molecular formula C8H8N2 B3426061 3-methyl-1H-indazole CAS No. 50407-19-7

3-methyl-1H-indazole

Cat. No.: B3426061
CAS No.: 50407-19-7
M. Wt: 132.16 g/mol
InChI Key: FWOPJXVQGMZKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.068748264 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOPJXVQGMZKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356243
Record name 3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50407-19-7, 3176-62-3
Record name 3-Methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50407-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-methyl-1H-indazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methyl-1H-indazole: Core Properties, Synthesis, and Reactivity for Advanced Research

Executive Summary

This compound is a pivotal heterocyclic compound, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts a distinct profile of chemical reactivity and biological activity. This guide offers a comprehensive exploration of its fundamental physicochemical properties, established synthetic methodologies, and characteristic reactivity patterns. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in advanced research and development projects.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, diverse biological targets.[1] Indazole derivatives are integral to a wide range of pharmaceuticals, exhibiting antitumor, analgesic, and anti-inflammatory properties.[1][2] The this compound variant serves as a crucial intermediate and building block for more complex molecules, including potent kinase inhibitors and other therapeutic agents.[3][4] Understanding its core properties is therefore essential for the rational design and synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its fundamental physical and structural characteristics. These properties are critical for its handling, purification, and characterization in a laboratory setting.

Core Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [5]
IUPAC Name This compound[5]
CAS Number 3176-62-3[5]
Physical State Solid powder / Off-white solid[4][6]
Melting Point Data not consistently available[7]
Boiling Point Data not consistently available[7]
InChI Key FWOPJXVQGMZKEP-UHFFFAOYSA-N[5][7]
SMILES CC1=C2C=CC=CC2=NN1[5][7]
Spectroscopic Profile

Spectroscopic analysis is fundamental to the verification and structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is characteristic. A singlet corresponding to the methyl group (CH₃) typically appears around 2.55 ppm. The aromatic protons on the benzene ring appear as multiplets between 6.91 and 7.65 ppm. A broad singlet for the N-H proton is also observed, often at a high chemical shift (e.g., ~13.23 ppm), which is solvent-dependent.[8]

    • ¹³C NMR : The carbon spectrum shows a signal for the methyl carbon around 11.9 ppm. The aromatic and heterocyclic carbons appear in the range of approximately 100-150 ppm.[9]

  • Mass Spectrometry (MS) :

    • In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) is observed at an m/z of 132.[5][9] This peak is essential for confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum displays characteristic absorption bands. Key peaks include those for N-H stretching, C-H stretching in the aromatic and methyl groups, and C=C and C=N bond vibrations within the heterocyclic ring system.[9]

Synthesis and Manufacturing

The most prevalent and industrially relevant synthesis of this compound begins with 2-aminoacetophenone. This multi-step process involves a diazotization reaction followed by a reductive cyclization.

Synthetic Workflow Diagram

The following diagram illustrates the standard synthetic pathway from 2-aminoacetophenone.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Workup & Isolation A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-10 °C C This compound B->C  SnCl₂·H₂O, HCl  Stir Overnight D Crude Product C->D  Pour into ice water E Pure this compound D->E  Adjust pH to ~8  Filter & Dry

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[6][8][10]

Materials:

  • 2-aminoacetophenone

  • Hydrochloric acid (37%)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a reaction vessel equipped with a stirrer and cooling bath, add 2-aminoacetophenone (1.0 eq) to hydrochloric acid (37%). Cool the mixture to 0-10 °C with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution, ensuring the temperature is maintained between 0 and 10 °C. After the addition is complete, continue stirring the mixture at this temperature for 1 hour to form the diazonium salt intermediate.

  • Reductive Cyclization: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (37%). Slowly add the diazonium salt solution from Step 2 to the SnCl₂ solution, again maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction mixture to stir overnight at a low temperature (e.g., 0-10 °C).

  • Isolation and Purification: Pour the reaction mixture into ice water. Adjust the pH of the resulting solution to be weakly alkaline (pH ≈ 8), which will cause a solid to precipitate.

  • Final Product: Collect the off-white solid by filtration, wash with cold water, and dry under a vacuum to yield this compound.[8]

Causality Note: The use of SnCl₂ serves as the reducing agent that facilitates the intramolecular cyclization of the diazonium intermediate to form the stable indazole ring. Maintaining a low temperature throughout the diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by the nucleophilicity of its nitrogen atoms and the aromatic character of the benzene ring.

Tautomerism and N-Alkylation

Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[11][12] This tautomerism is the reason that direct alkylation of the indazole ring often results in a mixture of N¹ and N² substituted products.[11][13]

The choice of base, solvent, and alkylating agent can influence the regioselectivity of the reaction, but separating the resulting isomers is often necessary. This reactivity is a cornerstone of creating diverse libraries of indazole-based compounds for drug discovery screening.

Electrophilic Aromatic Substitution

As a heteroaromatic compound, the benzene portion of the indazole ring can undergo electrophilic substitution reactions such as nitration and halogenation.[12] The existing heterocyclic ring acts as a directing group, influencing the position of the incoming electrophile. These reactions are key for introducing further functionality onto the scaffold, for example, in the synthesis of 3-methyl-5-nitro-1H-indazole or 3-methyl-1H-indazol-5-amine.[3]

Reactivity Pathways Diagram

G cluster_0 Tautomerism & N-Alkylation cluster_1 Electrophilic Aromatic Substitution Indazole This compound N1_Product N¹-Alkylated Product Indazole->N1_Product R-X Base N2_Product N²-Alkylated Product Indazole->N2_Product R-X Base Indazole2 This compound Substituted_Product Substituted Indazole (e.g., Nitro, Halo) Indazole2->Substituted_Product E⁺ (e.g., NO₂⁺) Acid Catalyst

Caption: Key reactivity pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a highly valued starting material in the synthesis of pharmaceutical agents.[3] Its derivatives have shown a wide spectrum of biological activities.

  • Key Intermediate: It is used as a precursor for synthesizing more complex substituted indazoles, such as 3-methyl-6-nitro-1H-indazole, which is an important intermediate for the oral angiogenesis inhibitor, Pazopanib.[4][14]

  • Antibacterial Agents: Derivatives of this compound have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3]

  • Anti-inflammatory and Kinase Inhibition: The indazole scaffold is a common feature in compounds designed to inhibit protein kinases, a major target class for cancer and inflammation therapies.[1] The 3-methyl substitution provides a key structural element for optimizing binding affinity and pharmacokinetic properties in these inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard:

  • H302: Harmful if swallowed .[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

References

  • 3 - Supporting Information. (n.d.).
  • This compound | C8H8N2 . (n.d.). PubChem. Retrieved from [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole . (2025, January 16). Liskon Biological. Retrieved from [Link]

  • Structure and synthesis of indazole . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesizing process of 3-methyl-1 H-indazole. (n.d.). Google Patents.
  • 3-Methyl-6-Nitro-1H-Indozole . (2024, April 10). ChemBK. Retrieved from [Link]

  • This compound - 3176-62-3, C8H8N2, density, melting point, boiling point, structural formula, synthesis . (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . (2024, August 9). National Institutes of Health (NIH). Retrieved from [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles . (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.

Sources

Unraveling the Tautomeric Landscape of 3-methyl-1H-indazole: Stability, Equilibrium, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their structure, particularly the substitution pattern on the pyrazole ring nitrogen. A fundamental aspect governing the reactivity and interaction of N-unsubstituted indazoles is the phenomenon of annular tautomerism. This guide provides a comprehensive technical analysis of the tautomeric forms of 3-methyl-1H-indazole, a key building block in pharmaceutical development. We will explore the structural nuances of the 1H- and 2H-tautomers, delve into the thermodynamic and kinetic factors governing their relative stability, and detail the experimental and computational methodologies employed for their characterization. This document serves as a critical resource for researchers aiming to understand and manipulate the tautomeric equilibrium of this compound in drug design and synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an ideal pharmacophore for engaging with biological targets. Compounds containing the indazole moiety have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[2][3]

A critical chemical feature of N-unsubstituted indazoles is annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4] This results in an equilibrium between two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. The position of this equilibrium is paramount, as the two tautomers exhibit different electronic properties, dipole moments, and steric profiles, which in turn dictate their reactivity and biological interactions. Understanding the factors that favor one tautomer over the other is essential for predictable synthesis and rational drug design.

Tautomers cluster_1H This compound (Benzenoid) cluster_2H 3-methyl-2H-indazole (Quinonoid) 1H_img 2H_img 1H_img->2H_img H⁺ Migration

The Tautomeric Duo: 1H- vs. 2H-Indazole

The two principal tautomers of 3-methyl-indazole are the 1H- and 2H-forms. Their fundamental difference lies in the location of the endocyclic double bonds and the N-H proton.

  • 1H-Indazole (Benzenoid form): In this tautomer, the proton resides on the N1 nitrogen. The structure maintains a fully aromatic benzene ring, conferring significant thermodynamic stability.[3] This "benzenoid" character is generally the driving force for the 1H-tautomer being the predominant form for most indazole derivatives in solution and the solid state.[4][5]

  • 2H-Indazole (Quinonoid form): Here, the proton is located on the N2 nitrogen. This arrangement results in a "quinonoid" structure for the six-membered ring, which disrupts the full aromaticity of the benzene moiety.[4] Consequently, the 2H-tautomer is generally less stable and higher in energy than its 1H counterpart.[6][7]

Thermodynamic Stability

For the parent indazole molecule, a wealth of experimental and theoretical data confirms that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6-5.3 kcal/mol.[6][7] This energy difference is substantial, ensuring that the 1H form is the overwhelmingly dominant species at equilibrium. The primary reason for this stability is the preservation of the benzenoid aromatic system in the 1H form.[3]

The introduction of a methyl group at the C3 position does not fundamentally alter this principle. The electron-donating nature of the methyl group provides slight electronic perturbation, but the energetic penalty of disrupting the benzene ring's aromaticity in the 2H form remains the deciding factor. Computational studies on various substituted indazoles consistently show the 2H-tautomers to be approximately 4 kcal/mol higher in energy than the corresponding 1H-tautomers.[8]

Factors Influencing Tautomeric Equilibrium

While the 1H form is generally favored, the position of the tautomeric equilibrium is not static. It can be influenced by several factors, providing avenues for manipulation in a synthetic or biological context.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the tautomer ratio.[9][10] Solvents capable of acting as hydrogen bond acceptors or donors can stabilize one tautomer over the other. However, for most indazoles, the intrinsic stability of the 1H form is so significant that solvent effects typically cause only minor shifts in the equilibrium rather than a complete inversion.[7]

  • Substitution Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities. While the 3-methyl group has a modest effect, strong electron-withdrawing or electron-donating groups can have a more pronounced impact, though rarely enough to make the 2H-tautomer the major species.[11]

  • Reactivity and Kinetic Control: A crucial insight for synthetic chemists is the difference between thermodynamic stability and kinetic reactivity. While the 1H-tautomer is the most stable, the N2 atom is often more nucleophilic. In reactions like N-alkylation, the kinetically favored product may arise from the attack of the N2 atom of the minor 2H-tautomer (or the N2 atom of the 1H-tautomer followed by rearrangement).[4][12] Quantum mechanical analyses have shown that even though the 1H-indazole is the stable ground state, the energy barrier for N2 alkylation can be significantly lower than for N1 alkylation.[8] This is because N1 alkylation requires the stable 1H-tautomer to adopt the higher-energy 2H-like conformation to present its N1 lone pair for reaction, adding to the overall activation energy.[8]

Analytical Methodologies for Tautomer Characterization

Distinguishing between and quantifying indazole tautomers requires a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[13] The chemical environments of the nuclei in the 1H- and 2H-tautomers are distinct. In cases where both tautomers are present, separate sets of signals can be observed. More commonly, for rapidly equilibrating systems, the observed chemical shifts are a population-weighted average.

For distinguishing N1- and N2-substituted isomers (which serve as models for the tautomers), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is definitive.[12] For example, in an N1-substituted indazole, a 3-bond correlation is typically observed between the protons of the N1-alkyl group and the C7a carbon. Conversely, in an N2-substituted isomer, a correlation is seen between the N2-alkyl protons and the C3 carbon.[12]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of atomic positions, confirming which nitrogen atom bears the hydrogen and revealing the bond lengths characteristic of either the benzenoid or quinonoid form.[14][15][16]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the relative energies and geometries of tautomers.[11][17] These methods can calculate the gas-phase energy difference between the 1H and 2H forms and model the effects of solvation.[8] Furthermore, computational approaches can map reaction energy profiles to rationalize kinetic outcomes, such as the preference for N2-alkylation under certain conditions.[8]

Property This compound Source
Molecular Formula C₈H₈N₂[18]
Molecular Weight 132.16 g/mol [18]
CAS Number 3176-62-3[18]
Predicted Stability 1H-tautomer is thermodynamically more stable than 2H-tautomer.[6][7][8]
Energy Difference (ΔE) ~4-6 kcal/mol (favoring 1H form, based on substituted indazoles)[8]
Table 1: Physicochemical and Tautomeric Properties of 3-methyl-indazole.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved via a classical pathway involving the diazotization and reductive cyclization of 2-aminoacetophenone.[19][20] This protocol is robust and suitable for laboratory-scale synthesis.

SynthesisWorkflow

Step-by-Step Methodology
  • Preparation of the Diazonium Salt (Step 1):

    • Action: Dissolve 2-aminoacetophenone (1.0 eq) in concentrated hydrochloric acid (~7.4 mL per gram of amine). Cool the solution to 0-5 °C in an ice-salt bath.

    • Causality: The acidic medium is required to form the amine salt, which is the substrate for diazotization. Low temperature is critical to prevent the highly reactive and unstable diazonium salt from decomposing.

    • Action: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • Causality: The reaction between the amine salt and nitrous acid (formed in situ from NaNO₂ and HCl) generates the diazonium salt. A slow, controlled addition prevents a dangerous exotherm and decomposition.

    • Action: Stir the resulting solution at 0-10 °C for 1 hour after the addition is complete.

    • Causality: This ensures the diazotization reaction goes to completion.

  • Reductive Cyclization (Step 2):

    • Action: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-10 °C.

    • Causality: Stannous chloride is the reducing agent that facilitates the intramolecular cyclization to form the indazole ring.

    • Action: Slowly add the diazonium salt solution from Step 1 to the cold stannous chloride solution, again maintaining the temperature below 10 °C.

    • Causality: This is the key bond-forming step. A controlled addition is necessary to manage the reaction rate and temperature.

    • Action: After the addition, allow the reaction mixture to stir overnight, gradually warming to room temperature.

    • Causality: The extended reaction time ensures the cyclization and subsequent aromatization are complete.

  • Work-up and Isolation (Step 3):

    • Action: Pour the reaction mixture into a beaker of ice water.

    • Causality: This quenches the reaction and precipitates any unreacted starting materials or byproducts.

    • Action: Neutralize the filtrate by slowly adding a weak base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is approximately 8.

    • Causality: The this compound product is a weak base and is soluble in strong acid. Adjusting the pH to be slightly alkaline deprotonates the indazole, causing it to precipitate out of the aqueous solution as a solid.

    • Action: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Causality: This isolates the crude product. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) if necessary.

Conclusion

The tautomerism of this compound is a defining feature of its chemical identity, with a strong thermodynamic preference for the aromatic 1H-tautomer. This stability, rooted in the preservation of the benzenoid system, governs its ground-state structure. However, for scientists in drug development and synthetic chemistry, a nuanced understanding is required. The kinetic accessibility of the N2 position can dictate the outcome of reactions such as alkylation, a critical step in the synthesis of many indazole-based drugs. By leveraging a combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, researchers can fully characterize the tautomeric landscape. This detailed knowledge enables the predictable synthesis of specific N-substituted regioisomers and provides a more profound insight into the structure-activity relationships that drive molecular recognition at biological targets.

References

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. National Center for Biotechnology Information. [Link]

  • PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. [Link]

  • ResearchGate. (2025). Structure and synthesis of indazole. [Link]

  • ResearchGate. (2005). Theoretical estimation of the annular tautomerism of indazoles. [Link]

  • ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2014). On the solvatochromism, dimerization and tautomerism of indazole. [Link]

  • ResearchGate. The two tautomers of indazole, with atom numbering. [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • ResearchGate. The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 820804. [Link]

  • ResearchGate. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • IUCr. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • National Center for Biotechnology Information. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. [Link]

  • National Center for Biotechnology Information. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]

  • National Center for Biotechnology Information. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]

Sources

Spectroscopic Blueprint of 3-methyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 3-methyl-1H-indazole

This compound is a bicyclic heterocyclic aromatic organic compound. The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from oncology to anti-inflammatory therapies. The precise characterization of its molecular structure is a prerequisite for any rational drug design and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and the experimental causality behind the acquisition of high-quality data.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The standard IUPAC numbering for the 1H-indazole ring is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of This compound in ~0.7 mL of CDCl3 tms Add TMS as an internal standard (δ 0.00) dissolve->tms tube Transfer solution to a clean, dry 5 mm NMR tube tms->tube shim Tune and shim the spectrometer tube->shim params Set acquisition parameters: Pulse angle: 30° Relaxation delay: 2 s Acquisition time: 4 s Scans: 16 shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase and baseline correction ft->phase integrate Integrate signals phase->integrate reference Reference spectrum to TMS integrate->reference

Caption: Workflow for ¹H NMR analysis of this compound.

¹H NMR Data Summary

The following table summarizes the ¹H NMR spectral data for this compound.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.23s (broad)1HN1-H
7.65d1HH-7
7.37t1HH-5 or H-6
7.04d1HH-4
6.91t1HH-6 or H-5
2.55s3HC3-CH₃

Interpretation and Insights

  • N-H Proton: The broad singlet at a significantly downfield chemical shift (13.23 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • Aromatic Protons: The four protons on the benzene ring appear in the typical aromatic region (6.9-7.7 ppm). The deshielding effect of the fused pyrazole ring and the electron-donating methyl group influence their precise chemical shifts. The doublet at 7.65 ppm is assigned to H-7, being adjacent to the electron-withdrawing pyrazole nitrogen. The upfield signals at 7.04 and 6.91 ppm are likely H-4 and H-6, respectively, influenced by the electron-donating character of the methyl group and the N-H tautomerism.

  • Methyl Protons: The sharp singlet at 2.55 ppm, integrating to three protons, is unambiguously assigned to the methyl group at the C3 position. Its singlet nature indicates no adjacent protons for coupling.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.

  • Acquisition Mode: Proton-decoupled for singlets corresponding to each unique carbon.

  • Number of Scans: Typically 1024 or more to achieve a good signal-to-noise ratio.

  • Pulse Program: A standard pulse-acquire sequence or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~142C3Carbon bearing the methyl group.
~141C7aBridgehead carbon adjacent to N1.
~126C5Aromatic CH.
~123C3aBridgehead carbon.
~121C6Aromatic CH.
~120C4Aromatic CH.
~110C7Aromatic CH, shielded by the adjacent N1.
~12C3-CH₃Aliphatic methyl carbon.

Expertise in Action: Why predict? In drug discovery and development, encountering novel compounds is common. The ability to predict spectra based on known structural analogs is a critical skill for preliminary structural confirmation before full characterization is complete. The predicted values are derived from the ¹³C NMR data of N-substituted 3-methyl-1H-indazoles, where the core indazole shifts are expected to be similar.[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind_sample Grind a few mg of This compound to a fine powder mix Mix thoroughly with an excess of dry KBr powder grind_sample->mix press Press the mixture in a die under high pressure to form a transparent pellet mix->press background Acquire a background spectrum of the empty sample chamber press->background acquire_sample Place the KBr pellet in the sample holder and acquire the sample spectrum (4000-400 cm⁻¹) background->acquire_sample

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3000N-H StretchIndazole N-H
3050-3000C-H StretchAromatic C-H
2950-2850C-H StretchMethyl C-H
1620-1580C=C StretchAromatic Ring
1500-1450C=N StretchPyrazole Ring
760-740C-H Bend (out-of-plane)Ortho-disubstituted benzene

Interpretation and Insights

  • N-H Region: A broad absorption in the 3150-3000 cm⁻¹ region is a strong indicator of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

  • Aromatic Region: The presence of aromatic C-H stretching just above 3000 cm⁻¹ and the characteristic C=C stretching bands between 1620 and 1450 cm⁻¹ confirm the aromatic nature of the molecule.

  • Aliphatic Region: C-H stretching vibrations for the methyl group are expected in the 2950-2850 cm⁻¹ range.

  • Fingerprint Region: The strong band in the 760-740 cm⁻¹ region is highly diagnostic of the out-of-plane C-H bending for the four adjacent protons on the benzene ring, indicating an ortho-disubstituted pattern from the perspective of the fused pyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: GC-MS (Electron Ionization)

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) dissolve Prepare a dilute solution (~10 µg/mL) of the sample in a volatile solvent (e.g., Methanol) inject Inject 1 µL of the solution into the GC inlet (250 °C) dissolve->inject separate Separate components on a capillary column (e.g., HP-5MS) inject->separate ionize Ionize eluting compound (Electron energy: 70 eV) separate->ionize analyze Analyze ions in a mass analyzer (e.g., quadrupole) ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

Caption: Workflow for GC-MS analysis of this compound.

Mass Spectrometry Data Summary

  • Molecular Formula: C₈H₈N₂[3]

  • Molecular Weight: 132.16 g/mol [3]

  • Major Ions (m/z): 132 (M⁺), 131, 104[3]

Interpretation and Proposed Fragmentation Pathway

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of this compound.

G M [C8H8N2]˙⁺ m/z = 132 (Molecular Ion) M_minus_H [C8H7N2]⁺ m/z = 131 M->M_minus_H - H˙ M_minus_HCN [C7H7N]˙⁺ m/z = 104 M_minus_H->M_minus_HCN - HCN

Caption: Proposed EI fragmentation pathway for this compound.

  • [M]⁺ (m/z 132): The molecular ion is formed by the loss of an electron. Its stability is indicative of the aromatic nature of the compound.

  • [M-1]⁺ (m/z 131): A very common fragmentation for aromatic compounds containing a methyl group is the loss of a hydrogen radical to form a stable, resonance-stabilized cation. In this case, it likely forms a methylidene-indazolium ion.

  • [M-28]⁺ (m/z 104): The loss of 28 mass units from the [M-1]⁺ ion corresponds to the elimination of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the N-H and aromatic moieties. Mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic blueprint is indispensable for ensuring the identity and purity of this compound in research and development settings, forming the foundation for its further exploration in medicinal chemistry.

References

  • Supporting Information for a relevant chemical synthesis paper.
  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from a BenchChem technical document. [URL not available]
  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole. Retrieved from Liskon Biological technical documents. [URL not available]
  • Cayman Chemical. Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate. Retrieved from a Cayman Chemical product page. [URL not available]
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from an MDPI journal article. [URL not available]
  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from a DEA microgram journal. [URL not available]
  • Sigma-Aldrich. This compound. Retrieved from a Sigma-Aldrich product page. [URL not available]
  • PubChemLite. This compound (C8H8N2).
  • Google Patents. (2015). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • ChemicalBook. This compound synthesis.

Sources

3-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-methyl-1H-indazole: Synthesis, Characterization, and Applications

Abstract

This compound is a pivotal heterocyclic compound, forming the structural core of numerous molecules with significant biological activity. Its versatile scaffold is a subject of intense investigation in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, common synthetic methodologies with mechanistic insights, spectroscopic characterization, and key applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Core Physicochemical Properties

This compound is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring, with a methyl group substituted at the 3-position. This structure is the foundation for its unique chemical reactivity and biological interactions.[1] The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.16 g/mol [2][3]
IUPAC Name This compound[2]
CAS Number 3176-62-3[3]
Appearance Solid
Molecular Structure

The structure of this compound features a bicyclic system where the tautomeric proton is predominantly located on the N1 nitrogen atom, making the 1H-tautomer the more thermodynamically stable and prevalent form.[1]

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Synthesis of this compound

The synthesis of indazoles and their derivatives is a cornerstone of medicinal chemistry. [4]A widely employed and reliable method for synthesizing this compound proceeds from 2-aminoacetophenone. [3][5]This process involves a classical diazotization reaction followed by reductive cyclization.

Causality Behind Experimental Choices
  • Starting Material : 2-aminoacetophenone is an ideal precursor as it contains the necessary aromatic ring and the acetyl group (-COCH₃) which provides the carbon atom that will become C3 of the indazole ring. The ortho-amino group (-NH₂) is essential for the diazotization and subsequent cyclization.

  • Diazotization : The reaction of the primary aromatic amine with sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This reaction must be conducted at low temperatures (0–10 °C) because diazonium salts are notoriously unstable at higher temperatures and can decompose, significantly reducing the yield. [3]* Reductive Cyclization : The intermediate diazonium salt is then treated with a mild reducing agent, most commonly stannous chloride (SnCl₂·H₂O). [3][6]The stannous chloride reduces the diazonium group, initiating an intramolecular cyclization to form the pyrazole ring fused to the benzene ring, yielding the indazole core.

  • pH Adjustment : The reaction is typically worked up by adding the solution to ice water and then adjusting the pH to be alkaline (pH 8). This step neutralizes the excess acid and precipitates the this compound product, which is less soluble in basic aqueous solutions, allowing for its isolation by filtration. [3][5]

Synthesis Workflow Diagram

G start Start: 2-Aminoacetophenone diazotization Step 1: Diazotization Reagents: NaNO₂, HCl Conditions: 0-10 °C start->diazotization Dissolve in acid reduction Step 2: Reductive Cyclization Reagent: SnCl₂·H₂O in HCl Conditions: 0-10 °C, Stir overnight diazotization->reduction Formation of diazonium salt workup Step 3: Workup & Isolation - Quench in ice water - Adjust pH to 8 reduction->workup Formation of indazole in solution product Product: this compound (Off-white solid) workup->product Precipitation & Filtration

Sources

Solubility of 3-methyl-1H-indazole in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-methyl-1H-indazole in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. Recognizing the scarcity of public, quantitative solubility data for this compound, this document emphasizes a foundational approach, combining theoretical principles with robust, field-proven experimental methodologies. It is designed to empower researchers, process chemists, and formulation scientists with the necessary tools to predict, experimentally determine, and confidently apply the solubility profile of this compound in a range of common laboratory solvents. The guide details the critical interplay of the molecule's physicochemical properties with solvent characteristics and provides self-validating, step-by-step protocols for equilibrium solubility determination and subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of this compound Solubility

This compound (C₈H₈N₂) is a key building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents.[1][2] Its structural motif is found in compounds targeting a wide array of therapeutic areas. The efficiency of synthesis, the feasibility of purification and crystallization, and the ultimate success of formulation and drug delivery are all critically dependent on a thorough understanding of the compound's solubility. Inaccurate or incomplete solubility data can lead to suboptimal reaction conditions, challenging purification processes, and unforeseen roadblocks in drug development.

This guide moves beyond a simple recitation of data, instead offering a holistic framework for understanding and generating the solubility profile of this compound. We will first dissect the key molecular features that govern its solubility and then provide a detailed, actionable protocol for its experimental determination.

Physicochemical Bedrock: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium. This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. The balance of these energy changes dictates the extent of dissolution. For this compound, several key physicochemical properties are paramount.

Molecular Structure and Polarity

The structure of this compound features a bicyclic system composed of a benzene ring fused to a pyrazole ring. This imparts a predominantly apolar, aromatic character to the molecule. However, the pyrazole ring contains two nitrogen atoms and an acidic N-H proton, introducing polarity and the capacity for hydrogen bonding. The molecule exists in tautomeric forms, with the 1H-indazole tautomer being the most stable and predominant form in solution and the solid state.[3][4][5] The presence of the methyl group at the 3-position adds a small degree of lipophilicity.

Hydrogen Bonding and pKa

The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the sp² hybridized nitrogen atom can act as a hydrogen bond acceptor. This capability is a primary determinant of its solubility in protic solvents like alcohols. The parent indazole molecule is amphoteric, with a pKa of approximately 1.3 for protonation and 13.9 for deprotonation.[3] This suggests that this compound will be largely non-ionized in neutral aqueous solutions, a factor that typically limits aqueous solubility.

Crystal Lattice Energy

In the solid state, this compound molecules are organized in a crystal lattice. Evidence suggests the formation of intermolecular hydrogen bonds, creating dimeric structures.[3] The energy required to overcome these lattice forces is a significant barrier to dissolution. Solvents that can effectively disrupt this hydrogen-bonded network will be more successful in dissolving the compound.

Table 1: Key Physicochemical Properties of this compound
PropertyValue/DescriptionSource/Basis
Molecular Formula C₈H₈N₂[6]
Molecular Weight 132.16 g/mol [6]
Appearance Crystalline solidGeneral Knowledge
pKa (estimated) ~1.3 (acidic), ~13.9 (basic)Based on parent indazole[3]
Key Structural Features Aromatic bicyclic system, N-H donor, N acceptor, methyl group[3]
Primary Intermolecular Forces van der Waals forces, π-π stacking, Hydrogen bonding[3]

Predicted Solubility Profile: A Qualitative Assessment

Based on the "like dissolves like" principle and the physicochemical properties discussed, we can predict the general solubility behavior of this compound. These predictions serve as a valuable starting point for solvent screening and experimental design. For instance, related indazole derivatives show good solubility in common organic solvents like DMF, DMSO, and ethanol, but poor solubility in water.[7][8]

Table 2: Predicted Qualitative Solubility of this compound
Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic WaterVery Low / InsolublePredominantly non-polar structure; energy cost to disrupt water's H-bond network is high.
Methanol / EthanolModerate to HighCan act as both H-bond donor and acceptor, interacting with the indazole nitrogens. The alkyl chain is compatible with the aromatic portion.
Polar Aprotic DMSO / DMFHighStrong H-bond acceptors with high polarity, capable of disrupting the solute's crystal lattice and solvating the polar groups.
AcetoneModerateApolar methyl groups and a polar carbonyl group allow for interaction with both parts of the solute molecule.
AcetonitrileModeratePolar nature can interact with the pyrazole ring, but less effective at hydrogen bonding than protic solvents.
Non-Polar Dichloromethane (DCM)ModerateCan interact well with the large, non-polar aromatic system.
Toluene / HeptaneLowWhile toluene can have π-π interactions, the overall polarity mismatch with the pyrazole ring limits solubility. Heptane is likely a very poor solvent.

The Core Protocol: Experimental Determination of Thermodynamic Solubility

Theoretical predictions require empirical validation. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

The Equilibrium Solubility (Shake-Flask) Method

This protocol is designed as a self-validating system, ensuring that the final measurement reflects a true thermodynamic equilibrium.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specified temperature.

Materials and Reagents:

  • This compound (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. Add a precisely known volume (e.g., 2.0 mL) of the chosen solvent.

    • Causality Insight: Using an excess of solid is crucial to ensure the solution becomes saturated. Without it, you would only be measuring dissolution, not the solubility limit.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours.

    • Causality Insight: A prolonged equilibration period is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Agitation ensures the entire solvent volume is exposed to the solid.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 2-4 hours to allow the excess solid to settle.

    • Causality Insight: This step is critical to prevent suspended microparticles from being drawn into the sample, which would artificially inflate the measured concentration.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial.

    • Trustworthiness Check: The filtration step is non-negotiable. It definitively separates the dissolved solute from any remaining solid particulate matter, ensuring the analysis is performed only on the saturated solution.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the analytical method.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Prepare accurate dilution sample3->analysis1 analysis2 Inject into HPLC system analysis1->analysis2

Caption: Workflow of the Shake-Flask method for solubility.

Quantitative Analysis by HPLC: The Path to a Definitive Value

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable technique for determining the concentration of this compound in the filtered saturated solutions.[9]

Objective: To accurately quantify the concentration of this compound in a prepared sample.

Typical HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or other modifier to ensure good peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 254 nm or a wavelength of maximum absorbance for the compound.

  • Column Temperature: 30 °C

Step-by-Step Protocol:

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995.

    • Trustworthiness Check: A linear calibration curve validates that the detector response is proportional to the concentration over the desired range, which is essential for accurate quantification.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

  • Calculation: Determine the concentration of the diluted sample using its peak area and the linear regression equation from the calibration curve.

  • Final Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x (Volume after dilution / Volume before dilution)

Diagram 2: Analytical Workflow for HPLC Quantification

G cluster_cal Calibration cluster_samp Sample Analysis cluster_calc Calculation cal1 Prepare stock & serial dilutions of standards cal2 Inject standards into HPLC cal1->cal2 cal3 Generate Calibration Curve (Peak Area vs. Conc.) cal2->cal3 calc1 Determine concentration from calibration curve cal3->calc1 samp1 Inject diluted sample from solubility experiment samp2 Record peak area samp1->samp2 samp2->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Report final solubility (e.g., mg/mL, mol/L) calc2->calc3

Caption: HPLC workflow for quantifying solute concentration.

Data Presentation and Application

The experimentally determined solubility data should be compiled into a clear, comprehensive table. This allows for easy comparison and selection of appropriate solvents for various applications.

Table 3: Template for Experimental Solubility Data of this compound at 25 °C
SolventSolubility (mg/mL)Solubility (mol/L)Molar Solubility (x)Observations
WaterExperimental ValueCalculated ValueCalculated Valuee.g., Clear solution
EthanolExperimental ValueCalculated ValueCalculated Valuee.g., Clear solution
AcetoneExperimental ValueCalculated ValueCalculated Valuee.g., Clear solution
DichloromethaneExperimental ValueCalculated ValueCalculated Valuee.g., Clear solution
TolueneExperimental ValueCalculated ValueCalculated Valuee.g., Clear solution
DMSOExperimental ValueCalculated ValueCalculated Valuee.g., Clear solution

Conclusion

While readily available quantitative solubility data for this compound is limited, a robust understanding of its physicochemical properties allows for a strong predictive framework. This guide has established that due to its molecular structure, this compound is expected to exhibit poor aqueous solubility but favorable solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and polar protic solvents like ethanol.

Crucially, this guide provides a detailed, actionable, and self-validating experimental protocol for determining the thermodynamic solubility using the shake-flask method coupled with HPLC analysis. By adhering to these methodologies, researchers, scientists, and drug development professionals can generate the high-quality, reliable solubility data essential for advancing their research and development objectives. This systematic approach, blending theoretical prediction with rigorous experimental validation, is the cornerstone of sound scientific practice in the pharmaceutical industry.

References

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (2019). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Kang, Y.-K., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Available at: [Link]

  • This compound. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A new practical synthesis of 1H-indazole is presented. (2025). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Available at: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • CID 139045302. PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indazole is a prominent heterocyclic scaffold recognized for its broad pharmacological and biological activities.[1][2] Understanding its electronic structure is paramount for elucidating reaction mechanisms, predicting physicochemical properties, and designing novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound. It delves into the causality behind computational choices, from Density Functional Theory (DFT) and basis set selection to the simulation of spectroscopic properties using Time-Dependent DFT (TD-DFT). Key electronic properties, including tautomeric stability, frontier molecular orbitals (HOMOs and LUMOs), and molecular electrostatic potential, are analyzed to provide actionable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of many natural products and commercial drugs.[3] Among these, the indazole core, a bicyclic system formed by the fusion of a pyrazole and a benzene ring, is a "privileged scaffold" in medicinal chemistry.[2][4] Its derivatives are integral to a range of FDA-approved drugs for treating conditions from cancer to chemotherapy-induced nausea.[5]

1.1 Focus on this compound: A Key Building Block

The methylation at the C3 position yields this compound, a derivative that serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[6] Its structural and electronic properties are foundational to the structure-activity relationships (SAR) that guide modern drug design.[7][8] A deep understanding of its electronic landscape allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.[7]

1.2 The Central Role of Electronic Structure

The arrangement and energy of electrons within a molecule dictate its stability, reactivity, and interactions with biological targets. Key aspects of electronic structure include:

  • Tautomerism: Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[2] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[3][5]

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons, governing its reactivity.[1]

  • Charge Distribution: The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals sites susceptible to electrophilic and nucleophilic attack.

Theoretical and Computational Methodologies

To accurately model the electronic structure of this compound, a multi-faceted computational approach is employed. The choice of methods and parameters is critical for obtaining results that correlate well with experimental data.

2.1 The Quantum Mechanical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for quantum chemical calculations in organic and medicinal chemistry due to its excellent balance of computational cost and accuracy.[1][9] DFT methods are used to determine the optimized geometry and ground-state electronic properties of the molecule.

  • Rationale for Functional Selection: The choice of the exchange-correlation functional is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used for its reliability in predicting the physicochemical properties of organic molecules.[10][11]

  • Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is often chosen. The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for accurately describing the electron distribution, especially in heterocyclic systems with lone pairs and π-electrons.

2.2 Simulating Excited States: Time-Dependent DFT (TD-DFT)

To understand the interaction of this compound with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed.[12] This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

2.3 Accounting for Environment: Solvation Models

Since most biological processes occur in an aqueous environment, it is often necessary to include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a common choice that simulates the bulk electrostatic effects of a solvent.

2.4 Computational Workflow

A typical computational study of this compound follows a systematic protocol to ensure the reliability and reproducibility of the results.

Protocol 2.1: Standard Computational Workflow for Electronic Structure Analysis

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Ground-State Properties: From the optimized structure, calculate key electronic properties such as HOMO-LUMO energies, MEP, and Natural Bond Orbital (NBO) charges.

  • Excited-State Calculations: Using the optimized ground-state geometry, perform TD-DFT calculations (e.g., TD-B3LYP/6-311++G(d,p)) to determine the energies and characteristics of electronic transitions.

  • Spectral Simulation: Generate a simulated UV-Vis spectrum based on the TD-DFT results for comparison with experimental data.

G Computational Workflow for this compound A 1. Build 3D Structure B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Energy Minimum C->D E 4. Ground-State Property Calculation (HOMO, LUMO, MEP, NBO) D->E F 5. TD-DFT Excited-State Calculation D->F H Data Analysis & Interpretation E->H G 6. UV-Vis Spectrum Simulation F->G G->H

Caption: A standard workflow for the theoretical analysis of molecular electronic structure.

Ground-State Electronic Properties of this compound

The ground-state properties provide a static picture of the molecule's electronic landscape, offering insights into its stability and reactivity.

3.1 Tautomeric Stability

For indazole and its derivatives, the position of the N-H proton is a key consideration. Theoretical calculations consistently show that the 1H-tautomer of indazole is more stable than the 2H-tautomer.[13][14] This stability is attributed to its benzenoid character, which contributes to greater aromaticity compared to the ortho-quinoid nature of the 2H form.[2]

3.2 Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to the frontier molecular orbital theory, which explains chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability.[1] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value (Hartree) Value (eV)
EHOMO -0.215 -5.85
ELUMO -0.012 -0.33

| HOMO-LUMO Gap (ΔE) | 0.203 | 5.52 |

Note: These are representative values and can vary based on the level of theory and solvation model used.

3.3 Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen atoms in the pyrazole ring), and are attractive to electrophiles.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atom attached to the nitrogen (N-H), and are susceptible to nucleophilic attack.

G Conceptual MEP of this compound cluster_key MEP Color Key Indazole This compound Core N1 N1-H (Pyrazole Ring) N1->Indazole N2 N2 (Pyrazole Ring) N2->Indazole Methyl C3-Methyl Group Methyl->Indazole Benzene Benzene Ring Benzene->Indazole Positive Negative

Caption: A conceptual diagram illustrating MEP regions on the indazole scaffold.

Excited States and Spectroscopic Correlation

While ground-state calculations describe the molecule at rest, excited-state calculations reveal how it responds to energy input, which is directly comparable to experimental spectroscopy.

4.1 Simulating UV-Vis Absorption Spectra

UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*).[12][15]

Protocol 4.1: UV-Vis Spectrum Simulation and Analysis

  • Perform TD-DFT Calculation: Following a ground-state optimization, run a TD-DFT calculation requesting a sufficient number of excited states.

  • Extract Transition Data: Identify the transitions with the highest oscillator strengths, as these correspond to the most intense absorption bands.

  • Analyze Orbital Contributions: Examine the molecular orbitals involved in each key transition to characterize them (e.g., HOMO→LUMO, HOMO-1→LUMO).

  • Generate Spectrum: Use the calculated λmax values and oscillator strengths to generate a simulated spectrum, often applying a Gaussian broadening to mimic experimental peak shapes.

  • Compare with Experiment: Correlate the simulated spectrum with experimentally obtained UV-Vis data to validate the computational model.[16] Minor deviations between theoretical (gas-phase) and experimental (solution-phase) results are expected.[12]

Table 2: Comparison of Theoretical vs. Experimental UV-Vis Data (Illustrative)

Transition Calculated λmax (nm) Experimental λmax (nm) Oscillator Strength (f) Assignment
S0 → S1 295 300 0.15 π → π*

| S0 → S2 | 258 | 265 | 0.22 | π → π* |

Implications for Drug Development

The theoretical analysis of this compound's electronic structure has direct, practical applications in the field of drug discovery and development.

  • Guiding Synthesis: MEP and frontier orbital analysis can guide the regioselective synthesis of new derivatives by identifying the most reactive sites for functionalization.[6][9]

  • Structure-Activity Relationship (SAR) Studies: By calculating the electronic properties of a series of analogues, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate electronic descriptors with biological activity, enabling the prediction of potency for novel compounds.[7]

  • Predicting Metabolism: Electron-rich regions identified by MEP can indicate potential sites of metabolic attack by enzymes like cytochrome P450.

  • Receptor Binding: Understanding the electrostatic potential is crucial for predicting how the molecule will interact with the binding pocket of a target protein, informing molecular docking studies.[1][17]

Conclusion and Future Directions

Theoretical and computational studies provide an indispensable lens through which to view the electronic structure of this compound. Methodologies like DFT and TD-DFT offer a robust framework for predicting a wide range of molecular properties, from tautomeric stability and reactivity to spectroscopic behavior. These in silico insights, when validated by experimental data, accelerate the drug discovery process by enabling a more rational, hypothesis-driven approach to the design of novel indazole-based therapeutics. Future work will likely focus on more complex simulations, including molecular dynamics to study conformational flexibility and quantum mechanics/molecular mechanics (QM/MM) to model interactions within an explicit enzyme active site.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (2000). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Shaanxi Bloom Tech Co., Ltd. [Link]

  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024). Shaanxi Bloom Tech Co., Ltd. [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. (2005). Semantic Scholar. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). Molecules. [Link]

  • Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (2007). Journal of Molecular Structure: THEOCHEM. [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). ResearchGate. [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. (2005). ResearchGate. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link]

  • This compound. (n.d.). Chembase.cn. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Publishing. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2022). Journal of the Iranian Chemical Society. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (2022). Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Khan/e0333333423759a9e338c20257e8006e1215b253]([Link]

  • 1H-Indazole. (n.d.). NIST WebBook. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts Lowell. [Link]

  • REVIEW IN (NMR and UV-VIS) SPECTRA. (2016). International Journal of Medical Research and Pharmaceutical Sciences. [Link]

  • Advancements in spectroscopic and microscopic techniques for modern analysis. (2024). Kenyatta University Journal. [Link]

Sources

The Ascendance of 3-Methyl-1H-Indazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, capable of interacting with multiple, diverse biological targets, offer a significant advantage in the quest for novel therapeutics. Among these elite structures, the 3-methyl-1H-indazole core has garnered substantial attention for its remarkable versatility and favorable pharmacological properties. This in-depth technical guide explores the multifaceted nature of this compound as a privileged scaffold, delving into its synthesis, chemical characteristics, and broad-ranging applications across various therapeutic areas. We will examine the structure-activity relationships that underpin its biological activity and provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Privileged Scaffold Concept: A Paradigm of Efficiency in Drug Discovery

The term "privileged structure" was first introduced to describe molecular scaffolds with the inherent ability to bind to a range of different biological targets, often with high affinity, through strategic modification of functional groups.[1][2] This concept has become a powerful tool in medicinal chemistry, offering several advantages:

  • Accelerated Hit-to-Lead Optimization: Privileged scaffolds provide a robust starting point for the design of compound libraries, increasing the probability of identifying high-quality lead compounds.[2]

  • Enhanced Drug-like Properties: These scaffolds often possess favorable physicochemical properties, contributing to improved pharmacokinetics and overall drug-likeness.[2]

  • Broad Applicability: The versatility of privileged structures allows for their application across diverse therapeutic areas, from oncology to neurodegenerative and infectious diseases.[3][4]

The this compound core epitomizes these characteristics, serving as a foundational element in a multitude of biologically active molecules.

Synthesis and Chemical Properties of the this compound Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core can be constructed through several reliable synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

General Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound involves the cyclization of 2-aminoacetophenone. This multi-step process is amenable to large-scale production and allows for the introduction of various substituents on the phenyl ring.[5][6]

Experimental Protocol: Synthesis of this compound from 2-Aminoacetophenone [4][6]

  • Diazotization: To a solution of 2-aminoacetophenone (1 equivalent) in hydrochloric acid, a solution of sodium nitrite (NaNO₂) in water is added dropwise at a low temperature (0-10 °C). The reaction is stirred for a designated period to ensure the complete formation of the diazonium salt intermediate.

  • Reduction and Cyclization: A solution of stannous chloride (SnCl₂) in hydrochloric acid is then slowly added to the reaction mixture, maintaining the low temperature. This step facilitates the reduction of the diazonium salt and subsequent intramolecular cyclization to form the this compound ring.

  • Work-up and Isolation: The reaction mixture is poured into ice water, and the pH is adjusted to weakly alkaline (pH ~8) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield this compound.

Key Chemical Features and Reactivity

The this compound scaffold possesses a unique set of chemical properties that contribute to its privileged status:

  • Tautomerism: The indazole ring exists in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the form most commonly observed in medicinal chemistry applications.[7]

  • Aromaticity and Stability: The fused bicyclic system is aromatic, conferring significant chemical stability to the core structure.[8]

  • Functionalization Potential: The indazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The N1 position is a common site for substitution to modulate pharmacokinetic properties, while positions on the phenyl ring can be functionalized to explore structure-activity relationships.

The 3-Methyl Group: A Key Contributor to Biological Activity

The seemingly simple methyl group at the 3-position plays a crucial role in the pharmacological profile of many this compound derivatives. While its influence is target-dependent, several general contributions can be identified:

  • Steric Influence: The methyl group can provide a critical steric anchor, orienting the scaffold within a binding pocket to facilitate optimal interactions with key amino acid residues.

  • Hydrophobic Interactions: It can engage in favorable hydrophobic interactions with nonpolar regions of the target protein, contributing to binding affinity.

  • Metabolic Stability: In some cases, the methyl group can block sites of metabolism, improving the compound's pharmacokinetic profile. For instance, in the development of β3-adrenergic receptor agonists, modification of the 3-methyl moiety was a key strategy to enhance selectivity and metabolic stability.[9]

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound core is demonstrated by its incorporation into a wide array of therapeutic agents targeting a diverse range of diseases.

Oncology: A Prolific Ground for Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, and the this compound core is no exception. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

  • Pim Kinase Inhibitors: Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent pan-Pim kinase inhibitors for the treatment of hematologic malignancies.[12] The indazole core serves as a key hydrogen-bonding motif within the ATP-binding pocket of the kinase.

  • Other Kinase Targets: The this compound scaffold has been utilized in the development of inhibitors for a variety of other kinases implicated in cancer, demonstrating its broad applicability in this therapeutic area.

Target Kinase FamilyExample Compound ScaffoldTherapeutic IndicationReference(s)
Pim Kinases3-(Pyrazin-2-yl)-1H-indazoleHematologic Malignancies[12]
Receptor Tyrosine KinasesIndazole-based ureasVarious Cancers[7]
p21-activated kinase 1 (PAK1)Indazole-3-carboxamidesCancer[13]
Neurodegenerative Disorders: Targeting Novel Pathways in Alzheimer's Disease

Beyond oncology, the this compound scaffold has shown significant promise in the development of treatments for neurodegenerative diseases, most notably Alzheimer's disease.

  • Glutaminyl Cyclase (QC) Inhibitors: A series of 3-methylindazole-containing compounds have been identified as highly potent inhibitors of glutaminyl cyclase (QC). This enzyme is implicated in the formation of neurotoxic pyroglutamate-amyloid-β (pE-Aβ) peptides, which are key pathogenic species in Alzheimer's disease.[3] The inhibition of QC represents a promising disease-modifying strategy.

Signaling Pathway: The Role of Glutaminyl Cyclase in Alzheimer's Disease Pathogenesis

QC_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) APP->Abeta β- and γ-secretase cleavage Truncated_Abeta N-terminally Truncated Aβ (with Glutamate) Abeta->Truncated_Abeta Aminopeptidase activity pE_Abeta Pyroglutamate-Aβ (pE-Aβ) (Neurotoxic) Truncated_Abeta->pE_Abeta Cyclization Aggregation Aggregation & Plaque Formation pE_Abeta->Aggregation QC Glutaminyl Cyclase (QC) QC->pE_Abeta Inhibitor This compound QC Inhibitor Inhibitor->QC Inhibition Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration SAR_Workflow cluster_0 Compound Library Synthesis cluster_1 Biological Screening cluster_2 Data Analysis and Iteration Start This compound Core Derivatization Parallel Synthesis of Derivatives (Varying R1, R2, etc.) Start->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., Kinase Assay) Library->HTS Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: A typical workflow for SAR studies of this compound derivatives.

Pharmacokinetic and ADME Considerations

A key aspect of a privileged scaffold is its ability to impart favorable absorption, distribution, metabolism, and excretion (ADME) properties to the resulting drug candidates. While specific ADME profiles are compound-dependent, the this compound core generally contributes to good metabolic stability and oral bioavailability. In silico ADME modeling and in vitro assays are crucial early-stage tools to predict and assess the pharmacokinetic properties of novel derivatives. [10]

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to serve as a high-affinity ligand for a diverse range of biological targets, ensures its continued prominence in drug discovery. Future research will likely focus on:

  • Expansion into New Therapeutic Areas: Exploring the utility of the scaffold against novel targets in areas of unmet medical need.

  • Development of Covalent and Allosteric Modulators: Moving beyond traditional competitive inhibitors to design novel mechanisms of action.

  • Application in Chemical Biology: Utilizing this compound-based probes to investigate complex biological processes.

References

  • An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. (2025). MDPI. Retrieved from [Link]

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1335-1340.
  • Dörr, A., et al. (2016). Privileged Structures: Applications in Drug Discovery. Bentham Science Publishers.
  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents. (n.d.).
  • Shaikh, A. A., et al. (2024).
  • Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. (2025). Benchchem.
  • Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents. (n.d.).
  • Uppulapu, S. K., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Topics in Medicinal Chemistry, 22(14), 1177-1188.
  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? (2024). Medium.
  • Huisgen, R., & Bast, K. (n.d.). INDAZOLE. Organic Syntheses. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). MDPI.
  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2025). Acta Pharmaceutica Sinica B.
  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2012032065A1 - Indazole derivatives for use in the treatment of influenza virus infection - Google Patents. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). ACS Omega, 3(1), 1138-1148.
  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6- carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research, 28(13).
  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis. (2025). MDPI.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.).
  • Wada, Y., et al. (2015). Discovery of Novel Indazole Derivatives as Highly Potent and Selective Human β3-Adrenergic Receptor Agonists with the Possibility of Having No Cardiovascular Side Effects. Journal of Medicinal Chemistry, 58(15), 6213-6228.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(18), 4299.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of the Iranian Chemical Society, 19(4), 1367-1381.
  • Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. (2020). Parasitology Research, 119(6), 1925-1941.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Current Drug Discovery Technologies, 13(3), 146-163.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Current Drug Discovery Technologies, 13(3), 146-163.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Topics in Medicinal Chemistry, 22(14), 1177-1188.
  • PA8640701A1 - USEFUL INDAZOLS FOR TREATMENT OF CARDIOVASCULAR DISEASES - Google Patents. (n.d.).
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-867.

Sources

Methodological & Application

Synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone: An Application and Protocol Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide array of biological activities.[1] These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets.[2] The indazole scaffold is present in drugs with anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties, making its synthesis a topic of significant interest for drug development professionals.[1][3] Specifically, 3-methyl-1H-indazole serves as a crucial building block for more complex molecules in the pursuit of novel therapeutics.[4][5] This guide provides a detailed examination of two robust synthetic routes originating from the readily available starting material, 2-aminoacetophenone.

Chemical Theory and Mechanism: Navigating the Pathways to this compound

The synthesis of this compound from 2-aminoacetophenone can be effectively achieved through two primary, mechanistically distinct pathways. The choice of method often depends on available reagents, desired scale, and tolerance for specific reaction conditions.

Route 1: Diazotization and Reductive Cyclization

This classic approach hinges on the conversion of the primary aromatic amine of 2-aminoacetophenone into a diazonium salt. This highly reactive intermediate is then subjected to in-situ reduction, which facilitates an intramolecular cyclization to form the indazole ring.

The mechanism proceeds as follows:

  • Diazotization: The amino group of 2-aminoacetophenone is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-10 °C) to form the corresponding diazonium salt.[6][7]

  • Reductive Cyclization: A reducing agent, such as stannous chloride (SnCl₂), is introduced to the reaction mixture.[6][7] The diazonium salt is reduced, leading to the formation of a hydrazine intermediate which rapidly undergoes intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic this compound.

Route 2: Oxime Formation and Intramolecular Cyclization

This metal-free alternative offers milder reaction conditions and is often preferred in pharmaceutical applications where metal contamination is a concern.[3] This two-step, one-pot procedure involves the formation of an oxime intermediate, which is then activated for cyclization.

The mechanism is understood as:

  • Oxime Formation: 2-aminoacetophenone is condensed with hydroxylamine hydrochloride in the presence of a base to form the corresponding (E)-1-(2-aminophenyl)ethan-1-one oxime.[3][8]

  • Activation and Cyclization: The oxime is then activated by an agent such as methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[3][8] This activation facilitates an intramolecular electrophilic amination, where the amino group attacks the activated oxime, leading to the formation of the indazole ring after elimination.[8] This method is noted for its high yields and broad substrate scope.[3]

Visualizing the Synthesis: Reaction Workflows

To provide a clear visual representation of the synthetic pathways, the following diagrams have been generated.

Route_1_Diazotization start 2-Aminoacetophenone step1 Diazotization (NaNO₂, HCl, 0-10 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Reductive Cyclization (SnCl₂, HCl) intermediate->step2 product This compound step2->product

Caption: Workflow for Route 1: Diazotization and Reductive Cyclization.

Route_2_Oxime_Formation start 2-Aminoacetophenone step1 Oxime Formation (NH₂OH·HCl, NaOH) start->step1 intermediate (E)-1-(2-Aminophenyl)ethan-1-one oxime step1->intermediate step2 Activation & Cyclization (MsCl, Et₃N) intermediate->step2 product This compound step2->product

Caption: Workflow for Route 2: Oxime Formation and Intramolecular Cyclization.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of this compound.

Protocol 1: Synthesis via Diazotization and Reductive Cyclization

This protocol is adapted from established procedures and is suitable for larger-scale synthesis.[7][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Aminoacetophenone135.1681 g0.60
Hydrochloric Acid (37%)36.46900 mL-
Sodium Nitrite (NaNO₂)69.0080 g1.16
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.65200 g0.89
Deionized Water18.02As needed-
Ice-As needed-

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, add 2-aminoacetophenone (81 g) to 600 mL of hydrochloric acid (37%).[6]

  • Diazotization: Cool the mixture to 0-10 °C using an ice bath. Slowly add a solution of sodium nitrite (80 g in 400 mL of water) dropwise over 1 hour, ensuring the temperature is maintained between 0-10 °C.[7] Stir the mixture for an additional hour at this temperature.[7]

  • Reductive Cyclization: In a separate flask, dissolve stannous chloride dihydrate (200 g) in 300 mL of hydrochloric acid (37%).[9] Slowly add the stannous chloride solution to the diazonium salt mixture, maintaining the temperature at 0-10 °C.[7] Allow the reaction to stir overnight at this temperature.[7]

  • Work-up and Isolation: Pour the reaction mixture into ice water and filter.[6][7] Adjust the pH of the filtrate to 8 with a suitable base (e.g., sodium hydroxide solution), which will cause a large amount of solid to precipitate.[6][7]

  • Purification: Filter the solid, wash with cold water, and dry to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography. The expected yield of the off-white solid is approximately 90%, with a purity of 99.8%.[7][9]

Protocol 2: Synthesis via Oxime Formation and Intramolecular Cyclization

This metal-free, one-pot protocol is adapted from Organic Syntheses and is ideal for applications requiring high purity.[3][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2'-Aminoacetophenone135.1610.0 g72.8 mmol
Ethanol46.0793.0 mL-
Deionized Water18.0217.0 mL-
Hydroxylamine hydrochloride69.4915.4 g223 mmol
Sodium hydroxide40.0023.7 g594 mmol
Dichloromethane84.931 L-
Triethylamine101.1918.1 mL130 mmol
Methanesulfonyl chloride114.55--
Silica Gel-As needed-

Procedure:

Step 1: Formation of (E)-1-(2-Aminophenyl)ethan-1-one oxime

  • To a reaction flask, add 2'-aminoacetophenone (10.0 g), ethanol (93.0 mL), and deionized water (17.0 mL).[8]

  • Add hydroxylamine hydrochloride (15.4 g) in one portion, followed by the slow addition of sodium hydroxide (23.7 g).[8] An exothermic reaction may be observed.[8]

  • Heat the reaction mixture to 60 °C and stir for 1 hour.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

Step 2: Intramolecular Cyclization to this compound

  • To the cooled reaction mixture from Step 1, add dichloromethane (1 L) and triethylamine (18.1 mL).[8]

  • Cool the mixture to 0-5 °C in an ice bath.[8]

  • Slowly add methanesulfonyl chloride to the mixture over 30 minutes, maintaining the temperature between 0-5 °C.[3]

  • Stir the resulting solution at 0-5 °C for approximately 1.5 hours.[3]

  • After the reaction is complete, as monitored by TLC, quench the reaction.[3]

  • The crude product can be purified by flash column chromatography on silica gel.[3][8]

Pro-Tips from the Bench: Ensuring Success and Purity

  • Temperature Control is Critical: In the diazotization reaction (Protocol 1), maintaining a low temperature is paramount to prevent the decomposition of the unstable diazonium salt.

  • Monitor with TLC: For both protocols, diligent monitoring of the reaction progress using Thin Layer Chromatography will help determine the optimal reaction time and prevent the formation of byproducts.

  • Metal-Free Advantage: The oxime formation route (Protocol 2) is advantageous for synthesizing compounds intended for biological screening, as it avoids potential metal contamination that can interfere with assays.[3]

  • Scalability: The diazotization method has been demonstrated to be effective on a gram scale, making it suitable for larger-scale synthesis needs.[3]

Safety Precautions: Handling Reagents with Care

  • Sodium Nitrite and Sodium Azide: Both sodium nitrite and the related compound sodium azide are highly toxic.[10][11] Avoid inhalation of dust and direct skin contact.[10] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][12]

  • Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste procedures.[10] Never pour sodium azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[12][13]

  • Exothermic Reactions: Be aware that the addition of sodium hydroxide in Protocol 2 is exothermic and can cause the temperature of the mixture to rise.[8]

By following these detailed protocols and adhering to the safety guidelines, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.

References

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

  • Shaikh, S., Khan, F., & Asiri, A. M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28066-28089. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • University of California, Berkeley. (2023, December 20). Sodium Azide. Retrieved from [Link]

  • University of Illinois. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 22). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Eureka | Patsnap. (n.d.). Synthetic process of this compound. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Retrieved from [Link]

Sources

Detailed Protocol for the Synthesis of 3-Methyl-1H-Indazole: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 3-Methyl-1H-indazole, in particular, serves as a crucial building block for a wide range of pharmacologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We present a detailed, two-step, one-pot procedure starting from 2'-aminoacetophenone, emphasizing a metal-free approach that ensures high purity suitable for pharmaceutical applications.[3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, a robust safety overview, and detailed analytical characterization methods to ensure reproducibility and high-quality outcomes.

Introduction and Mechanistic Overview

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, present in pharmaceuticals with antitumor, analgesic, and anti-inflammatory properties.[2] The development of efficient and scalable synthetic routes to substituted indazoles is therefore of critical importance.[2][4] While numerous methods exist, including classical Jacobson-type syntheses involving diazotization and more modern metal-catalyzed cross-coupling reactions, many suffer from harsh conditions, limited substrate scope, or potential metal contamination.[3][5][6][7]

This protocol details a highly efficient and scalable metal-free synthesis of this compound from 2'-aminoacetophenone.[3] The chosen method proceeds through two key stages within a single reaction vessel:

  • Oxime Formation: The reaction begins with the condensation of the ketone in 2'-aminoacetophenone with hydroxylamine hydrochloride to form the corresponding (E)-1-(2-aminophenyl)ethan-1-one oxime intermediate.

  • Intramolecular Electrophilic Amination: The oxime is then activated, typically with an agent like methanesulfonyl chloride (MsCl), which facilitates an intramolecular cyclization to form the stable 1H-indazole ring system.[3][8]

This approach is advantageous due to its mild reaction conditions, avoidance of toxic heavy metals, and consistently high yields, making it highly suitable for both laboratory-scale and larger-scale production.[3]

Reaction Scheme and Workflow

The overall synthetic transformation and experimental workflow are depicted below.

Overall Reaction Scheme

Caption: Reaction scheme for the two-step, one-pot synthesis.

Experimental Workflow Diagram

G start Setup Reaction Flask step1 Step 1: Oxime Formation - Add 2'-Aminoacetophenone, EtOH/H2O - Add NH2OH·HCl - Slowly add NaOH solution - Heat to 60°C for 1h start->step1 monitor1 Monitor by TLC step1->monitor1 step2 Step 2: Cyclization - Cool to 0-5°C (Ice Bath) - Add Triethylamine (Et3N) - Slowly add Methanesulfonyl Chloride (MsCl) - Stir at 0-5°C for 1.5h monitor1->step2 Reaction Complete workup Work-up - Quench Reaction - Extract with Organic Solvent step2->workup purify Purification - Dry Organic Layer (e.g., Na2SO4) - Concentrate under Reduced Pressure - Purify by Column Chromatography workup->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure and has been optimized for reliability and yield.[3]

Materials and Equipment
Reagents CAS No. MW ( g/mol ) Supplier Notes
2'-Aminoacetophenone551-93-9135.16Standard Supplier98% purity or higher
Hydroxylamine hydrochloride5470-11-169.49Standard SupplierACS grade
Sodium hydroxide (NaOH)1310-73-240.00Standard SupplierPellets or solution
Triethylamine (Et3N)121-44-8101.19Standard SupplierAnhydrous, >99%
Methanesulfonyl chloride (MsCl)124-63-0114.55Standard Supplier>99%
Ethanol (EtOH)64-17-546.07Standard Supplier200 proof
Ethyl Acetate (EtOAc)141-78-688.11Standard SupplierACS grade
Hexanes110-54-386.18Standard SupplierACS grade
Anhydrous Sodium Sulfate7757-82-6142.04Standard SupplierGranular
Silica Gel7631-86-960.08Standard Supplier230-400 mesh
Equipment Description
Round-bottom flask250 mL or 500 mL, 3-neck
Magnetic stirrer and stir bar
CondenserAllihn or Liebig
Thermometer / Temperature probe
Ice bath
Dropping funnel / SyringeFor controlled addition of reagents
Separatory funnel
Rotary evaporatorFor solvent removal
Chromatography column
TLC platesSilica gel coated
Step-by-Step Procedure

Step 1: Formation of (E)-1-(2-Aminophenyl)ethan-1-one oxime

  • To a 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 2'-aminoacetophenone (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 85:15 v/v).[8]

  • Add hydroxylamine hydrochloride (approx. 3.0 eq) to the solution and stir until dissolved.

  • Slowly add a solution of sodium hydroxide (approx. 8.0 eq) to the mixture. Causality Note: The base neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction. This step is exothermic; control the addition rate to manage the temperature increase.[3]

  • Heat the reaction mixture to approximately 60 °C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to 0-5 °C before proceeding to the next step. Do not isolate the intermediate.

Step 2: Intramolecular Cyclization to this compound

  • To the cooled reaction mixture from Step 1, add triethylamine (a slight excess, e.g., 1.2 eq). Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the activation step with methanesulfonyl chloride.

  • While maintaining the temperature between 0-5 °C, slowly add methanesulfonyl chloride (approx. 1.1 eq) to the mixture via a syringe or dropping funnel over 30 minutes. Causality Note: Methanesulfonyl chloride activates the oxime's hydroxyl group, converting it into a good leaving group (mesylate), which facilitates the subsequent intramolecular nucleophilic attack by the amino group to form the indazole ring. Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Stir the resulting solution at 0-5 °C for approximately 1.5 hours. Monitor by TLC for the disappearance of the oxime intermediate.

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Alternative Synthetic Route: Diazotization

An alternative and widely used industrial method involves the diazotization of 2-aminoacetophenone followed by reductive cyclization.[9][10][11][12]

  • Diazotization: 2-aminoacetophenone is dissolved in hydrochloric acid and cooled to 0-10 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form an in-situ diazonium salt.[9][11][12]

  • Reductive Cyclization: A solution of a reducing agent, typically tin(II) chloride (SnCl₂) in hydrochloric acid, is then slowly added to the diazonium salt solution at low temperature.[9][11][12] The mixture is stirred overnight.

  • Work-up: The reaction mixture is poured into ice water, and the pH is adjusted to be weakly alkaline (pH ~8), causing the this compound to precipitate.[9][11][12] The solid is then collected by filtration and dried. This method can achieve very high yields (e.g., 90%).[9][11][12]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Parameter Expected Value
Appearance White to off-white solid
Yield 70-90% (depending on the route)[9][11][12]
Mass Spectrometry (MS) m/z = 132 (M⁺)[9][12]
¹H NMR (CDCl₃, 300MHz) δ 13.24 (s, 1H, NH), 7.65 (d, 1H), 7.38 (t, 1H), 7.03 (d, 1H), 6.90 (t, 1H), 2.56 (s, 3H, CH₃)[9][12]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.[13][14]

  • General Precautions: All operations should be conducted in a well-ventilated fume hood.[13][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][16] An eyewash station and safety shower should be readily accessible.[15]

  • Reagent-Specific Hazards:

    • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle with extreme care and avoid inhalation or contact with skin.[8]

    • Triethylamine (Et₃N): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

    • Sodium Nitrite (NaNO₂): Oxidizing agent and toxic if swallowed.

    • Tin(II) Chloride (SnCl₂): Corrosive and may cause skin and eye irritation.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Avoid discharging chemicals into drains.[16]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The primary described method, a metal-free, one-pot reaction from 2'-aminoacetophenone, offers high yields and purity while avoiding the use of harsh or toxic reagents. By adhering to the detailed steps and safety precautions outlined, researchers can confidently and reproducibly synthesize this valuable compound for applications in drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride.
  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Patsnap. (n.d.). Synthetic process of this compound - Eureka.
  • ChemicalBook. (n.d.). This compound-6-carboxylic acid synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Organic Syntheses. (n.d.). Indazole.
  • Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.
  • ResearchGate. (n.d.). Synthetic route for N-methyl-3-aryl indazoles.
  • ResearchGate. (n.d.). Structure and synthesis of indazole.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • Knowledge Sourcing Intelligence. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
  • Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Institutes of Health. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • MedChemExpress. (2025). 1-Methyl-1H-indazole-3-carboxylic acid-SDS.
  • PrepChem.com. (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid.
  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles.

Sources

Application Notes & Protocols: The Strategic Use of 3-Methyl-1H-Indazole as a Cornerstone for Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and interact with a wide array of biological targets.[1][2][3] This guide provides an in-depth exploration of 3-methyl-1H-indazole, a versatile and strategically important starting material for the synthesis of complex pharmaceuticals. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, focusing on the synthesis of the blockbuster tyrosine kinase inhibitor, Pazopanib, as a primary case study. Additional protocols will cover crucial transformations such as regioselective N-alkylation, a common challenge in indazole chemistry, and the synthesis of the starting material itself. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic building block.

Part 1: The Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This structure is found in a variety of synthetic compounds possessing a wide range of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[2][4][5][6] The thermodynamic stability of the 1H-indazole tautomer over the 2H form makes it the predominant and more frequently utilized isomer in synthesis.[2][7]

The this compound variant, in particular, serves as a key intermediate in the synthesis of numerous compounds.[1][6] Its derivatives are central to the creation of highly potent and selective drugs, most notably kinase inhibitors, which have revolutionized cancer therapy.[1][3][8]

Logical Framework for Indazole-Based Drug Synthesis

The general workflow for utilizing this compound involves initial functionalization of the core, followed by coupling with other synthetic building blocks to assemble the final active pharmaceutical ingredient (API).

A This compound (Starting Material) B Core Functionalization (e.g., Nitration, Halogenation) A->B C Key Intermediate (e.g., 3-Methyl-6-nitro-1H-indazole) B->C D Regioselective N-Alkylation or N-Arylation C->D E Functionalized Indazole Core D->E H Fragment Coupling (e.g., S NAr, Buchwald-Hartwig) E->H F Coupling Partner 1 (e.g., Pyrimidine derivative) F->H G Coupling Partner 2 (e.g., Sulfonamide side-chain) G->H I Final API Assembly H->I J API (e.g., Pazopanib) I->J

Caption: General workflow for drug synthesis starting from this compound.

Part 2: Case Study: Synthesis of Pazopanib (Votrient®)

Pazopanib is an oral angiogenesis inhibitor that targets key tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][9] It is FDA-approved for treating renal cell carcinoma and soft tissue sarcoma.[2] The manufacturing process reported by the innovator begins with a functionalized version of our core molecule: 3-methyl-6-nitro-1H-indazole.[9][10]

This case study details the synthesis of a crucial intermediate, N,2,3-trimethyl-2H-indazol-6-amine, from this starting material. This multi-step process highlights key chemical transformations central to modern pharmaceutical synthesis.[11][12]

Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

This protocol synthesizes the key indazole fragment of Pazopanib. The sequence involves a strategic reduction of the nitro group followed by methylation steps. An alternative approach alternates between reduction and methylation, achieving a comparable overall yield.[11][12]

Step A: Reduction of 3-Methyl-6-nitro-1H-indazole

  • Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amine is a critical activating step for subsequent reactions. Tin(II) chloride is a classic and effective reagent for this transformation under acidic conditions, offering high yields.

  • Procedure:

    • In a 100 mL round-bottom flask, suspend 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) and cool to 0 °C in an ice bath.[11][12]

    • Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 eq) portion-wise.[11][12]

    • Add concentrated HCl (1 mL) dropwise, ensuring the internal temperature remains below 10 °C.[12]

    • Remove the ice bath and stir the mixture for an additional three hours at room temperature. Monitor reaction completion via TLC.

    • Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.[10]

    • Carefully neutralize the mixture with a saturated sodium carbonate (Na₂CO₃) solution to a pH of approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid.[10]

Step B: Reductive Amination to form N,3-Dimethyl-1H-indazol-6-amine

  • Rationale: This step introduces the first methyl group onto the exocyclic amine. Using paraformaldehyde as the carbon source and sodium borohydride as the reducing agent is a standard, mild, and efficient method for reductive amination.

  • Procedure:

    • Dissolve 3-methyl-1H-indazol-6-amine (2.00 g, 13.6 mmol) in methanol (20 mL) in a 100 mL round-bottom flask.[11][12]

    • Add paraformaldehyde (2.04 g, 67.9 mmol, 5 eq) and sodium methoxide (CH₃ONa, 3.67 g, 67.9 mmol, 5 eq).[12]

    • Reflux the mixture for 5 minutes, then stir at room temperature for 4 hours.

    • Cool the reaction to 5 °C and slowly add sodium borohydride (NaBH₄, 2.06 g, 54.4 mmol, 4 eq). Stir for 5 minutes.[12]

    • Reflux the mixture for approximately 2 hours.

    • Remove the solvent by rotary evaporation and work up the residue to isolate N,3-dimethyl-1H-indazol-6-amine .

Step C: N-Methylation to form N,2,3-trimethyl-2H-indazol-6-amine

  • Rationale: The final methylation occurs on the N2 position of the indazole ring. This step is crucial for the final structure of Pazopanib. The conditions used here drive the reaction to the desired regioisomer.

  • Procedure: A subsequent N-methylation step is performed on N,3-dimethyl-1H-indazol-6-amine to yield the target compound, N,2,3-trimethyl-2H-indazol-6-amine.[11] The choice of methylating agent and base is critical for achieving the desired N2-methylation.

Quantitative Data Summary
StepStarting MaterialProductTypical YieldReference
A3-Methyl-6-nitro-1H-indazole3-Methyl-1H-indazol-6-amine87.3%[10][12]
B3-Methyl-1H-indazol-6-amineN,3-Dimethyl-1H-indazol-6-amine86.7%[11][12]
CN,3-Dimethyl-1H-indazol-6-amineN,2,3-trimethyl-2H-indazol-6-amine72.7%[12]
Overall 3-Methyl-6-nitro-1H-indazole N,2,3-trimethyl-2H-indazol-6-amine ~55% [11][12]
Pazopanib Intermediate Synthesis Workflow

A 3-Methyl-6-nitro-1H-indazole B 3-Methyl-1H-indazol-6-amine A->B Step A: Reduction (SnCl2, HCl) C N,3-Dimethyl-1H-indazol-6-amine B->C Step B: Reductive Amination (HCHO, NaBH4) D N,2,3-trimethyl-2H-indazol-6-amine (Key Intermediate) C->D Step C: N-Methylation (Methylating Agent)

Caption: Synthetic pathway to a key Pazopanib intermediate.

Part 3: Core Challenge: Regioselective N-Alkylation of Indazoles

A frequent and critical challenge in synthesizing indazole-based drugs is controlling the regioselectivity of N-alkylation.[13] The indazole core has two nucleophilic nitrogen atoms, N1 and N2, and alkylation often produces a mixture of isomers that can be difficult to separate.[14][15] The biological activity of the final compound can be dramatically different depending on which nitrogen is functionalized.

The outcome is highly dependent on reaction conditions, including the base, solvent, and electrophile.[13][15]

Factors Influencing Regioselectivity
  • Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) heavily favor N1-alkylation.[13][15] This is often attributed to the formation of a sodium salt where the cation may coordinate with a C3-substituent, sterically blocking the N2 position.

  • Mitsunobu Conditions: Conversely, Mitsunobu conditions (e.g., DEAD/PPh₃) with an alcohol as the alkylating agent often show a strong preference for the N2-alkylated product.[15]

cluster_0 Reaction Conditions cluster_1 Products NaH in THF NaH in THF N1 N1-Alkylated (Thermodynamic Product) NaH in THF->N1 Highly Selective K2CO3 in DMF K2CO3 in DMF Mix Mixture of N1 and N2 K2CO3 in DMF->Mix Often forms mixtures Mitsunobu (DEAD/PPh3) Mitsunobu (DEAD/PPh3) N2 N2-Alkylated (Kinetic Product) Mitsunobu (DEAD/PPh3)->N2 Highly Selective

Caption: Influence of reaction conditions on N-alkylation regioselectivity.

Protocol 2: N1-Selective Alkylation of 4-Iodo-3-methyl-1H-indazole

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product, a common requirement for many drug candidates.[14]

  • Rationale: The use of a strong, non-nucleophilic base (NaH) ensures complete deprotonation of the indazole N-H. The aprotic solvent (THF) favors the formation of an ion pair that sterically directs the incoming electrophile to the less hindered N1 position.

  • Materials:

    • 4-Iodo-3-methyl-1H-indazole

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 4-iodo-3-methyl-1H-indazole (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 15 mL per gram of indazole).

    • Cool the solution to 0 °C using an ice bath.

    • Caution: Hydrogen gas is evolved. Under proper ventilation, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

    • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 16-24 hours).

    • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.[14]

Part 4: Synthesis of the Starting Material

For a complete understanding, it is valuable to know how the starting material itself is prepared. This compound can be synthesized efficiently from commercially available 2-aminoacetophenone.

Protocol 3: Synthesis of this compound
  • Rationale: This classic synthesis involves a diazotization of the aromatic amine of 2-aminoacetophenone with sodium nitrite, followed by an in-situ reductive cyclization facilitated by tin(II) chloride.

  • Procedure:

    • Add 2-aminoacetophenone (81 g) to 600 mL of 37% hydrochloric acid. Cool the mixture to 0-10 °C.[16][17]

    • Prepare a solution of sodium nitrite (NaNO₂, 80 g) in 400 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 0-10 °C.[16][17]

    • Stir for 1 hour at this temperature.

    • Prepare a solution of SnCl₂·H₂O (200 g) in 300 mL of 37% hydrochloric acid. Slowly add this solution to the reaction mixture.

    • Stir the reaction overnight, allowing it to proceed to completion.

    • Pour the reaction solution into ice water and filter.

    • Adjust the pH of the filtrate to ~8 with a suitable base, causing a large amount of solid to precipitate.

    • Filter the solid, wash with water, and dry to obtain This compound .[16][17]

Synthesis of this compound

A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B 1. NaNO2, HCl (0-10 °C) C This compound B->C 2. SnCl2·H2O (Reductive Cyclization)

Caption: Synthesis of the title compound from 2-aminoacetophenone.

Conclusion and Future Perspectives

This compound and its derivatives are not merely synthetic intermediates; they are enabling building blocks that provide access to complex and potent therapeutic agents. The successful synthesis of drugs like Pazopanib underscores the importance of this scaffold. A deep understanding of the reaction mechanisms, particularly in controlling regioselectivity during functionalization, is paramount for efficient and scalable drug development.

References

  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. (2025). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals.
  • Synthesis and evaluation of antibacterial activity of novel this compound deriv
  • This compound Chemical Properties,Uses,Production. (2025). ChemicalBook.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO., LTD..
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). Preprints.org.
  • Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. (2025). Benchchem.
  • This compound. (n.d.). MySkinRecipes.
  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. (2013).
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Axitinib synthesis. (n.d.). ChemicalBook.
  • A novel process for preparation of pazopanib hydrochloride. (n.d.).
  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. (2025). Benchchem.
  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (n.d.). Journal of Medicinal Chemistry.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • AXITINIB. (2015). New Drug Approvals.
  • An improved process for preparation of axitinib. (n.d.).
  • Synthesis of 1H‐indazole derivatives. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • The synthesis technique of 3 methyl 1H indazoles. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.).
  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? (2024). Source not specified.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.).
  • 3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine. (2023). RSC Medicinal Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
  • A kind of synthetic method of indazole compound. (n.d.).
  • 1H-Indazole-3-Carboxylic Acid Methyl Ester. (n.d.).
  • This compound. (n.d.). PubChem.
  • This compound. (2025). ChemSynthesis.
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Shaanxi Bloom Tech Co., Ltd..
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024). Knowledge.

Sources

Application Notes & Protocols: Investigating 3-methyl-1H-indazole Derivatives as a Novel Class of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antibacterial evaluation of 3-methyl-1H-indazole derivatives. We delve into the causality behind experimental choices, provide self-validating protocols, and explore the potential mechanism of action targeting bacterial DNA gyrase. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of antibacterial research.

Introduction: The Imperative for New Antibacterial Scaffolds

The relentless evolution of drug-resistant pathogens poses a significant threat to global health. The efficacy of current antibiotic arsenals is waning, creating a critical need for antibacterial agents that are not susceptible to existing resistance mechanisms.[3] Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and the indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, has garnered substantial interest.[2] Derivatives of this scaffold have demonstrated diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4]

Notably, this compound derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, presenting a valuable starting point for the development of new therapeutics.[5][6] This guide offers the technical framework to explore this chemical class, from initial synthesis to biological characterization.

Synthesis and Characterization of this compound Derivatives

A successful screening campaign begins with the efficient and reliable synthesis of the target compounds. The methodology for synthesizing this compound derivatives is often straightforward, economical, and results in good yields.[5]

General Synthesis Protocol

The synthesis typically involves a multi-step process starting from readily available precursors. A common and effective route begins with the diazotization of 2-aminoacetophenone, followed by a reduction and cyclization to form the core this compound structure.[7] This core can then be derivatized, for example, by acylation at the N1 position, to generate a library of compounds for screening.

Protocol 2.1.1: Synthesis of 1-acyl-3-methyl-1H-indazole Derivatives

  • Step 1: Synthesis of this compound Core:

    • Dissolve 2-aminoacetophenone (1 equivalent) in 37% hydrochloric acid. Cool the solution to 0-10°C in an ice bath.[7]

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.2 equivalents) in water dropwise, maintaining the temperature below 10°C. Stir for 1 hour.[7]

    • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in 37% hydrochloric acid.

    • Add the diazonium salt solution from step 2 to the SnCl₂ solution. Stir the reaction mixture overnight at room temperature.[7]

    • Pour the reaction mixture into ice water and filter. Adjust the pH of the filtrate to 8 with a suitable base (e.g., NaOH solution), which will cause a solid to precipitate.

    • Filter the precipitate, wash with cold water, and dry to obtain the this compound core.

  • Step 2: Acylation of this compound:

    • Dissolve the this compound (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

    • Add the desired acyl chloride or chloroacetyl chloride (1.1 equivalents) dropwise and stir the reaction at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the final derivative.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of synthesized compounds is critical. A combination of physical and spectroscopic methods should be employed.

  • Physical Characterization: Determine the melting point, appearance, solubility, and TLC Rf value for each synthesized derivative.[5]

  • Spectroscopic Characterization:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[8][9]

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.[8][9][10]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]

Synthesis Workflow Diagram

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization cluster_2 Characterization A 2-Aminoacetophenone B Diazotization (HCl, NaNO₂) A->B C Reduction/Cyclization (SnCl₂) B->C D This compound C->D F Acylation (Base, DMF) D->F E Acyl Chloride (R-COCl) E->F G 1-acyl-3-methyl-1H-indazole Derivative F->G H Spectroscopy (NMR, IR, MS) G->H I Physical Analysis (MP, TLC) G->I

Caption: General workflow for synthesis and characterization.

In Vitro Evaluation of Antibacterial Activity

A tiered approach is recommended for evaluating the antibacterial potential of the synthesized derivatives, starting with primary screening to identify active compounds, followed by quantitative assays to determine their potency.

Primary Screening: Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity and is suitable for screening a large number of compounds.[5][11]

Protocol 3.1.1: Agar Well Diffusion Assay

  • Materials: Nutrient agar plates, sterile cotton swabs, bacterial cultures (e.g., Bacillus subtilis, Escherichia coli), standard antibiotic (e.g., Ciprofloxacin), synthesized compounds, sterile well borer.

  • Procedure:

    • Prepare overnight broth cultures of the test bacteria.

    • Using a sterile cotton swab, uniformly spread the bacterial culture over the entire surface of a nutrient agar plate to create a lawn.

    • Allow the plate to dry for a few minutes.

    • Using a sterile borer, punch uniform wells (e.g., 6 mm diameter) into the agar.

    • Prepare solutions of the synthesized derivatives and the standard antibiotic at a known concentration (e.g., 300 µg/ml) in a suitable solvent (e.g., DMSO).

    • Carefully add a fixed volume (e.g., 100 µL) of each test solution, the standard antibiotic solution, and the solvent control into separate wells.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm). A larger zone indicates greater antibacterial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Protocol 3.2.1: Broth Microdilution MIC Assay

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to ~5 x 10⁵ CFU/mL, synthesized compounds, standard antibiotic.

  • Procedure:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • In the first column of wells, add 50 µL of the test compound solution (at 2x the highest desired concentration) to the 50 µL of broth, mixing well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, the second to the third, and so on, discarding 50 µL from the last column. This creates a gradient of compound concentrations.

    • Reserve wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Add 50 µL of the standardized bacterial inoculum to all wells except the negative control. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration at which no turbidity (bacterial growth) is observed.

Antibacterial Activity Data

The following table summarizes representative data for this compound derivatives against common bacterial strains.

Compound IDTest OrganismAssay MethodResultReference
Compound 66 Bacillus subtilis (Gram +)Agar Diffusion22 mm Zone of Inhibition[6]
Compound 66 Escherichia coli (Gram -)Agar Diffusion46 mm Zone of Inhibition[6]
Compound 1d Bacillus subtilis (Gram +)Cup PlateActive (Comparable to Ciprofloxacin)[5]
Compound 1d Escherichia coli (Gram -)Cup PlateActive (Comparable to Ciprofloxacin)[5]
Compound 67 Salmonella typhimurium (Gram -)MIC AssayMIC₅₀ = 3.85 mg/ml[6][12]

Note: Compound 1d is 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole. Compound 66 is a related derivative with high activity. Compound 67 is a 4,5-dihydro-1H-indazole derivative.

Antibacterial Evaluation Workflow Diagram

G A Synthesized This compound Derivatives B Primary Screening (Agar Well Diffusion) A->B C Measure Zone of Inhibition B->C D Inactive Compounds (Discard) C->D No Zone E Active Compounds C->E Zone > Threshold F Quantitative Assay (Broth Microdilution MIC) E->F G Determine MIC Value F->G H Lead Compound Identification G->H

Caption: Workflow for in vitro antibacterial activity testing.

Investigating the Mechanism of Action: DNA Gyrase Inhibition

Understanding how a compound exerts its antibacterial effect is crucial for drug development. For many indazole derivatives, a key target is bacterial DNA gyrase, a type II topoisomerase.[3][13]

The Role of DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[13][14] It is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, providing the energy for the enzyme's function.[3][13] Because this enzyme is present in bacteria but not in humans, it is an excellent and clinically validated target for antibiotics.[3]

Indazoles as GyrB Inhibitors

Structure-based drug design and enzymatic assays have shown that indazole derivatives can act as potent inhibitors of the GyrB subunit.[3] They function as ATP-competitive inhibitors, binding to the ATPase active site on the GyrB subunit and preventing the hydrolysis of ATP. This starves the enzyme of the energy it needs to function, leading to a halt in DNA replication and ultimately, bacterial cell death.[3][14] Molecular docking studies have further illuminated the binding interactions, showing hydrogen bonding and hydrophobic interactions between the indazole scaffold and key residues in the GyrB active site.[6][15]

Proposed Mechanism of Action Diagram

G cluster_0 Normal Bacterial Cell Function cluster_1 Action of Indazole Derivative A DNA Gyrase (GyrA + GyrB) C ADP + Pi A->C ATP Hydrolysis D DNA Supercoiling A->D B ATP B->A Binds to GyrB E DNA Replication & Transcription D->E F Bacterial Survival E->F G This compound Derivative H ATP Binding Pocket on GyrB Blocked G->H I ATP Cannot Bind H->I J No ATP Hydrolysis I->J K Inhibition of DNA Supercoiling J->K L Cell Death K->L

Caption: Proposed mechanism of DNA gyrase inhibition.

Conclusion and Future Directions

The evidence strongly supports the continued investigation of this compound derivatives as potential antibacterial agents. Their straightforward synthesis, potent activity against clinically relevant bacteria, and promising mechanism of action targeting DNA gyrase make them an attractive scaffold for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand how different substitutions on the indazole ring affect antibacterial potency and spectrum.

  • Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure selectivity for bacterial targets.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection to determine their therapeutic potential.

  • Mechanism Validation: Performing detailed enzymatic and biophysical assays to confirm DNA gyrase inhibition and rule out off-target effects.

By following the protocols and strategic insights outlined in this guide, researchers can effectively contribute to the critical mission of discovering the next generation of antibacterial drugs.

References

  • Shaikh, J., et al. (2022). Synthesis and evaluation of antibacterial activity of novel this compound derivatives. GSC Biological and Pharmaceutical Sciences, 18(1), 131-138.
  • Shaikh, A., et al. (2024). Synthesis and evaluation of antibacterial activity of novel this compound derivatives. Journal of Molecular Structure, 1301, 137324.
  • Yadav, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 23153-23177.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
  • Boyd, R. J., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1715-1722.
  • Li, X., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1080-1085.
  • Li, X., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1080–1085.
  • Khan, I., et al. (2017). Synthesis, In Vitro and In Silico Antibacterial Evaluation of 4,5‐Dihydro‐1H‐Indazoles. ChemistrySelect, 2(29), 9323-9328.
  • Ben-Harfouch, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23831.
  • Mathew, A. J., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.
  • BenchChem. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? BenchChem.
  • Kumar, S., et al. (2025). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.
  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Plescia, S., et al. (2010).
  • Koca, M., et al. (2016). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. Molecules, 21(10), 1349.
  • Dash, S. P., et al. (2022). Impact of Indazole scaffold as Antibacterial and Antifungal agent. Current Topics in Medicinal Chemistry, 22.
  • Akter, T., et al. (2016). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Avicenna Journal of Medical Biotechnology, 8(2), 71–76.

Sources

Application Notes and Protocols for the Regioselective N-alkylation of 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore in modern drug discovery, with its N-alkylated derivatives forming the core of numerous therapeutic agents.[1][2] However, the synthesis of specific N-alkylated indazole regioisomers presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often resulting in mixtures of products that are difficult to separate.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the regioselective N-alkylation of 3-methyl-1H-indazole, a common building block in medicinal chemistry. We will delve into the mechanistic principles governing N1 versus N2 selectivity and present field-proven methodologies to achieve high yields of the desired isomer. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of N-alkylated indazoles.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of this compound can proceed via two distinct pathways, leading to the formation of either the N1-alkylated or the N2-alkylated product. The regiochemical outcome of this reaction is a delicate balance of several factors, including:

  • Tautomeric Equilibrium: 1H-indazole is in equilibrium with its 2H-tautomer. The 1H-tautomer is generally the more thermodynamically stable form.[3][5][6]

  • Kinetic vs. Thermodynamic Control: Reaction conditions dictate whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control). N1-alkylation often represents the thermodynamic pathway, while N2-alkylation can be favored under kinetic control.[7][8]

  • Reaction Parameters: The choice of base, solvent, and alkylating agent profoundly influences the N1:N2 ratio.[1][9]

  • Steric and Electronic Effects: The methyl group at the C3 position of the indazole ring introduces steric hindrance that can influence the accessibility of the N2 position to incoming electrophiles.

Mechanistic Insights into Regioselective Alkylation

A fundamental understanding of the reaction mechanism is crucial for designing a successful regioselective synthesis. The alkylation proceeds via the deprotonation of the indazole N-H by a base to form an indazolide anion. This anion is an ambident nucleophile, with negative charge density distributed between the N1 and N2 atoms. The subsequent nucleophilic attack on the alkylating agent can occur from either nitrogen.

Factors Favoring N1-Alkylation (Thermodynamic Control)

Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[7] The use of a strong, non-nucleophilic base in a less polar, aprotic solvent like tetrahydrofuran (THF) often leads to high N1 selectivity.[1][2][4] It has been postulated that the cation from the base can coordinate with the N2 nitrogen and a suitable substituent at the C3 position, effectively blocking the N2 position and directing the alkylating agent to N1.[3][4]

Factors Favoring N2-Alkylation (Kinetic Control)

N2-alkylation is often the kinetically favored pathway. This can be achieved under acidic conditions where the reaction proceeds through a different mechanism that does not involve the formation of the indazolide anion. For instance, the use of alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) has been shown to be highly selective for the N2 position.[6][10][11] In this case, the acid activates the alkylating agent, which is then attacked by the more nucleophilic N2 atom of the neutral indazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of this compound.

Protocol 1: Selective N1-Alkylation using Sodium Hydride in THF

This protocol is designed to favor the thermodynamically controlled formation of the N1-alkylated product. The use of sodium hydride in THF is a well-established method for achieving high N1 regioselectivity.[1][2][7]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the indazole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated this compound.

Workflow for N1-Alkylation:

N1_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Indazole This compound in Anhydrous THF NaH Add NaH (1.2 equiv) at 0°C Indazole->NaH Deprotonation AlkylatingAgent Add Alkylating Agent (1.1 equiv) at 0°C NaH->AlkylatingAgent Stir Stir at RT until completion AlkylatingAgent->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N1-alkyl-3-methyl-1H-indazole Purify->Product Isolated Product

Caption: General workflow for the selective N1-alkylation of this compound.

Protocol 2: Selective N2-Alkylation using Alkyl Trichloroacetimidates with TfOH

This protocol leverages acid catalysis to achieve high selectivity for the kinetically favored N2-alkylated product.[6][10][11]

Materials:

  • This compound

  • Alkyl 2,2,2-trichloroacetimidate

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Dissolve the solids in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add trifluoromethanesulfonic acid (0.1-0.2 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated this compound.

Workflow for N2-Alkylation:

N2_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Reactants This compound & Alkyl Trichloroacetimidate in Anhydrous Solvent TfOH Add TfOH (0.1-0.2 equiv) at 0°C Reactants->TfOH Acid Catalysis Stir Stir at 0°C to RT until completion TfOH->Stir Quench Quench with sat. aq. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N2-alkyl-3-methyl-1H-indazole Purify->Product Isolated Product

Caption: General workflow for the selective N2-alkylation of this compound.

Data Presentation

The following table summarizes the expected regioselectivity for the N-alkylation of this compound under different reaction conditions.

Protocol Base/Acid Solvent Alkylating Agent Expected Major Isomer Approx. N1:N2 Ratio Reference
1NaHTHFAlkyl BromideN1>95:5[1][2]
2TfOHDCMAlkyl TrichloroacetimidateN2<5:95[6][10]
-Cs₂CO₃DMFAlkyl BromideMixtureVariable[1]
---Mitsunobu ConditionsN2Favors N2[1]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both protocols require anhydrous conditions. The presence of water can quench the base in Protocol 1 and interfere with the acid catalyst in Protocol 2, leading to lower yields.

  • Choice of Alkylating Agent: In Protocol 1, more reactive alkylating agents like iodides may require shorter reaction times. In Protocol 2, the stability of the alkyl 2,2,2-trichloroacetimidate is crucial.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to prevent the formation of side products or decomposition of the desired product.

  • Purification: The N1 and N2 isomers can have similar polarities, which may necessitate careful optimization of the mobile phase for chromatographic separation.

Conclusion

The regioselective N-alkylation of this compound is a controllable process that hinges on a rational choice of reaction conditions. By leveraging the principles of thermodynamic and kinetic control, researchers can selectively synthesize either the N1 or N2-alkylated isomer in high yield. The protocols outlined in this guide provide robust and reproducible methods for achieving this selectivity, thereby facilitating the synthesis of diverse indazole derivatives for applications in drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1049. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2025). (PDF) Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Mei, Y., & Yang, D. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

Sources

Application and Protocol Guide: Comprehensive Purity Assessment of 3-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the analytical assessment of 3-methyl-1H-indazole purity, a critical parameter for its application in research, and particularly in drug development. Recognizing the stringent quality requirements of the pharmaceutical industry, this document details robust, validated analytical methodologies. It emphasizes not just the procedural steps but the underlying scientific rationale, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity in this compound

This compound is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its derivatives have shown promise in various therapeutic areas, including oncology and inflammation. The efficacy and safety of any resulting Active Pharmaceutical Ingredient (API) are inextricably linked to the purity of its starting materials and intermediates. Impurities, which can arise from the synthesis process, degradation, or storage, may possess their own pharmacological or toxicological profiles, potentially compromising the final drug product's safety and efficacy.[1][2]

Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a fundamental component of drug development and regulatory compliance. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the purity of this compound.

Understanding the Impurity Landscape

A strategic approach to purity assessment begins with an understanding of potential impurities. These can be broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[1][3]

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2-aminoacetophenone), intermediates, by-products from side reactions, and residual reagents or catalysts.[4][5] For instance, the synthesis of this compound often involves steps like nitration and cyclization, which can lead to isomeric by-products or over-reacted species.[6][7][8]

  • Degradation Products: this compound may degrade under stress conditions such as heat, light, humidity, or in the presence of acids and bases.[2][4] Forced degradation studies are crucial to identify these potential degradants and ensure the analytical method is stability-indicating.

  • Residual Solvents: Solvents used during synthesis and purification must be controlled within strict limits defined by guidelines like ICH Q3C, based on their toxicity.[3][6]

The following workflow provides a logical approach to identifying and controlling these impurities.

G cluster_0 Impurity Profiling Strategy cluster_1 Analytical Method Development & Validation cluster_2 Routine Quality Control Synthesis_Route_Analysis Analyze Synthesis Route Identify_Potential_Impurities Identify Potential Impurities (Starting Materials, Intermediates, By-products, Degradants) Synthesis_Route_Analysis->Identify_Potential_Impurities Forced_Degradation Conduct Forced Degradation Studies Forced_Degradation->Identify_Potential_Impurities Develop_HPLC_Method Develop Primary HPLC Method (Purity & Impurities) Identify_Potential_Impurities->Develop_HPLC_Method Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS for Structure Elucidation) Identify_Potential_Impurities->Spectroscopic_Analysis Method_Validation Validate Methods (ICH Q2(R1)) Develop_HPLC_Method->Method_Validation Develop_GC_Method Develop GC Method (Residual Solvents) Develop_GC_Method->Method_Validation Batch_Release_Testing Batch Release Testing Method_Validation->Batch_Release_Testing Stability_Studies Stability Studies Batch_Release_Testing->Stability_Studies

Caption: Workflow for Impurity Assessment of this compound.

Chromatographic Methods for Purity and Impurity Quantification

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the primary technique for determining the purity of this compound and quantifying its organic impurities.[9][10] The method's ability to separate compounds with varying polarities makes it ideal for this application.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for separating non-polar to moderately polar compounds like this compound and its likely impurities. The hydrophobicity of the C18 alkyl chains provides excellent retention and separation capabilities.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (often containing a modifier like formic acid or trifluoroacetic acid) is typically employed. The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe. The acid modifier helps to suppress the ionization of acidic and basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: A UV-Vis detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound (e.g., 254 nm) to ensure high sensitivity for both the main peak and any structurally similar impurities.[10][11]

Protocol: RP-HPLC Method for Purity Assessment

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 250 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection 254 nm

    | Injection Vol. | 10 µL |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The theoretical plates for the this compound peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Data Analysis:

    • Calculate the percentage purity using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

    • For known impurities, quantification can be performed against a qualified reference standard.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of expected components (impurities, degradants).[12] This is often demonstrated by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC)

GC is the preferred method for the analysis of residual solvents due to their volatile nature.[6] A static headspace (HS-GC) technique is commonly used to introduce the volatile solvents into the GC system, avoiding the injection of the non-volatile this compound.[17]

Protocol: HS-GC Method for Residual Solvents

  • Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • GC Conditions:

    Parameter Condition
    Column DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent)
    Carrier Gas Helium or Nitrogen
    Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
    Injector Temp. 250 °C

    | Detector Temp. | 260 °C |

  • Headspace Parameters:

    Parameter Condition
    Vial Equilibration Temp. 80 °C
    Vial Equilibration Time 30 min
    Transfer Line Temp. 100 °C

    | Vial Pressurization Time | 0.5 min |

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., 1 mL of DMSO or DMF) to dissolve the sample.

    • Seal the vial immediately.

  • Data Analysis:

    • Identify and quantify residual solvents by comparing the retention times and peak areas to those of a certified reference standard mixture of solvents.

Spectroscopic Methods for Structural Confirmation and Identification

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for structural elucidation of the main component and any unknown impurities.[9][18][19]

G Unknown_Peak_HPLC Unknown Peak Detected in HPLC Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Unknown_Peak_HPLC->Isolate_Impurity LC_MS LC-MS Analysis Isolate_Impurity->LC_MS NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) (Elucidate Structure) Isolate_Impurity->NMR_Spectroscopy High_Res_MS High-Resolution MS (Determine Elemental Composition) LC_MS->High_Res_MS Structure_Confirmed Structure Confirmed High_Res_MS->Structure_Confirmed NMR_Spectroscopy->Structure_Confirmed

Caption: Workflow for Unknown Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the structure of this compound and for identifying impurities.[11][18][20] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[21][22]

Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[18]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and definitively assign the structure, especially for unknown impurities.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum of pure this compound or with literature data.[23]

    • The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main component can provide a semi-quantitative estimate of their levels.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound.[9][19] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly specific and sensitive tool for impurity identification.[24]

Protocol: LC-MS Analysis for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Methodology:

    • Use the same HPLC method developed for purity analysis.

    • Acquire mass spectra for all peaks in the chromatogram.

    • High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity.[19][21]

  • Data Analysis:

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) of an impurity provides its molecular weight.

    • This information, combined with knowledge of the synthesis and degradation pathways, can lead to the tentative identification of the impurity structure, which can then be confirmed by NMR.

Conclusion: A Holistic and Validated Approach

The purity assessment of this compound is a critical undertaking that demands a scientifically sound and systematic approach. No single analytical technique is sufficient; rather, a combination of high-resolution chromatographic and spectroscopic methods is required for comprehensive characterization. The protocols outlined in this guide provide a robust framework for separation, quantification, and identification of impurities. Crucially, all methods must be thoroughly validated to ensure the reliability and accuracy of the data generated, thereby upholding the principles of scientific integrity and ensuring the quality and safety of pharmaceutical products.[13][15]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Liskon Biological. (2025). The detection methods for 3-Methyl-6-nitro-1H-indazole.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Investigation. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method validation: A brief review.
  • Benchchem. (n.d.). A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • Liskon Biological. (2025). Analysis of the Production Process for 3-Methyl-6-Nitro-1H-Indazole.
  • PubChem. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • ChemicalBook. (n.d.). This compound(3176-62-3) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Journal of Heterocyclic Chemistry. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • PubMed. (2010). A generic static headspace gas chromatography method for determination of residual solvents in drug substance.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-methyl-1H-indazole. The method is suitable for purity determination and stability testing in research, development, and quality control environments. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating an acid modifier to ensure optimal peak shape and resolution. Detection is performed via UV spectrophotometry, leveraging the chromophoric nature of the indazole ring. This document provides a comprehensive guide, including analyte properties, detailed experimental protocols, and method validation considerations based on ICH guidelines.

Introduction

This compound is a key heterocyclic aromatic compound and a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold is a "privileged structure," forming the core of numerous bioactive molecules with a wide range of therapeutic activities, including anti-cancer and anti-inflammatory properties.[1] Given its significance, the ability to accurately determine the purity and stability of this compound is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation and quantification of components in complex mixtures.[2] This application note presents a validated HPLC method designed to provide high resolution and sensitivity for this compound, separating it from potential impurities and degradation products.

Analyte Properties: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure this compound Chemical StructurePubChem
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [3]
Predicted XlogP 2.0[4]
UV Absorbance Significant absorbance expected around 254 nm and 310 nm[5]
Solubility Expected to be soluble in polar organic solvents like acetonitrile and methanol.[6]

The predicted XlogP of 2.0 indicates a moderate level of hydrophobicity, making this compound an ideal candidate for reversed-phase HPLC, where retention is primarily driven by hydrophobic interactions with the stationary phase.[4] The aromatic indazole ring possesses a strong chromophore, allowing for sensitive UV detection. UV-vis absorption spectra of related indazole compounds show significant absorbance at approximately 254 nm and 310 nm, providing a basis for selecting an appropriate detection wavelength.[5]

HPLC Method and Protocols

The following method was developed to achieve optimal separation and quantification of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) C->D E Transfer to Vial D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peaks H->I J Quantify Analyte I->J K Generate Report J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column is chosen for its versatility and proven performance in retaining aromatic compounds.[7] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase, thereby reducing peak tailing and improving peak symmetry.[8]

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with DAD
Column Zorbax C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Solutions

Diluent: Acetonitrile/Water (50:50, v/v)

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 as described for the Standard Solution preparation.

Method Validation

The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

System Suitability Protocol:

  • Inject the standard solution five times.

  • Calculate the parameters listed in Table 2.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products. Forced degradation studies are conducted to demonstrate this.

Forced Degradation Protocol:

  • Expose the sample solution to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105 °C for 48 hours (solid state)

    • Photolytic: UV light (254 nm) for 24 hours

  • Analyze the stressed samples alongside an unstressed sample.

  • The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

Specificity cluster_stress Forced Degradation Conditions Acid Acidic (HCl) Analysis HPLC Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Result Peak Purity & Resolution Assessment Analysis->Result

Caption: Logical workflow for specificity testing via forced degradation.

Data Analysis and Reporting

The concentration of this compound in the sample can be calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample: Peak area of this compound in the sample chromatogram.

  • Area_standard: Average peak area of this compound in the standard chromatograms.

  • Conc_standard: Concentration of the standard solution (µg/mL).

  • Conc_sample: Concentration of the sample solution (µg/mL).

The final report should include the chromatograms, a summary of the system suitability results, and the calculated purity of the sample.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quality control of this compound. The method is specific, accurate, and precise, making it suitable for routine analysis in a regulated environment. The detailed protocols and validation guidelines provided herein will enable researchers and analytical chemists to implement this method effectively.

References

A Luminescence-Based Kinase Inhibition Assay for 3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several approved kinase inhibitors.[2][3] Specifically, 3-methyl-1H-indazole derivatives have shown significant promise as potent and selective kinase inhibitors, capable of interacting with the ATP-binding pocket of various kinases.[3][4]

These application notes provide a detailed, field-proven protocol for determining the inhibitory activity of this compound derivatives against a target kinase using the ADP-Glo™ Kinase Assay. This luminescence-based assay offers a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6][7] The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction.[5][6] In the first step, the kinase reaction is terminated, and the remaining ATP is depleted using the ADP-Glo™ Reagent.[5][6] In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[5][6] Inhibition of the kinase by a this compound derivative will result in a decrease in ADP production and, consequently, a lower luminescent signal.

I. Materials and Reagents

A. Key Components
ReagentSupplierCatalog NumberStorage
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
Recombinant Human KinaseVariesVaries-80°C
Kinase Substrate (Peptide)VariesVaries-20°C
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
This compound DerivativesSynthesized/PurchasedN/A-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temp
White, Opaque 384-well Assay PlatesCorning3570Room Temp
B. Buffer and Reagent Preparation
  • Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare from stock solutions and store at 4°C. On the day of the experiment, supplement with DTT to a final concentration of 1 mM and BSA to 0.1 mg/mL.

  • This compound Compound Plate: Prepare a 10-point serial dilution of the this compound derivatives in 100% DMSO, starting at a 100X final desired concentration. For example, for a top final concentration of 10 µM, the starting concentration in the DMSO plate should be 1 mM.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions immediately before use.[8] Equilibrate both reagents to room temperature before preparation.[8]

II. Experimental Protocol: Step-by-Step Kinase Inhibition Assay

This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL.

A. Workflow Overview

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Signal Detection Compound_Prep Prepare 100X Compound Serial Dilutions in DMSO Add_Compound 1. Add 2.5 µL of 4X Compound Dilution Enzyme_Prep Prepare 4X Kinase Solution in 1X Kinase Buffer Add_Enzyme 2. Add 2.5 µL of 4X Kinase Solution Substrate_Prep Prepare 4X Substrate/ATP Mix in 1X Kinase Buffer Start_Reaction 3. Add 5 µL of 2X Substrate/ATP Mix to Initiate Reaction Add_Compound->Add_Enzyme Pre-incubate (optional) Add_Enzyme->Start_Reaction Incubate_Reaction 4. Incubate for 60 min at Room Temperature Start_Reaction->Incubate_Reaction Stop_Reaction 5. Add 10 µL of ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop 6. Incubate for 40 min at Room Temperature Stop_Reaction->Incubate_Stop Add_Detection 7. Add 20 µL of Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection 8. Incubate for 30-60 min at Room Temperature Add_Detection->Incubate_Detection Read_Plate 9. Measure Luminescence Incubate_Detection->Read_Plate

Caption: Workflow for the this compound kinase inhibition assay.

B. Detailed Procedure
  • Compound Plating:

    • Prepare an intermediate 4X compound dilution plate by transferring 2 µL of each 100X DMSO stock into 48 µL of 1X Kinase Buffer.

    • Add 2.5 µL of the 4X compound dilutions to the corresponding wells of a white, opaque 384-well assay plate.

    • For control wells, add 2.5 µL of 1X Kinase Buffer containing 4% DMSO (vehicle control).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in 1X Kinase Buffer. The optimal kinase concentration should be predetermined by running a kinase titration to find the EC₅₀ value (the concentration that produces 50% of the maximal signal).

    • Add 2.5 µL of the 2X kinase solution to each well containing the compound. Gently mix the plate on a plate shaker for 30 seconds.

    • Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X substrate/ATP mixture in 1X Kinase Buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.

    • Mix the plate on a shaker for 30 seconds and incubate for 60 minutes at room temperature.

  • Luminescent Signal Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[6][8]

    • Incubate the plate for 40 minutes at room temperature.[6][8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[6][8]

    • Incubate for 30-60 minutes at room temperature.[8]

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is a good starting point.[8]

III. Data Analysis and Interpretation

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))

      • RLU_inhibitor: Relative Luminescence Units from wells with the inhibitor.

      • RLU_vehicle: Average RLU from vehicle control wells (0% inhibition).

      • RLU_background: Average RLU from wells with no kinase (100% inhibition).

  • IC₅₀ Value Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9][10] This can be performed using software such as GraphPad Prism.

IV. Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of the results, the following controls should be included in every assay plate:

  • Vehicle Control (0% Inhibition): Contains kinase, substrate, ATP, and DMSO vehicle. This represents the maximum kinase activity.

  • No Kinase Control (100% Inhibition): Contains substrate, ATP, and DMSO vehicle, but no kinase enzyme. This serves as the background signal.

  • Reference Inhibitor Control: A known inhibitor for the target kinase should be run in parallel to validate the assay performance and allow for comparison across experiments.

V. Causality Behind Experimental Choices

  • Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and its resistance to interference from colored or fluorescent compounds.[7]

  • ATP Concentration: Using an ATP concentration at or near the Kₘ for the kinase provides a balanced and sensitive assay for detecting ATP-competitive inhibitors like many this compound derivatives.

  • DMSO Concentration: The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its potential inhibitory effects on kinase activity.

  • Plate Choice: White, opaque plates are mandatory for luminescence assays to maximize signal and prevent crosstalk between wells.

VI. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Signal in "No Kinase" Control ATP contamination in reagents.Use high-purity ATP and ensure fresh buffer preparation.
Low Signal-to-Background Ratio Suboptimal enzyme or ATP concentration.Re-run kinase and ATP titrations to determine optimal concentrations.
High Well-to-Well Variability Inaccurate pipetting or inadequate mixing.Use calibrated pipettes; ensure thorough mixing after each reagent addition.
Inconsistent IC₅₀ Values Compound precipitation; unstable compound.Check compound solubility in the final assay buffer; prepare fresh compound dilutions for each experiment.

VII. References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for LTK (TYK1). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from --INVALID-LINK--

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from --INVALID-LINK--

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. In Methods in Molecular Biology (Vol. 2483, pp. 15–31). Springer. Retrieved from --INVALID-LINK--

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology, 2483, 15–31. Retrieved from --INVALID-LINK--

  • Allen, M. D., & Zhang, J. (2006). Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Methods in Molecular Biology, 332, 15-26. Retrieved from --INVALID-LINK--

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Independent Verification of Kinase Inhibitor IC50 Values: A Comparative Guide to PD173074 and SU5416. Retrieved from --INVALID-LINK--

  • Bio-protocol. (n.d.). Time Resolved—Fluorescence Resonance Energy Transfer (TR-FRET) IRE1α Kinase Assay. Retrieved from --INVALID-LINK--

  • Vijayakumar, S., & PADMINI, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC bioinformatics, 15(Suppl 16), S10. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • edX. (n.d.). IC50 Determination. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. Retrieved from --INVALID-LINK--

  • Wang, H., Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 834–840. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application of 1H-indazole-3-carboxamides as PAK1 Inhibitors: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Chen, B., Dey, F., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS medicinal chemistry letters. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • Kumar, R., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(6), 650–674. Retrieved from --INVALID-LINK--

  • Lee, S., Kim, H., et al. (2023). Discovery of 3-(3-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine derivatives as novel transforming growth factor-β-activated kinase 1 (TAK1) inhibitors. RSC medicinal chemistry, 14(12), 2419–2426. Retrieved from --INVALID-LINK--

  • Qin, Q., Guo, Z., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European journal of medicinal chemistry, 264, 115953. Retrieved from --INVALID-LINK--

  • Barile, E., De, S. K., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. Journal of medicinal chemistry, 55(2), 776–786. Retrieved from --INVALID-LINK--

  • Qin, Q., Guo, Z., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European journal of medicinal chemistry, 264, 115953. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Indazole derivatives are crucial intermediates in the development of a wide range of pharmaceuticals, including treatments for cancer and inflammation.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low Yield in the Cyclization of 2'-Aminoacetophenone

Question: My synthesis of this compound from 2'-aminoacetophenone via diazotization and reductive cyclization is resulting in a low yield. What are the critical parameters to control?

Answer: This is a prevalent issue often stemming from suboptimal control of the reaction conditions, particularly during the diazotization and subsequent cyclization steps. The reaction proceeds through a diazonium salt intermediate, which is then reduced and cyclized to form the indazole ring.[4][5]

Potential Causes and Solutions:

  • Temperature Control: The diazotization step is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. It is crucial to maintain a low temperature, typically between 0-10°C, during the addition of sodium nitrite (NaNO₂).[2][4][5] Exceeding this temperature range can lead to decomposition of the diazonium salt and the formation of unwanted byproducts.

    • Protocol Insight: Use an ice-salt bath for more consistent and lower temperature control. Monitor the internal reaction temperature with a thermometer and add the sodium nitrite solution dropwise to prevent temperature spikes.[2][4][5]

  • Stoichiometry of Reagents: The molar ratios of the reactants are critical. An excess of sodium nitrite can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material. Similarly, the amount of reducing agent, such as tin(II) chloride (SnCl₂), needs to be carefully controlled.

    • Protocol Insight: A typical procedure involves using a slight excess of sodium nitrite and a larger excess of tin(II) chloride to ensure complete conversion.[2][4][5]

  • pH of the Reaction Mixture: The pH of the solution plays a crucial role in both the diazotization and the final product precipitation. The diazotization is carried out in a strongly acidic medium, typically hydrochloric acid.[2][4][5] After the reaction, the pH is adjusted to be weakly alkaline (around pH 8) to precipitate the this compound product.[2][4][5]

    • Protocol Insight: Use a pH meter for accurate adjustment of the final pH. Slow, portion-wise addition of a base (e.g., ammonia or sodium hydroxide solution) while monitoring the pH is recommended to avoid local pH extremes that could degrade the product.

Issue 2: Formation of Impurities and Purification Challenges

Question: My crude this compound is contaminated with byproducts, making purification by recrystallization difficult and leading to significant product loss. What are the likely impurities and how can I improve the purity?

Answer: The formation of byproducts is a common challenge. The nature of these impurities depends on the synthetic route chosen. In the diazotization route, incomplete reaction or side reactions of the diazonium salt are major contributors.

Potential Causes and Solutions:

  • Incomplete Reaction: Unreacted 2'-aminoacetophenone can be a significant impurity.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.

  • Side Reactions: The diazonium salt can undergo undesired reactions, such as coupling with other aromatic species or decomposition, leading to a complex mixture of byproducts.

    • Troubleshooting: Strict adherence to low temperatures and controlled addition of reagents can minimize these side reactions.[6]

  • Purification Strategy: While recrystallization is a common purification method, it may not be sufficient for removing all impurities.

    • Protocol Insight: Consider column chromatography for a more effective purification.[6] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate this compound from most common impurities. For industrial-scale synthesis, vacuum distillation can also be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?

A1: Several synthetic routes are available, with the choice often depending on the scale of the synthesis, available starting materials, and desired purity.

Synthetic RouteStarting Material(s)AdvantagesDisadvantages
Diazotization & Reductive Cyclization 2'-AminoacetophenoneHigh yields reported (up to 90%), well-established method.[2][4][5]Requires careful temperature control, use of tin salts can be a concern for some applications.
Nitration of Acetophenone followed by Reduction and Cyclization AcetophenoneInexpensive and readily available starting material, suitable for large-scale synthesis.[1][2][4]Multi-step process, involves nitration which requires handling of strong acids.[1][2][4]
Metal-Free Intramolecular Electrophilic Amination 2'-AminoacetophenoneAvoids metal contamination, mild reaction conditions, good to excellent yields.[8]May require the synthesis of an oxime intermediate.[8]

Q2: How can I improve the yield of the initial nitration of acetophenone?

A2: The nitration of acetophenone to 2-nitroacetophenone is a critical step in some synthetic routes. The yield can be significantly improved by using a catalyst. A patented process describes the use of calcium silicate powder as a catalyst in the nitration mixture of sulfuric and nitric acid, which has been shown to remarkably increase the yield of 2-nitroacetophenone.[1][2][4] This method is reported to be simple, cost-effective, and suitable for large-scale industrial synthesis.[1][2][4]

Q3: Are there any safety precautions I should be aware of when synthesizing this compound?

A3: Yes, several safety precautions are essential:

  • Diazotization: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Nitration: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.[6][9]

  • Reagents: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Reductive Cyclization of 2'-Aminoacetophenone

This protocol is adapted from a high-yield procedure described in the patent literature.[2][4][5]

Step 1: Diazotization

  • In a reaction vessel equipped with a stirrer and a thermometer, add 2'-aminoacetophenone (1.0 eq) to hydrochloric acid (37%).

  • Cool the mixture to 0-10°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0-10°C for 1 hour after the addition is complete.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid.

  • Cool the tin(II) chloride solution to 0-10°C.

  • Slowly add the diazonium salt solution from Step 1 to the tin(II) chloride solution, maintaining the temperature between 0-10°C.

  • Stir the reaction mixture overnight at this temperature.

Step 3: Workup and Isolation

  • Pour the reaction mixture into ice water and filter to remove any solids.

  • Carefully adjust the pH of the filtrate to approximately 8 with a suitable base (e.g., aqueous ammonia or sodium hydroxide). A precipitate will form.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield of this compound check_temp Temperature Control Was the reaction kept at 0-10°C during diazotization? start->check_temp check_stoich Reagent Stoichiometry Were the molar ratios of NaNO₂ and SnCl₂ correct? check_temp->check_stoich Yes solution_temp Optimize Cooling | Use ice-salt bath and monitor internal temperature. check_temp->solution_temp No check_ph pH Control Was the final pH adjusted to ~8 for precipitation? check_stoich->check_ph Yes solution_stoich Verify Calculations | Ensure accurate weighing and molar ratio calculations. check_stoich->solution_stoich No solution_ph Precise pH Adjustment | Use a pH meter and add base slowly. check_ph->solution_ph No end_goal Improved Yield check_ph->end_goal Yes solution_temp->check_stoich solution_stoich->check_ph solution_ph->end_goal

Caption: Troubleshooting workflow for low yield issues.

Synthetic Pathway from 2'-Aminoacetophenone

synthetic_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2'-Aminoacetophenone B Diazonium Salt A->B  NaNO₂, HCl  0-10°C C This compound B->C  SnCl₂·2H₂O, HCl  Reductive Cyclization

Caption: Key steps in the synthesis of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride.
  • Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • ChemicalBook. (n.d.). This compound-6-carboxylic acid synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Patsnap. (n.d.). Synthetic process of this compound - Eureka.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. (n.d.). Structure and synthesis of indazole.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • Organic Syntheses. (n.d.). Indazole.
  • Liskon Biological. (2025). Analysis of the Production Process for 3-Methyl-6-Nitro-1H-Indazole.

Sources

Common impurities in 3-methyl-1H-indazole synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1H-Indazole Synthesis

A Guide to Identification and Troubleshooting of Common Impurities

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, identify, and resolve common purity challenges encountered during synthesis.

The most prevalent and industrially relevant synthesis of this compound involves the diazotization of 2-aminoacetophenone followed by reductive cyclization.[1][2] While effective, this pathway is sensitive to reaction conditions and can generate a characteristic profile of impurities. This guide will focus on troubleshooting issues arising from this specific route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis and purification, presented in a practical question-and-answer format.

Q1: My final product purity is low (<98% by HPLC), and I see several unexpected peaks. What are the most probable impurities?

Low purity is often due to a combination of unreacted starting materials, reaction intermediates, and byproducts. The diazotization-reduction sequence has several critical steps where side reactions can occur.

The most common impurities to suspect are:

  • Unreacted 2-Aminoacetophenone: The starting material. Its presence indicates an incomplete diazotization reaction.

  • 2-Acetylphenol: Formed by the premature decomposition of the diazonium salt intermediate, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH) from the aqueous medium.[3][4] This is often exacerbated by temperatures rising above the optimal 0-10°C range during diazotization.

  • Azo-Coupling Byproducts: These are intensely colored compounds (often yellow, orange, or brown) formed when the electrophilic diazonium salt couples with a nucleophilic aromatic ring, such as the unreacted 2-aminoacetophenone starting material.[5] These are typically high molecular weight impurities and are a primary source of product discoloration.

  • Isomeric Indazoles: While the starting material directs the formation of the 3-methyl isomer, side reactions or post-synthesis modifications can potentially lead to other isomers, such as N-alkylated or N-acylated products, though these are less common under standard conditions. The 1H- and 2H- tautomers are the most relevant isomeric forms to consider.[6][7]

The diagram below illustrates the main synthetic pathway and the origin of these key impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways A 2-Aminoacetophenone (Starting Material) B Diazonium Salt Intermediate A->B  NaNO2, HCl  (0-10°C) I1 Unreacted 2-Aminoacetophenone A->I1 Incomplete Reaction C This compound (Desired Product) B->C SnCl2, HCl (Reduction & Cyclization) I2 2-Acetylphenol B->I2 Decomposition (H2O, T > 10°C) I3 Azo Byproducts (Colored Impurities) B->I3 Coupling with Unreacted Amine

Caption: Synthetic pathway and common impurity origins.

Q2: My product is an off-white or brownish solid, not the expected white crystalline solid. How can I improve the color?

This discoloration is almost certainly caused by trace quantities of highly chromophoric azo-coupling byproducts.[5][8] Even in small amounts, these impurities can impart significant color.

Causality & Solution:

  • Root Cause: Azo-coupling occurs when the reaction temperature during diazotization is not strictly maintained, or if the addition of sodium nitrite is too rapid, leading to localized areas of high diazonium salt concentration that can react with the starting amine.

  • Immediate Solution (Purification):

    • Recrystallization: This is the most effective method. A solvent system of ethanol/water or toluene/heptane is often successful. The desired this compound is typically less soluble in non-polar solvents upon cooling, while the more polar or larger azo impurities may remain in the mother liquor.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot, dissolved solution can help adsorb colored impurities. Use it sparingly, as it can also adsorb your product. Heat the solution with carbon for 5-10 minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Process Optimization (Prevention):

    • Ensure the reaction temperature is strictly maintained between 0-10°C throughout the NaNO₂ addition.[2][9]

    • Add the NaNO₂ solution dropwise and slowly to prevent any localized excess.

Q3: How do I definitively identify an unknown impurity peak from my HPLC chromatogram?

A systematic analytical approach is required. The goal is to gather data on the impurity's molecular weight and structure.

Workflow for Impurity Identification:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer.[10] This is the most critical first step. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it can provide the elemental composition, allowing you to distinguish between isomers and other potential structures.[10]

  • Isolation (if necessary): If the impurity is present at a significant level (>0.5%), consider isolating it using preparative HPLC. This will provide a pure sample for further characterization.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[11] A ¹H NMR spectrum will give you information about the proton environment, while a ¹³C NMR spectrum reveals the carbon skeleton. For complex structures, 2D NMR techniques (like COSY and HMQC/HSQC) can establish connectivity.

  • Reference Standard Comparison: If you suspect a specific impurity (e.g., unreacted starting material), inject a known standard of that compound into the HPLC. If its retention time matches your unknown peak, it's a strong confirmation.

The following diagram outlines this logical workflow.

G start Unexpected Peak in HPLC lcms Analyze by LC-MS to get Molecular Weight start->lcms mw_known MW Matches Starting Material? lcms->mw_known mw_phenol MW Matches Phenol Byproduct? lcms->mw_phenol mw_other Other MW lcms->mw_other mw_known->mw_phenol No confirm_sm Confirm with Reference Standard mw_known->confirm_sm Yes mw_phenol->mw_other No confirm_phenol Probable Phenol Byproduct (from diazonium decomposition) mw_phenol->confirm_phenol Yes isolate Isolate via Preparative HPLC mw_other->isolate nmr Characterize Structure by NMR Spectroscopy isolate->nmr identify Structure Identified nmr->identify

Caption: Workflow for identifying unknown impurities.

Frequently Asked Questions (FAQs)

What are the key spectroscopic features that distinguish the product, this compound, from its precursor, 2-aminoacetophenone?

Comparing the NMR spectra is the most reliable method for distinguishing between the product and the starting material. Key differences are summarized in the table below.

Compound Key ¹H NMR Signals (approx. δ, ppm) Key ¹³C NMR Signals (approx. δ, ppm) Notes
This compound ~13.2 (s, broad, 1H, NH ) ~7.0-7.7 (m, 4H, Ar-H ) ~2.55 (s, 3H, -CH ₃)~142 (Ar-C -N) ~120-130 (Ar-C H) ~11 ( -C H₃)The most telling signal is the highly deshielded and broad N-H proton above 13 ppm. The aromatic region will show four distinct protons.[2][9]
2-Aminoacetophenone ~6.5-7.5 (m, 4H, Ar-H ) ~6.2 (s, broad, 2H, -NH ₂) ~2.6 (s, 3H, -COCH ₃)~200 (C=O) ~150 (Ar-C -NH₂) ~115-135 (Ar-C H) ~28 (-COC H₃)The key signals are the carbonyl carbon around 200 ppm in the ¹³C spectrum and the broad amine (NH₂) protons in the ¹H spectrum.[12]
What are the most critical process parameters to control to minimize impurity formation?

Vigilant control over reaction parameters is essential for a high-purity synthesis.

  • Temperature Control: This is the single most critical factor. The diazotization step must be kept cold (0-10°C) to prevent the diazonium salt from decomposing into phenolic impurities and to minimize side reactions like azo-coupling.[2]

  • Stoichiometry and Addition Rate: Use a slight excess of sodium nitrite to ensure complete conversion of the starting amine. However, the addition must be slow and controlled to avoid localized high concentrations of nitrous acid and the diazonium salt.

  • Acid Concentration: Sufficient strong acid (e.g., HCl) is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to keep the reaction medium at the appropriate pH.[3]

Protocols & Methodologies

Protocol 1: General HPLC Method for Impurity Profiling

This reverse-phase HPLC (RP-HPLC) method can serve as a starting point for assessing the purity of your this compound samples. Optimization may be necessary depending on your specific instrument and impurity profile.[13]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL
Protocol 2: Purification by Recrystallization

This procedure is effective for removing colored impurities and unreacted starting materials.

  • Solvent Selection: Choose a solvent system in which the this compound is soluble when hot but sparingly soluble when cold. A common choice is an ethanol/water mixture or toluene.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot solvent (e.g., boiling ethanol) required to fully dissolve it.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble matter. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Patsnap. (n.d.). Synthetic process of this compound. Eureka.
  • BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Kaseda, H., Noguchi, T., & Kido, R. (1973). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry, 74(1), 127-133. [Link]

  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • da Silva, G. M. F., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Abdulsattar, J. O. (2020). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. ResearchGate. [Link]

  • Abdulsattar, J. O. (2020). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]

Sources

Technical Support Center: Purification of 3-methyl-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-methyl-1H-indazole via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller concentrations or have different solubility characteristics, remain dissolved in the surrounding solution (the mother liquor).[2]

Part 1: Solvent Selection Guide & FAQs

The success of any recrystallization heavily depends on the choice of solvent.[1] An ideal solvent should dissolve the target compound (this compound) readily at high temperatures but poorly at low temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[3]

Frequently Asked Questions: Solvent Selection

Q1: What is the first step in selecting a solvent for this compound?

A1: The initial step is to consult literature for previously reported solvent systems for this compound or structurally similar compounds like other indazole derivatives.[3] Given its aromatic heterocyclic structure, solvents ranging from moderately polar to nonpolar are good starting points. If no specific solvent is reported, a systematic screening of small-scale solubility tests is necessary.[4]

Q2: How do I perform a small-scale solubility test?

A2: Place approximately 50-100 mg of crude this compound into a test tube. Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature and observe the solubility. If the compound is insoluble or sparingly soluble, heat the mixture gently to the solvent's boiling point. A suitable solvent will dissolve the compound completely when hot but show low solubility at room temperature.[1][4]

Q3: My compound is soluble in a solvent at room temperature. Can I still use it?

A3: No, this solvent is unsuitable for a single-solvent recrystallization. If the compound dissolves easily at room temperature, you will not be able to recover it effectively upon cooling, leading to a very poor yield.[4]

Q4: What if I can't find a single solvent that works perfectly?

A4: A mixed-solvent system (also known as an anti-solvent recrystallization) is the solution.[3] This involves a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent"). The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes slightly cloudy (turbid). The solution is then gently heated until it becomes clear again and allowed to cool slowly.[2][5]

Q5: What are some common solvents to screen for this compound?

A5: Based on the polarity of the indazole core, the following solvents are logical candidates for screening.

Table 1: Candidate Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water100HighLikely a poor solvent due to the organic nature of the indazole ring, but could be an effective anti-solvent.
Ethanol78High-MediumOften a good choice for compounds with hydrogen bonding capabilities. May show high solubility even when cold.
Isopropanol82MediumSimilar to ethanol but slightly less polar; may offer a better solubility differential.
Ethyl Acetate77MediumA versatile solvent that is less polar than alcohols. Good for moderately polar compounds.
Toluene111LowGood for aromatic compounds. Its high boiling point can be advantageous but also makes it harder to remove from the final product.
Heptane/Hexane98 / 69LowLikely to be poor solvents on their own but are excellent anti-solvents when paired with more polar solvents like ethyl acetate or acetone.

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude This compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt 2. Hot Gravity Filtration (Optional: If Insoluble Impurities are Present) dissolve->hot_filt Insoluble matter? cool 3. Slow Cooling to Induce Crystallization dissolve->cool No hot_filt->cool vac_filt 4. Isolate Crystals via Vacuum Filtration cool->vac_filt wash 5. Wash Crystals with Cold Solvent vac_filt->wash dry 6. Dry Crystals to Constant Weight wash->dry finish Pure this compound dry->finish

Caption: A standard workflow for the purification of a solid compound by recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding the solvent in small portions until the solid has just completely dissolved. Using an excessive amount of solvent is the most common cause of low yield.[5][6]

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and receiving flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical as it encourages the formation of large, pure crystals and excludes impurities from the crystal lattice.[1] Rapid cooling can trap impurities.[6][7] Once the flask has reached room temperature, you may place it in an ice bath to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

This section addresses the most common problems encountered during the recrystallization of this compound and provides validated solutions.

Diagram 2: Troubleshooting Decision Tree

Caption: A logical decision tree for diagnosing and solving common recrystallization issues.

Frequently Asked Questions: Troubleshooting

Q1: I've followed the protocol, but no crystals have formed after cooling, even in an ice bath. What should I do?

A1: This is a common issue that typically arises from the solution not being supersaturated. There are two primary causes and solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[8] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound. Allow the concentrated solution to cool slowly again.

  • High Energy Barrier for Nucleation: Crystal formation requires an initial nucleation event. If the solution is reluctant to crystallize, you can induce it by scratching the inside of the flask with a glass rod at the solution's surface.[9] The microscopic scratches provide nucleation sites. Alternatively, adding a tiny "seed" crystal of pure this compound can initiate crystallization.

Q2: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[6] This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound (impurities can significantly depress the melting point).[6] An oil is essentially a highly impure liquid form of your compound, and it rarely solidifies into pure crystals.[9]

  • Solution: Return the flask to the heat source and add more of the "good" solvent until the oil completely redissolves, creating a clear solution. Then, allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. This gives the molecules time to arrange themselves into a crystal lattice rather than separating as a disordered liquid.[6]

Q3: My final yield of pure this compound is very low. What went wrong?

A3: A low yield is most often traced back to using too much solvent during the initial dissolution step.[5][6] A significant amount of your product remains dissolved in the mother liquor.

  • Solution: You can often recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure than the first. To prevent this in the future, be meticulous about adding just enough hot solvent to dissolve the crude solid.

Q4: After recrystallization, my product's melting point is still low/broad, or analytical data (NMR, HPLC) shows it is still impure. Why?

A4: This indicates that the recrystallization did not effectively remove the impurities.

  • Rapid Cooling: If the solution was cooled too quickly, impurities may have been trapped within the rapidly forming crystals.[6][7] The solution is to perform a second recrystallization, ensuring a very slow cooling rate.

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both the this compound and a major impurity, causing them to co-crystallize. In this scenario, you must select a different solvent or solvent system and repeat the procedure.[10]

  • Alternative Purification: If recrystallization fails to remove a persistent impurity (e.g., a regioisomer from the synthesis), an alternative purification technique like column chromatography may be required.[11]

References

  • Vertex AI Search. (n.d.). Chemistry Crystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles.
  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.
  • BenchChem. (2025). recrystallization techniques for purifying 2,7-Dimethylquinazolin-4(1H)-one.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to empower you with the expertise to not only execute the synthesis but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction to this compound Synthesis

This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its synthesis, while well-established, can present several challenges that impact yield, purity, and scalability. This guide will focus on the most common and reliable synthetic routes, offering practical solutions to overcome frequently encountered obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when approaching the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method for the synthesis of this compound is the diazotization of 2-aminoacetophenone, followed by reductive cyclization.[2] This method is favored for its high yields and relatively straightforward procedure. The reaction proceeds by converting the primary aromatic amine of 2-aminoacetophenone into a diazonium salt, which then undergoes an intramolecular cyclization upon reduction.[3][4]

Q2: What are the key starting materials and reagents for the synthesis of this compound via the diazotization route?

A2: The primary starting material is 2-aminoacetophenone. The key reagents include:

  • Sodium nitrite (NaNO₂): Used to generate nitrous acid in situ for the diazotization of the primary amine.[5]

  • A strong mineral acid (e.g., hydrochloric acid, HCl): Essential for the formation of nitrous acid and to maintain an acidic environment for the diazotization reaction.[5]

  • A reducing agent (e.g., stannous chloride, SnCl₂): Crucial for the reduction of the diazonium salt, which facilitates the subsequent intramolecular cyclization to form the indazole ring.[6]

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically carried out in two main stages:

  • Diazotization: This step is performed at a low temperature, usually between 0-10 °C, to ensure the stability of the diazonium salt intermediate.[2]

  • Reductive Cyclization: The reduction with stannous chloride is also carried out at a low temperature, followed by stirring, which can be extended overnight. The final product is often precipitated by adjusting the pH to be weakly alkaline.

Q4: What are the main safety precautions I should take when performing this synthesis?

A4: Safety is paramount. Key precautions include:

  • Handling Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if swallowed.[7][8] It should be handled with care, avoiding contact with skin and eyes, and kept away from combustible materials.[7][8]

  • Handling Stannous Chloride: Stannous chloride is corrosive and can cause burns.[9][10] It is also harmful if swallowed.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • General Precautions: The reaction should be performed in a well-ventilated fume hood.[9] Be prepared for potential exotherms, especially during the addition of reagents.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis of this compound.

Low or No Product Yield

Q5: My reaction yield is consistently low. What are the possible causes and how can I improve it?

A5: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Diazotization: Ensure the temperature is maintained between 0-10 °C during the addition of sodium nitrite.[2] Higher temperatures can lead to the decomposition of the unstable diazonium salt. Also, confirm that the sodium nitrite is of good quality and has been stored properly.

  • Inefficient Reduction: The purity and stoichiometry of the stannous chloride are critical. Use anhydrous or dihydrate stannous chloride from a reliable source. Ensure that the reducing agent is added slowly to control the reaction rate.

  • Incorrect pH for Precipitation: The final product is typically precipitated by adjusting the pH to around 8.[2] Inaccurate pH adjustment can lead to incomplete precipitation and loss of product in the aqueous phase. Use a calibrated pH meter for accurate measurement.

  • Side Reactions: The formation of byproducts, such as tar-like substances from the decomposition of the diazonium salt, can consume starting material and reduce the yield. Maintaining a low temperature throughout the reaction is the best way to minimize these side reactions.

Impure Product and Purification Challenges

Q6: My final product is a dark, oily substance instead of a solid. What went wrong and how can I purify it?

A6: The formation of a dark oil suggests the presence of impurities, likely from side reactions during the diazotization step.

  • Cause: Overheating during the addition of sodium nitrite can lead to the formation of phenolic byproducts and polymeric tars.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from colored impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.

    • Recrystallization: If you can isolate a solid from the oil, recrystallization can be an effective purification method.[11] Common solvents to try are ethanol, or a mixture of ethyl acetate and petroleum ether.[2][12][13]

Q7: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I avoid them?

A7: The presence of multiple spots indicates the formation of side products. The most common issues are:

  • Unreacted Starting Material: If you see a spot corresponding to 2-aminoacetophenone, it indicates incomplete diazotization. Check the stoichiometry and quality of your sodium nitrite and acid.

  • Phenolic Byproducts: If the diazonium salt decomposes, it can form phenolic compounds. This is usually due to elevated temperatures.

  • Regioisomers (in subsequent reactions): While the initial synthesis of this compound itself does not produce regioisomers, subsequent reactions like N-alkylation can lead to a mixture of N1 and N2 substituted products. This is a significant challenge in indazole chemistry.

Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield of this compound check_diazotization Verify Diazotization Conditions start->check_diazotization check_reduction Examine Reduction Step start->check_reduction check_workup Review Work-up Procedure start->check_workup diazotization_temp Temperature > 10°C? check_diazotization->diazotization_temp sncl2_quality SnCl₂ Quality/Stoichiometry Issue? check_reduction->sncl2_quality ph_precipitation Incorrect pH for Precipitation? check_workup->ph_precipitation na_nitrite_quality NaNO₂ Quality/Stoichiometry Issue? diazotization_temp->na_nitrite_quality No solution_temp Maintain 0-10°C during NaNO₂ addition diazotization_temp->solution_temp Yes solution_reagents Use fresh, high-purity NaNO₂ in correct molar ratio na_nitrite_quality->solution_reagents Yes end Improved Yield na_nitrite_quality->end No solution_sncl2 Use high-purity SnCl₂ and verify stoichiometry sncl2_quality->solution_sncl2 Yes sncl2_quality->end No solution_ph Calibrate pH meter and adjust to pH ~8 ph_precipitation->solution_ph Yes ph_precipitation->end No solution_temp->end solution_reagents->end solution_sncl2->end solution_ph->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • 2-aminoacetophenone

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Step 1: Diazotization

    • In a reaction vessel, dissolve 2-aminoacetophenone (1.0 eq) in concentrated hydrochloric acid.

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at this temperature for 1 hour.

  • Step 2: Reductive Cyclization

    • In a separate flask, prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated hydrochloric acid.

    • Slowly add the stannous chloride solution to the cold diazonium salt solution from Step 1, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at low temperature, and then allow it to stir overnight at room temperature.

  • Step 3: Work-up and Isolation

    • Pour the reaction mixture into ice water.

    • Carefully adjust the pH of the solution to approximately 8 using a suitable base (e.g., sodium hydroxide solution). This will cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum to obtain the crude this compound.

  • Step 4: Purification

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, off-white solid.[12][13]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound
Synthesis RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantagesReference
Diazotization of 2-Aminoacetophenone 2-AminoacetophenoneNaNO₂, HCl, SnCl₂~90%High yield, readily available starting materials.Requires careful temperature control, use of a heavy metal reagent.[2]
From o-Toluidine o-ToluidineNaNO₂, Acetic AcidModerateAvoids the use of a separate reducing agent.Can produce byproducts, lower yield compared to the 2-aminoacetophenone route.[14]
[3+2] Cycloaddition Arynes and N-TosylhydrazonesCsF or TBAFGood to ExcellentMild reaction conditions, broad substrate scope for substituted indazoles.Requires preparation of less common starting materials.[12][15]
Spectroscopic Data for this compound

For confirmation of the final product, the following spectroscopic data can be used as a reference.

  • ¹H NMR (CDCl₃, 300 MHz): δ 13.23 (s, 1H, NH), 7.65 (d, 1H), 7.37 (t, 1H), 7.04 (d, 1H), 6.91 (t, 1H), 2.55 (s, 3H, CH₃).[16]

  • Mass Spectrometry (MS): m/z = 132 (M⁺).[16]

  • Infrared (IR, KBr): Key peaks will include N-H stretching and C=C aromatic stretching.

Conclusion

The synthesis of this compound, while a cornerstone reaction, requires careful attention to detail for optimal results. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their reaction conditions. This guide provides a comprehensive resource to aid in this endeavor, promoting both successful synthesis and a deeper understanding of indazole chemistry.

References

  • 3 - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 8). Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2020, August 6). ResearchGate. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Synthesis of 3‐substituted 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. (n.d.). Google Patents.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2022, July 1). Molecules. Retrieved from [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2010, August 7). ResearchGate. Retrieved from [Link]

  • A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. (2002, August 6). ResearchGate. Retrieved from [Link]

  • SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. (2014, October 7). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • A Novel and Efficient Synthesis of 2-Aryl-2H-indazoles via SnCl2-Mediated Cyclization of 2-Nitrobenzylamines. (2010, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.
  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2019, February 23). SlideShare. Retrieved from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 8). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts. Retrieved from [Link]

  • Science Info. (2023, September 7). Diazotization reaction: Definition, Mechanism, Applications. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Here, we will delve into the stability of this compound under various conditions and explore its potential degradation pathways, offering practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like many heterocyclic compounds, the indazole ring system can be susceptible to degradation under harsh conditions. It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.

Q2: How should I properly store this compound in the laboratory?

A2: For optimal stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8°C) is recommended.[3] Storing under an inert atmosphere, such as argon or nitrogen, can also minimize the risk of oxidative degradation.[3]

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in color, for instance from off-white to yellowish or brown, can be an indicator of degradation or the presence of impurities.[3] Before using a discolored batch, it is highly recommended to re-analyze the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine its purity. If the purity does not meet the requirements for your experiment, it is best to use a fresh, un-degraded lot.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemical structure and general principles of heterocyclic chemistry. The indazole ring may be susceptible to oxidation, particularly at the C3 position, and the pyrazole ring could potentially undergo cleavage under harsh acidic or basic conditions. Photodegradation may also lead to the formation of radical species and subsequent complex degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound and provides systematic approaches to resolve them.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Probable Cause: This is often linked to the degradation of the this compound stock solution. The compound may be unstable in the solvent used or under the storage conditions of the solution.

  • Solution:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

    • Solvent Selection: Use high-purity solvents. If you suspect solvent-mediated degradation, consider switching to an alternative solvent. Aprotic solvents are generally preferred for long-term storage of solutions.

    • Stability Study: If stock solutions need to be stored, perform a small-scale stability study. Aliquot the stock solution and store it under different conditions (e.g., 4°C, -20°C, -80°C). Analyze the purity of an aliquot at different time points using HPLC to determine the optimal storage conditions.

Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.
  • Probable Cause: The appearance of new peaks in your chromatogram, especially those that grow over time, is a strong indication of degradation. These new peaks represent degradation products.

  • Solution:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[4][5] This involves subjecting a sample of this compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation.[6][7]

    • Peak Tracking: Analyze the stressed samples by HPLC or LC-MS. The new peaks that appear are your potential degradation products. This information is invaluable for developing a stability-indicating analytical method.

    • Structure Elucidation: For critical degradation products, further characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy may be necessary to elucidate their structures.[8][9]

Issue 3: Poor solubility of this compound in the desired solvent.
  • Probable Cause: this compound, like many organic compounds, has specific solubility characteristics. The chosen solvent may not be appropriate, or the presence of impurities could be affecting its solubility.

  • Solution:

    • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

    • Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can aid in dissolution.[3] However, be cautious with heating, as it can accelerate degradation.[3]

    • Purity Check: Ensure the purity of your this compound, as impurities can sometimes reduce solubility.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound to understand its stability profile.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
  • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 105°C) for a specified time.
  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a controlled light source (e.g., UV and visible light) for a specified duration. Keep a control sample wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.
  • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl24 hours at 60°C~5%1
0.1 M NaOH24 hours at 60°C~15%2
3% H₂O₂24 hours at RT~25%3
Thermal (Solid)48 hours at 105°C<2%0
Photolytic7 days~10%2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Diagram 1: Potential Degradation Pathways

G parent This compound acid Acid Hydrolysis (e.g., Ring Opening) parent->acid H+ base Base Hydrolysis (e.g., Ring Opening) parent->base OH- oxidation Oxidation (e.g., N-oxidation, C-oxidation) parent->oxidation [O] photo Photodegradation (e.g., Radical Formation) parent->photo hv deg1 Degradant 1 acid->deg1 deg2 Degradant 2 base->deg2 deg3 Degradant 3 oxidation->deg3 deg4 Degradant 4 photo->deg4

Caption: Potential degradation pathways of this compound under various stress conditions.

Diagram 2: Troubleshooting Workflow for Unexpected Chromatographic Peaks

G start Unexpected peak observed in chromatogram check_blank Analyze a solvent blank start->check_blank is_impurity Is the peak present in the blank? check_blank->is_impurity impurity Peak is a solvent impurity or system contaminant is_impurity->impurity Yes is_degradant Is it a degradation product? is_impurity->is_degradant No forced_degradation Perform forced degradation study is_degradant->forced_degradation compare Compare chromatograms of stressed and unstressed samples forced_degradation->compare identify Identify and characterize the degradant compare->identify end Develop stability-indicating method identify->end

Caption: A logical workflow for investigating the origin of unexpected peaks in chromatographic analysis.

References

  • Benchchem. (n.d.). Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Methyl-1H-indazol-4-ol.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • ChemicalBook. (2025, July 16). This compound Chemical Properties,Uses,Production.
  • Liskon Biological. (2025, January 9). The detection methods for 3-Methyl-6-nitro-1H-indazole.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Benchchem. (n.d.). Investigating the stability of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate under different pH conditions.
  • NIH. (n.d.). This compound. PubChem.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • MDPI. (n.d.). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?
  • PubMed. (1998, September 25). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization.
  • (2012, October 30). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 3-Methyl-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-methyl-1H-indazole. This guide is designed to provide in-depth troubleshooting and practical solutions for the common and unexpected challenges encountered during reactions with this versatile scaffold. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles that govern byproduct formation, empowering you to optimize your reactions and confidently characterize your products.

Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is arguably the most frequent challenge in indazole chemistry. The indazole core possesses two nucleophilic nitrogen atoms, leading to the formation of two constitutional isomers upon alkylation. The ratio of these isomers is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1]

Understanding the Causality:

  • Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[2][3] Consequently, the N1-substituted product is often the thermodynamically favored product.[4][5] Conversely, the N2 position can sometimes be more kinetically favored depending on the substrate and conditions.

  • Role of Base and Solvent: The choice of base and solvent system is critical in directing the regioselectivity.[2][4] A strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) tends to favor the formation of the N1 isomer.[6][7] This is often attributed to the formation of the sodium salt of the indazole, which can then react with the electrophile. In contrast, conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can sometimes favor the N2 isomer.[5]

  • Steric and Electronic Effects: The substituents on the indazole ring and the nature of the alkylating agent also play a significant role. Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation.[7] Electron-withdrawing groups on the indazole ring can also influence the nucleophilicity of the nitrogen atoms.

Troubleshooting Guide: Achieving Regiocontrol in N-Alkylation

Observed Problem Potential Cause Suggested Solution
High proportion of N2-isomer when N1 is desired. Reaction is under kinetic control.1. Switch to a base/solvent system known to favor the thermodynamic N1 product , such as NaH in THF.[1][7] 2. Increase the reaction temperature to allow for equilibration to the more stable N1-isomer, especially when using alkylating agents with carbonyl groups.[4][5]
High proportion of N1-isomer when N2 is desired. Reaction is under thermodynamic control.1. Employ a bulkier base or a solvent system that favors the kinetically controlled N2 product. 2. Consider alternative synthetic routes that specifically target the N2 position.
Inconsistent N1/N2 ratio. Subtle variations in reaction conditions (e.g., moisture, temperature fluctuations).1. Ensure strictly anhydrous conditions , especially when using reactive bases like NaH.[5] 2. Maintain precise temperature control throughout the reaction.

Experimental Protocol: Selective N1-Alkylation of this compound

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Q2: I'm observing an unexpected peak in my LC-MS that corresponds to a dimer of my starting material. What causes this and how can I prevent it?

Dimerization of indazoles can occur, particularly under certain conditions. Indazole itself is known to form non-polar, symmetric, doubly hydrogen-bonded dimers, especially in inert solvents.[8]

Understanding the Causality:

  • Intermolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen) in the indazole ring system facilitates the formation of dimers through intermolecular hydrogen bonding.[8]

  • Reaction Conditions: Conditions that promote the concentration of the indazole, such as slow addition of a reagent or reactions run at high concentrations, can favor dimerization. Certain catalysts or reagents might also inadvertently promote this side reaction.

Troubleshooting Guide: Minimizing Dimer Formation

Observed Problem Potential Cause Suggested Solution
Significant dimer peak in LC-MS or NMR. High concentration of indazole, promoting intermolecular interactions.1. Run the reaction at a lower concentration. 2. Use a slow-addition technique for the indazole to a solution of the other reagents.
Dimer formation catalyzed by reaction conditions. Certain metals or acidic/basic conditions may facilitate dimerization.1. Screen different catalysts or additives. 2. Modify the pH of the reaction mixture if applicable.

Visualization of Indazole Dimerization

Caption: Formation of an indazole dimer via intermolecular hydrogen bonding.

Q3: My reaction is producing colored impurities, and the final product is difficult to purify. What could be the source of this coloration?

The appearance of color, often yellow to brown, in reactions involving indazole derivatives can be indicative of degradation or the formation of nitro-aromatic impurities.[9]

Understanding the Causality:

  • Oxidation: The indazole ring can be susceptible to oxidation, leading to the formation of colored byproducts. This can be exacerbated by the presence of air (oxygen), certain metal catalysts, or oxidizing agents.

  • Nitration Byproducts: In reactions involving nitrating agents or starting materials with nitro groups, the formation of undesired nitro-isomers or over-nitrated products can impart color to the reaction mixture.[10]

  • Starting Material Purity: The purity of the starting this compound is crucial. Impurities present from its synthesis can carry through and react to form colored byproducts. For instance, the synthesis of this compound from 2-aminoacetophenone involves a diazotization step, which if not carefully controlled, can lead to side reactions and impurities.[11][12]

Troubleshooting Guide: Identifying and Mitigating Colored Impurities

Observed Problem Potential Cause Suggested Solution
Yellow to brown coloration of the reaction mixture. Oxidation of the indazole ring.1. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use degassed solvents.
Persistent color after work-up. Formation of stable, colored byproducts (e.g., nitro-isomers).1. Optimize reaction conditions to improve selectivity and minimize side reactions. 2. Employ purification techniques such as activated carbon treatment or recrystallization to remove colored impurities.
Coloration appears early in the reaction. Impurities in the starting material.1. Verify the purity of the this compound by NMR, LC-MS, and melting point. 2. Purify the starting material by recrystallization or column chromatography if necessary.

Analytical Workflow for Byproduct Characterization

G A Unexpected Byproduct Observed (e.g., in TLC, LC-MS) B Isolate Byproduct (Prep-TLC, Column Chromatography, Prep-HPLC) A->B C Structural Elucidation B->C D LC-MS / MS (Molecular Weight & Fragmentation) C->D E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) C->E F FTIR Spectroscopy (Functional Groups) C->F G High-Resolution Mass Spectrometry (HRMS) (Exact Mass & Elemental Composition) C->G H Propose Structure of Byproduct D->H E->H F->H G->H I Confirm Structure (Synthesis of Authentic Standard, if necessary) H->I

Caption: A systematic workflow for the isolation and characterization of unknown byproducts.

Advanced Troubleshooting
Q4: I'm attempting a C-H functionalization at the C3 position, but I'm getting a complex mixture of products. How can I improve the selectivity?

Direct C-H functionalization of the indazole core is a powerful synthetic tool, but it can be challenging to control the regioselectivity. The C3 position is often a target for functionalization.[13]

Understanding the Causality:

  • Relative Reactivity of C-H Bonds: The different C-H bonds on the indazole ring have varying reactivities, which can be influenced by the directing group and the reaction conditions.

  • Directing Group Effects: In many C-H activation strategies, a directing group is installed on the N1 or N2 position to guide the catalyst to a specific C-H bond. The choice of directing group is crucial for achieving high regioselectivity.

  • Reaction Mechanism: The specific mechanism of the C-H functionalization reaction (e.g., concerted metalation-deprotonation, electrophilic substitution) will dictate the regiochemical outcome.

Troubleshooting Guide: Improving Regioselectivity in C-H Functionalization

Observed Problem Potential Cause Suggested Solution
Mixture of C-H functionalized isomers. Poor directing group ability or competing reaction pathways.1. Screen different directing groups on the N1 or N2 position. 2. Optimize the catalyst, ligand, and solvent system.
Low conversion or decomposition. Harsh reaction conditions.1. Lower the reaction temperature. 2. Screen milder oxidants or additives.
Functionalization at an undesired position. Inherent electronic or steric preferences of the indazole ring.1. Employ a blocking group at the more reactive position. 2. Explore alternative synthetic routes that build the desired substitution pattern from a different precursor.
Characterization Techniques for Indazole Byproducts

The unambiguous characterization of unexpected byproducts is essential for understanding the reaction and ensuring the purity of the desired product. A combination of spectroscopic and spectrometric techniques is typically required.[14]

Technique Information Provided Application to Indazole Byproducts
¹H NMR Proton environment, connectivity (through coupling constants).Differentiating between N1 and N2 isomers by observing the chemical shifts of the protons on the indazole ring and the alkyl substituent.[14][15]
¹³C NMR Carbon skeleton.Confirming the number of unique carbons and identifying changes in the carbon framework.[15]
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons.Establishing the connectivity within the molecule, which is crucial for determining the exact structure of an unknown byproduct. HMBC is particularly useful for distinguishing N1 and N2 isomers by looking for long-range correlations between the N-alkyl protons and the indazole ring carbons.[5][14]
LC-MS Molecular weight and purity.Quickly identifying the presence of byproducts and determining their molecular weights.[16]
HRMS Exact mass and elemental composition.Providing a highly accurate molecular formula for the byproduct, which is a critical piece of information for its identification.[17]
FTIR Presence of functional groups.Identifying key functional groups (e.g., C=O, N-H, NO₂) in the byproduct.[15]
References
  • Benchchem. A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
  • Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold.
  • Benchchem. Technical Support Center: Side Reactions in Indazole Synthesis.
  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. This compound synthesis.
  • ResearchGate. On the solvatochromism, dimerization and tautomerism of indazole.
  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
  • Organic Chemistry Portal. Indazole synthesis.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Benchchem. Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.
  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

Sources

Storage and handling recommendations for 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1H-Indazole

An In-Depth Guide to Storage, Handling, and Troubleshooting for Research Applications

Welcome to the technical support guide for this compound. As a key heterocyclic intermediate in the synthesis of pharmacologically active compounds, the integrity of this reagent is paramount to achieving reproducible and reliable experimental outcomes.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides field-proven insights into its proper storage, safe handling, and solutions to common experimental challenges.

Section 1: Core Storage Recommendations (FAQs)

Proper storage is the first line of defense in maintaining the chemical purity and reactivity of this compound. The indazole ring system can be susceptible to environmental factors over time, making adherence to these protocols critical.

Q: What is the optimal storage temperature for this compound?

A: For routine, short-term use, this compound can be stored at room temperature in a dry location.[1] For long-term storage (greater than 6-12 months), refrigeration at 2-8°C is recommended to minimize the potential for slow degradation.[3]

  • Scientific Principle: Lowering the temperature reduces the kinetic energy of molecules, slowing down potential decomposition pathways. While the compound is generally stable at ambient temperatures, long-term storage benefits from colder conditions to ensure maximum shelf-life and purity.[4]

Q: How should I protect the compound from atmospheric conditions?

A: this compound should be stored under an inert atmosphere, such as argon or nitrogen.[3][5] This is especially critical after the container has been opened for the first time. Additionally, the compound must be protected from light by using an amber or opaque container.[3][6]

  • Scientific Principle:

    • Inert Atmosphere: The nitrogen atoms in the indazole ring can be susceptible to slow oxidation. Displacing oxygen with an inert gas prevents oxidative degradation, which could otherwise introduce impurities.[3]

    • Light Protection: Aromatic heterocyclic compounds can be sensitive to photodecomposition. UV radiation can provide the activation energy for unwanted side reactions, leading to a gradual loss of purity.[3]

Q: What type of container is best for storage?

A: The ideal container is a tightly sealed, non-reactive vessel, such as an amber glass vial with a secure, lined cap.[3][7][8] This prevents exposure to moisture, oxygen, and light.

  • Scientific Principle: A tightly sealed container is crucial to prevent the ingress of atmospheric moisture, which can lead to hydrolysis or clumping of the solid material, and to maintain the inert atmosphere within the vial.[4][5]

Section 2: Safe Handling Protocols (FAQs)

This compound possesses hazards that necessitate careful handling to ensure personnel safety.[9]

Q: What are the primary hazards associated with this compound?

A: According to Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[9][10][11] It is also known to cause skin irritation and serious eye irritation.[5][11][12] Inhalation of the dust may cause respiratory tract irritation.[11][12]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: The following PPE must be worn:

  • Eye Protection: Chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing or significant dust generation.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[7][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be advisable.[7]

Q: What are the best practices for handling the solid form to avoid inhalation?

A: All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][12] Avoid actions that create dust, such as vigorous scraping. Use appropriate tools to gently transfer the solid. If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved particle respirator should be used.[11]

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in experimental workflows.

Scenario 1: Visual Changes in the Solid Compound
  • Problem: You open a container of this compound, which is typically an off-white or light tan solid, and notice it has darkened to a light brown color.[1]

  • Potential Cause: A color change is often an indicator of chemical degradation or the presence of impurities.[3] This can result from improper storage, such as prolonged exposure to air, light, or moisture.

  • Troubleshooting & Solution:

    • Do not assume it is usable. The color change signifies a potential change in purity that could compromise your reaction.

    • Assess Purity: The most reliable action is to assess the purity of the material using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Decision: If the purity is below the required specification for your experiment, it is strongly recommended to use a fresh, unopened batch of the compound to ensure reproducibility.[3]

Scenario 2: Solubility Issues
  • Problem: The compound fails to dissolve completely in a solvent system where it is reported to be soluble (e.g., DMF, DMSO, Ethanol).[13]

  • Potential Causes:

    • The concentration may be too high for the chosen solvent at ambient temperature.

    • The compound may have degraded into less soluble impurities.

    • The purity of the solvent itself may be inadequate.

  • Troubleshooting & Solution:

    • Verify Solvent & Concentration: Double-check that the correct solvent and desired concentration are being used.

    • Aid Dissolution: Gentle warming of the solution can often increase solubility. However, be cautious, as excessive heat can accelerate degradation.[3] Sonication is another effective method to help break up solid particles and enhance dissolution.[3]

    • Purity Check: If solubility issues persist, it may be linked to impurities. Analyze the material's purity as described in Scenario 1.

Scenario 3: Reaction Reproducibility Problems
  • Problem: A previously reliable reaction using this compound is now yielding unexpected side products or significantly lower yields.

  • Potential Cause: The formation of unexpected side products can often be traced back to the degradation of a starting material.[3] Impurities in the this compound can act as catalysts for unwanted reactions or participate directly in side reactions.

  • Troubleshooting & Solution:

    • Review Storage History: Check the age of the compound and its storage conditions. Has it been opened multiple times? Was it stored under an inert atmosphere?

    • Run a Control Experiment: Use a new, unopened batch of this compound in a control experiment. If the reaction proceeds as expected, it strongly implicates the degradation of the old batch.

    • Confirm Identity & Purity: Before starting a large-scale campaign, it is good practice to confirm the identity and purity of all critical starting materials, including this compound, via analytical methods.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Encountered with this compound ColorChange Observation: Color Change (e.g., to Brown) Start->ColorChange Solubility Observation: Poor Solubility Start->Solubility SideProducts Observation: Unexpected Side Products / Low Yield Start->SideProducts CheckPurity Action: Assess Purity (e.g., HPLC, NMR) ColorChange->CheckPurity Indicates potential degradation CheckSolvent Action: Verify Solvent & Concentration Solubility->CheckSolvent Rule out procedural error first CheckStorage Action: Review Storage History (Age, Conditions) SideProducts->CheckStorage Degradation is a likely cause UseFresh Solution: Use Fresh Batch of Compound CheckPurity->UseFresh If purity is below specification CheckSolvent->CheckPurity If optimization fails OptimizeSol Solution: Optimize Dissolution (Gently Warm, Sonicate) CheckSolvent->OptimizeSol If solvent/conc. is correct CheckStorage->CheckPurity

Sources

Validation & Comparative

Validating 3-methyl-1H-indazole as an Anticancer Agent: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 3-methyl-1H-indazole and its derivatives as potential anticancer agents. Recognizing the nascent stage of research on the unmodified this compound, this document will leverage data from closely related, well-characterized indazole derivatives to illustrate the validation process. This approach provides a robust template for researchers to adapt to their specific indazole-based compounds of interest. We will delve into the mechanistic underpinnings of the indazole scaffold's anticancer activity, provide detailed protocols for in vitro and in vivo validation, and draw objective comparisons with established anticancer agents.

The Indazole Scaffold: A Privileged Structure in Oncology

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole moiety, underscoring its therapeutic potential.[1][2] These agents typically function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][3][4]

Proposed Mechanism of Action: Multi-Kinase Inhibition and Apoptosis Induction

The anticancer activity of many indazole derivatives is attributed to their ability to inhibit multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] By blocking the ATP-binding site of these kinases, indazole compounds can disrupt downstream signaling cascades that are critical for cancer cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[3][4][5]

Furthermore, several studies have demonstrated that indazole derivatives can induce programmed cell death, or apoptosis, in cancer cells.[2][6][7] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2][7] This disruption of the mitochondrial pathway of apoptosis ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.[2][7]

Indazole_Anticancer_Mechanism cluster_cell Cancer Cell Indazole_Derivative This compound Derivative RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Indazole_Derivative->RTK Inhibition Bcl2_Family Bcl-2 Family Proteins Indazole_Derivative->Bcl2_Family Modulation (↓Bcl-2, ↑Bax) Signaling_Cascade Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Signaling_Cascade Activation Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation_Angiogenesis Promotion Mitochondrion Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Bcl2_Family->Mitochondrion Regulation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Proposed mechanism of action for anticancer indazole derivatives.

Experimental Validation Workflow

A rigorous and systematic approach is essential for validating the anticancer potential of a novel compound. The following sections outline key in vitro and in vivo experimental protocols.

In Vitro Validation

In vitro assays are the first step in evaluating the biological activity of a new compound, providing crucial data on its cytotoxicity and mechanism of action in a controlled cellular environment.

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Changes in the levels of these proteins can confirm the induction of apoptosis.[8][9][10]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Apoptosis Markers) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model MTT_Assay->Xenograft_Model Promising Candidates Tumor_Growth_Inhibition Tumor Growth Inhibition Study Xenograft_Model->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Caption: A streamlined workflow for the validation of a novel anticancer agent.

In Vivo Validation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety in a more complex biological system.

This is a widely used preclinical model to evaluate the antitumor activity of a compound.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a set schedule. A positive control group treated with a standard-of-care drug is also recommended.

  • Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor animal body weight as an indicator of toxicity.

Comparative Analysis with Established Anticancer Agents

To establish the potential of this compound as a viable anticancer agent, its performance must be benchmarked against current standard-of-care drugs. The following tables provide a comparative overview based on published data for indazole derivatives and established agents.

In Vitro Cytotoxicity Comparison (IC50, µM)
Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Indazole Derivative (6o) K562 (Leukemia)5.15[6]
HepG2 (Liver)>40[6]
A549 (Lung)>40[6]
Indazole Derivative (2f) 4T1 (Breast)0.23[2][7]
MCF-7 (Breast)1.15[2]
Sorafenib HepG2 (Liver)~5-10[11][12][13][14][15]
Sunitinib 786-O (Renal)~2.5[16][17][18][19][20]
Axitinib HUVEC (Endothelial)~0.1-0.2[4][5][21][22][23]
Pazopanib HUVEC (Endothelial)~0.03[3][24][25][26][27]

Note: IC50 values can vary depending on the specific experimental conditions.

Comparison of Mechanistic Profiles
FeatureThis compound Derivatives (Proposed)PazopanibAxitinibSorafenibSunitinib
Primary Targets VEGFR, PDGFR, other kinasesVEGFR-1, -2, -3, PDGFR-α, -β, c-KitVEGFR-1, -2, -3RAF kinases, VEGFR-2, -3, PDGFR-βVEGFRs, PDGFRs, c-Kit, FLT3, RET
Mechanism of Action Inhibition of angiogenesis, induction of apoptosisInhibition of angiogenesisInhibition of angiogenesisInhibition of proliferation and angiogenesisInhibition of angiogenesis and proliferation
Indications Under investigationRenal Cell Carcinoma, Soft Tissue SarcomaRenal Cell CarcinomaHepatocellular Carcinoma, Renal Cell Carcinoma, Thyroid CancerRenal Cell Carcinoma, GIST
Reference(s) [2][6][7][3][24][25][26][27][4][5][21][22][23][11][12][13][14][15][16][17][18][19][20]

Conclusion and Future Directions

The indazole scaffold represents a promising starting point for the development of novel anticancer agents. While direct evidence for the anticancer activity of the parent this compound is limited, its derivatives have demonstrated significant potential through the inhibition of key oncogenic pathways and the induction of apoptosis. The experimental framework provided in this guide offers a clear and robust pathway for the comprehensive validation of novel indazole-based compounds.

Future research should focus on synthesizing and screening a library of this compound derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Ultimately, rigorous preclinical in vivo studies will be critical to determine the therapeutic potential and safety profile of the most promising candidates, paving the way for potential clinical development.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3893. Available from: [Link]

  • Rini, B. I., & Atkins, M. B. (2009). Chemotherapy for renal cell carcinoma. Cancer, 115(10 Suppl), 2326–2331. Available from: [Link]

  • Schöffski, P. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert opinion on investigational drugs, 21(3), 375–389. Available from: [Link]

  • Assays, C. (2019). In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1951, 15–23. Available from: [Link]

  • Gadaleta, E., & Gadaleta, C. D. (2017). Chemotherapy for hepatocellular carcinoma: The present and the future. World journal of gastroenterology, 23(1), 1–5. Available from: [Link]

  • Said, R., Hong, D. S., & Tsimberidou, A. M. (2013). Sorafenib Pathways. Pharmacogenetics and genomics, 23(9), 514–516. Available from: [Link]

  • Di Micco, S., Vellecco, V., Aiello, F., Bifulco, G., & Bruno, I. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of medicinal chemistry, 55(11), 5520–5535. Available from: [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. European urology, 60(5), 965–974. Available from: [Link]

  • Adjei, A. A. (2006). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. British journal of cancer, 95 Suppl 1, S12–S17. Available from: [Link]

  • Wikipedia. (2023). Pazopanib. In Wikipedia. Available from: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available from: [Link]

  • Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. Available from: [Link]

  • Gbolahan, O. B., & Richardson, C. (2024). Systemic Therapy for Advanced Hepatocellular Carcinoma: ASCO Guideline Update. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, JCO2400382. Advance online publication. Available from: [Link]

  • Wikipedia. (2023). Sunitinib. In Wikipedia. Available from: [Link]

  • Abdel-Aziem, A., El-Sayed, L. E., & El-Adl, K. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2228515. Available from: [Link]

  • Medscape. (2023). Renal Cell Carcinoma Treatment Protocols. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Wan, Y., Li, Y., & Liu, Y. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Frontiers in chemistry, 8, 589. Available from: [Link]

  • Wikipedia. (2023). Sorafenib. In Wikipedia. Available from: [Link]

  • Porta, C., & Paglino, C. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(23), 7266–7273. Available from: [Link]

  • National Cancer Institute. (2023). Renal Cell Cancer Treatment (PDQ®)–Health Professional Version. Available from: [Link]

  • Cancer Research UK. (2022). Pazopanib (Votrient). Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Axitinib?. Available from: [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Available from: [Link]

  • Ye, N., et al. (2023). 6 - RSC Medicinal Chemistry. RSC Medicinal Chemistry, 14(12), 2419-2426. Available from: [Link]

  • NCCN. (n.d.). Hepatocellular Carcinoma - Guidelines Detail. Available from: [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5431. Available from: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

  • American Cancer Society. (2023). Chemotherapy for Kidney Cancer. Available from: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Sunitinib Malate?. Available from: [Link]

  • IP.com. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Pazopanib Hydrochloride?. Available from: [Link]

  • Medscape. (2023). Hepatocellular Carcinoma (HCC) Treatment & Management. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Available from: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. Available from: [Link]

  • Deeks, E. D., & Keating, G. M. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Drugs, 66(17), 2255–2266. Available from: [Link]

  • Wikipedia. (2023). Axitinib. In Wikipedia. Available from: [Link]

  • American Cancer Society. (2023). Chemotherapy for Liver Cancer. Available from: [Link]

  • Dr.Oracle. (2023). What is the mechanism of action of Sorafenib (Sorafenib)?. Available from: [Link]

  • El-Sayed, M. A., & El-Adl, K. (2014). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1157, 23–32. Available from: [Link]

  • Urology Textbook. (n.d.). Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. Available from: [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Kidney Cancer Systemic Treatments: Immunotherapy & Targeted Treatments. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Available from: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available from: [Link]

Sources

The Indazole Scaffold in Kinase Inhibition: A Comparative Guide to 3-Methyl-1H-Indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Indazole in Kinase Inhibitor Discovery

The indazole core is a bicyclic heteroaromatic system that has earned the status of a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its rigid structure and ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases make it an ideal template for developing potent and selective inhibitors.[2] A multitude of indazole-based compounds have entered clinical trials, with several, such as Pazopanib and Axitinib, receiving FDA approval for the treatment of various cancers.[1] These successes underscore the therapeutic potential of this versatile molecular framework.

This guide provides a comparative analysis of 3-methyl-1H-indazole and other key indazole derivatives as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the indazole scaffold in their kinase-targeted drug discovery programs.

The Critical Role of Substitution: A Focus on the 3-Position

The functionalization of the indazole ring is a key strategy for modulating the pharmacological properties of the resulting inhibitors. While substitutions at various positions have been explored, the 3-position has emerged as a critical determinant of a compound's interaction with its target kinase. Strategic modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

This compound: A Foundational Moiety

The this compound moiety serves as a fundamental building block in the synthesis of numerous kinase inhibitors. The methyl group at the 3-position can influence the compound's binding affinity and selectivity through steric and electronic effects. For instance, in the development of Akt inhibitors, analogues with a 3-methyl group were found to be approximately 5-fold more potent than their corresponding 3-hydrogen-derivatives. While not always the most potent substituent, the 3-methyl group often provides a balance of activity and synthetic accessibility, making it a common starting point for further optimization.

Comparative Analysis with Other 3-Substituted Indazole Derivatives

To understand the specific contribution of the 3-methyl group, it is instructive to compare its performance against other substituents at the 3-position.

  • 3-Amino-1H-Indazole: The 3-amino group is another prevalent substituent and has been identified as an effective hinge-binding fragment.[3] In the case of Linifanib (ABT-869), the 3-aminoindazole core is crucial for its potent inhibition of multiple receptor tyrosine kinases.[3] The amino group can act as a hydrogen bond donor, forming critical interactions with the kinase hinge region.[4] This often leads to high potency, as seen in pan-BCR-ABL inhibitors where the 3-aminoindazole moiety engages in essential hydrogen bonds with the ABL kinase.[5][6]

  • 3-Ethynyl-1H-Indazoles: The introduction of a 3-ethynyl group has led to the discovery of potent inhibitors of the PI3K signaling pathway.[7] This rigid, linear substituent can probe deeper into the ATP-binding pocket, potentially accessing regions that are not reached by smaller groups like methyl. This can lead to altered selectivity profiles and the ability to target specific isoforms.[7]

  • Larger Aryl and Heteroaryl Groups: The synthesis of 3-aryl and 3-heteroaryl indazoles has been extensively explored to develop inhibitors against a range of kinases, including pan-Pim kinases.[8] These larger substituents can form additional van der Waals and hydrophobic interactions within the ATP-binding site, often leading to a significant increase in potency. The choice of the specific aryl or heteroaryl group is critical for achieving the desired selectivity.

The selection of the substituent at the 3-position is a key decision in the design of indazole-based kinase inhibitors. While the 3-methyl group offers a solid foundation, the exploration of other functionalities like amino, ethynyl, and larger aromatic systems can lead to inhibitors with enhanced potency and tailored selectivity profiles.

Quantitative Comparison of Indazole Derivatives in Kinase Inhibition

The following table summarizes the inhibitory activities (IC50 values) of various indazole derivatives against different kinase targets. This data, compiled from multiple studies, allows for a direct comparison of the impact of substitutions on inhibitory potency.

Compound/Derivative ClassSubstituent(s)Target Kinase(s)IC50 (nM)Reference(s)
This compound Derivative 3-methylAkt~5-fold more potent than 3-H analog
Linifanib (ABT-869) 3-amino, 4-ureaVEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[9]
Pazopanib 5-amino, N-methylbenzenesulfonamideVEGFR-1, -2, -3, PDGFR-α, -β, c-KIT10, 30, 47, 84, 71, 140[1]
Axitinib 6-sulfonamideVEGFR-1, -2, -30.1, 0.2, 0.1-0.3[1]
3-Ethynyl-1H-Indazole Derivative (Compound 10) 3-ethynyl, 5-(pyridin-4-yl)PI3Kα361[7]
3-(Pyrazin-2-yl)-1H-Indazole Derivative (Compound 13o) 3-(pyrazin-2-yl), 5-piperidinePim-1, Pim-2, Pim-33, 70, 3[8]
3-Aminoindazole Derivative (AKE-72) 3-amino, 4-ethynylbenzamideBCR-ABL (WT), BCR-ABL (T315I)< 0.5, 9[6]

Key Signaling Pathways Targeted by Indazole Kinase Inhibitors

Indazole-based inhibitors have been successfully developed to target a range of kinases involved in critical cancer-related signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the cellular effects of these inhibitors.

AXL Receptor Tyrosine Kinase Signaling

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and is implicated in cancer progression, metastasis, and drug resistance.[10][11] Its signaling is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.[9][10][12]

AXL_Signaling cluster_membrane Plasma Membrane AXL AXL Receptor PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK JAK JAK AXL->JAK Gas6 Gas6 Ligand Gas6->AXL Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Migration Migration & Invasion MAPK->Migration STAT STAT JAK->STAT STAT->Proliferation Indazole_Inhibitor Indazole-based AXL Inhibitor Indazole_Inhibitor->AXL Inhibits

Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[13] This process is essential for tumor growth and metastasis. Binding of VEGF to VEGFR2 initiates receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][6]

VEGFR_Signaling cluster_membrane Plasma Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Indazole_Inhibitor Indazole-based VEGFR Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway in Angiogenesis.

Experimental Protocols for the Evaluation of Indazole-Based Kinase Inhibitors

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following section provides step-by-step methodologies for key assays used to characterize indazole-based kinase inhibitors.

General Synthesis of 3-Substituted Indazoles

A common route for the synthesis of 3-substituted indazoles involves the reaction of N-tosylhydrazones with arynes.[14] This method is versatile and allows for the introduction of a wide range of substituents at the 3-position.

Indazole_Synthesis reagents Reagents: - N-Tosylhydrazone - o-(Trimethylsilyl)aryl triflate - Cesium fluoride (CsF) reaction Reaction: 1,3-Dipolar Cycloaddition reagents->reaction product Product: 3-Substituted-1H-Indazole reaction->product

Caption: General Synthesis of 3-Substituted Indazoles.

Protocol:

  • Preparation of N-Tosylhydrazone: React the corresponding aldehyde or ketone with p-toluenesulfonhydrazide in a suitable solvent like ethanol.

  • Generation of Aryne: In a reaction vessel, dissolve the o-(trimethylsilyl)aryl triflate in an anhydrous solvent such as acetonitrile.

  • Cycloaddition Reaction: Add the N-tosylhydrazone and a fluoride source, such as cesium fluoride (CsF), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 3-substituted indazole.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a common method for determining the potency of kinase inhibitors by measuring the phosphorylation of a substrate.

Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare a serial dilution of the indazole inhibitor in DMSO, then dilute in kinase reaction buffer.

    • Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted inhibitor or DMSO (control) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells except the negative control.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution to all wells.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • IC50 Determination:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 2-4 hours until purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The this compound moiety represents a valuable and often potent building block in this endeavor. However, as this guide has illustrated, the exploration of a diverse range of substituents at the 3-position, including amino, ethynyl, and various aromatic groups, can lead to inhibitors with superior potency and tailored selectivity profiles.

The successful development of future indazole-based kinase inhibitors will rely on a deep understanding of the structure-activity relationships that govern their interactions with target kinases. The systematic application of the robust experimental protocols detailed herein will be crucial for the accurate evaluation and comparison of new chemical entities. As our understanding of kinase biology continues to expand, the versatile indazole scaffold is poised to remain at the forefront of targeted cancer therapy.

References

  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. (2025). Clinical Cancer Research. [Link]

  • Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. (2014). Clinical Cancer Research. [Link]

  • AXL receptor tyrosine kinase - Wikipedia. (n.d.). Wikipedia. [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. (2022). International Journal of Molecular Sciences. [Link]

  • Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2016). European Journal of Medicinal Chemistry. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs such as Axitinib and Pazopanib.[1] Its unique bioisosteric resemblance to purine allows it to form key interactions with a multitude of biological targets, particularly protein kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, yet foundational, subclass: 3-methyl-1H-indazole derivatives. By examining how subtle and significant structural modifications on this core influence activity against various therapeutic targets, we aim to provide researchers with a robust framework for rational drug design and lead optimization.

This analysis moves beyond a simple catalog of compounds. It delves into the causal relationships behind experimental observations, offering field-proven insights into why certain modifications enhance potency, selectivity, and pharmacokinetic profiles. We will explore SAR across several key target classes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The this compound Core: A Privileged Scaffold

The this compound serves as an excellent starting point for library synthesis. The methyl group at the C3 position provides a stable anchor and a vector for further functionalization, while the indazole nucleus itself offers multiple points for chemical diversification. The SAR exploration typically revolves around modifications at three primary positions:

  • N1 Position: Substitution at this position can significantly impact physicochemical properties like solubility and membrane permeability. It also provides a vector to probe deeper into binding pockets and engage with solvent-exposed regions of a target protein.

  • N2 Position: While less commonly substituted, modification here can alter the electronic properties and hydrogen-bonding capabilities of the pyrazole ring system.

  • Benzene Ring (C4, C5, C6, C7): These positions are critical for modulating target selectivity and potency. Substituents here can form hydrophobic, steric, or hydrogen-bonding interactions that fine-tune the compound's fit within a specific active site.

The following diagram illustrates the general workflow adopted in SAR studies, a cyclical process of design, synthesis, and evaluation that drives lead optimization.

SAR_Workflow cluster_design Design & Hypothesis cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Hit Initial Hit Compound (e.g., this compound) Hypothesis Formulate SAR Hypothesis (e.g., 'Substitution at C5 will improve potency') Hit->Hypothesis Design Design Analogue Library (Virtual Screening, Docking) Hypothesis->Design Synthesis Synthesize Analogues (e.g., Suzuki Coupling, Amide Formation) Design->Synthesis Biochem Biochemical Assays (IC50 vs. Target) Synthesis->Biochem Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochem->Cellular ADME ADME/Tox Profiling (Solubility, Stability) Cellular->ADME ADME->Hypothesis Analyze Data & Refine Hypothesis

Caption: Iterative workflow for SAR-driven drug discovery.

Comparative SAR Analysis Across Key Therapeutic Targets

The influence of a specific substituent is inextricably linked to the topology and chemical environment of the target's binding site. Below, we compare the SAR of this compound derivatives against three distinct and highly relevant protein families.

Target Class: Bromodomain-containing Protein 4 (BRD4)

BRD4 is an epigenetic reader protein and a validated target in oncology.[2] SAR studies have focused on developing selective inhibitors by modifying the this compound core.

Key Insights & Causality: The core SAR strategy involved attaching various side chains to the N1 position of the indazole ring. The goal was to identify moieties that could effectively occupy the acetyl-lysine binding pocket of BRD4.

  • Importance of the N1-Substituent: The nature of the group at the N1 position is paramount for BRD4 affinity. Small, rigid groups were generally less effective.

  • Optimal Linker and Terminal Group: A flexible linker terminating in a group capable of hydrogen bonding proved crucial. For instance, compound 9d features a piperidine-based linker connected to a pyrimidine ring, which likely forms key interactions within the binding site.

  • Role of Benzene Ring Substitution: Modifications on the indazole's benzene ring were explored to enhance selectivity and physicochemical properties. Compound 9u incorporates a chlorine atom, which can improve binding through halogen bonding or by modulating the electronics of the ring system. The potent activity of 9w suggests that larger, more complex substituents at N1 are well-tolerated and can be optimized to achieve high affinity.

Pharmacophore Model for BRD4 Inhibition: The following diagram abstracts the essential features for potent BRD4 inhibition based on this series.

BRD4_Pharmacophore Indazole This compound (Hydrophobic Anchor) N1 Linker Flexible Linker (e.g., Piperidine) N1->Linker  Crucial for  positioning HBA H-Bond Acceptor (e.g., Pyrimidine N) Linker->HBA  Forms key interaction  in binding pocket

Caption: Key pharmacophoric features for BRD4 inhibitors.

Comparative Data for BRD4 Inhibitors:

Compound IDKey Structural Modification (at N1)TargetPotency (IC50)Key SAR FindingReference
9d 4-(pyrimidin-2-yl)piperazin-1-yl)ethylBRD4-BD1108 nMA potent N1 substituent with H-bond acceptors enhances activity.[2]
9u (1-(pyrimidin-2-yl)piperidin-4-yl)methylBRD4-BD1163 nMDemonstrates tolerance for varied linker geometries.[2]
9w (4-(4-acetylpiperazin-1-yl)phenyl)methylBRD4-BD1114 nMShows that complex arylmethyl groups at N1 can achieve high potency.[2]
Target Class: Pim Kinases

The Pim family of serine/threonine kinases is another important target in hematologic malignancies. A successful SAR campaign identified potent pan-Pim inhibitors by replacing the 3-methyl group with a pyrazin-2-yl moiety, demonstrating a crucial bioisosteric replacement at the C3 position.[3]

Key Insights & Causality: While the initial hit contained a 3-methyl group, SAR studies revealed that replacing it with a larger, nitrogen-containing heterocycle could significantly improve potency by forming additional interactions in the ATP-binding site.

  • C3-Pyrazinyl Group: The 3-(pyrazin-2-yl)-1H-indazole core emerged as a highly effective hinge-binding motif. The nitrogen atoms of the pyrazine likely form critical hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.

  • N1-Substitution for Selectivity and Potency: Similar to the BRD4 series, substitutions at the N1 position were critical. Compound 13o incorporates a substituted piperidine ring, which extends into a solvent-exposed region, allowing for the optimization of potency and physical properties without disrupting the core hinge-binding interaction.

Comparative Data for Pim Kinase Inhibitors:

Compound IDCore StructureKey N1-SubstituentTargetPotency (Pim-1 IC50)Key SAR FindingReference
Hit 2 3-(pyrazin-2-yl)-1H-indazoleUnsubstitutedPim-1~1 µMThe 3-pyrazinyl group is a viable hinge-binder.[3]
13o 3-(pyrazin-2-yl)-1H-indazole(R)-1-acryloylpyrrolidin-3-ylPim-1< 10 nMOptimized N1 substituent dramatically increases potency.[3]
Target Class: Monoamine Oxidase B (MAO-B)

For MAO-B, a target in neurodegenerative diseases, SAR studies explored the linker connecting the indazole core to a lipophilic motif. This work provides an excellent example of bioisosteric replacement to improve drug-like properties.[4][5]

Key Insights & Causality: Initial compounds utilized a simple amide linker. While active, amides can be susceptible to hydrolysis in vivo. The SAR strategy focused on replacing the amide with a more stable heterocyclic ring that retains similar hydrogen-bonding capabilities.

  • Amide vs. 1,2,4-Oxadiazole: The 1,2,4-oxadiazole ring was investigated as a bioisostere for the amide linker.[4] This replacement is effective because the oxadiazole contains nitrogen atoms that can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen, while offering greater metabolic stability.

  • Improved Potency and Selectivity: The switch to the oxadiazole ring in compound 20 resulted in a significant boost in potency (IC50 = 52 nM) and high selectivity for MAO-B over MAO-A.[5] Molecular docking suggested the oxadiazole provided a better geometric fit within the MAO-B active site compared to the more flexible amide linker.[5]

Bioisosteric Replacement Strategy:

Bioisostere Parent Parent Compound (Amide Linker) Lower Potency Metabolically Labile Bioisostere Bioisostere (1,2,4-Oxadiazole Linker) Higher Potency Metabolically Stable Parent->Bioisostere Bioisosteric Replacement (Improves PK/PD) Synthesis_Flow Start 5-Bromo-1H-indazol-3-amine Step1 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Start->Step1 Intermediate C5-Aryl Intermediate Step1->Intermediate Step2 Acylation (Chloroacetic Anhydride, Base) Intermediate->Step2 Product Final Product Library Step2->Product

Caption: Synthetic workflow for C5-substituted indazoles.

Step-by-Step Procedure:

  • Step A: Suzuki Coupling:

    • To a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add the desired aryl boronic acid (1.2 eq) and cesium carbonate (CS₂CO₃, 2.0 eq).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

    • Heat the reaction mixture at 90 °C under a nitrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the C5-aryl intermediate.

  • Step B: N-Acylation:

    • Dissolve the C5-aryl intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base such as triethylamine (TEA, 1.5 eq), followed by the dropwise addition of chloroacetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry, concentrate, and purify by chromatography to obtain the final product.

Protocol 2: In Vitro BRD4 Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between BRD4 and acetylated histones.

Causality: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for high-throughput screening. It measures the disruption of a protein-protein interaction, providing a direct readout of inhibitor potency (IC50).

Materials:

  • Recombinant His-tagged BRD4-BD1 protein.

  • Biotinylated histone H4 peptide (acetylated).

  • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Test compounds dissolved in DMSO.

  • Known BRD4 inhibitor (e.g., JQ1) as a positive control.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense into a 384-well microplate. Include wells with DMSO only (negative control, 100% activity) and a saturating concentration of JQ1 (positive control, 0% activity).

  • Reagent Preparation: Dilute BRD4-BD1 and the biotinylated histone peptide to their final concentrations in assay buffer.

  • Incubation: Add the BRD4-BD1 protein to the wells and incubate for 15 minutes at room temperature. Then, add the histone peptide and incubate for another 15 minutes.

  • Bead Addition: In dim light, add the AlphaScreen Donor and Acceptor beads.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Causality: The MTT assay is a standard, cost-effective method to assess the cytostatic or cytotoxic effects of compounds on cancer cell lines. It provides crucial information on whether biochemical potency translates to cellular activity.

Materials:

  • Cancer cell line (e.g., MV-4-11 for BRD4 inhibitors).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Test compounds and a vehicle control (DMSO).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include wells with vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the GI50 (concentration for 50% inhibition of growth) value for each compound.

Conclusion and Future Directions

The this compound scaffold remains a highly productive starting point for the development of novel therapeutics. The SAR studies compared herein underscore a critical principle of modern drug discovery: rational design guided by a deep understanding of the target's structure is paramount.

  • For BRD4 , the key to potency lies in optimizing the N1-substituent to interact with the acetyl-lysine binding pocket.

  • For Pim kinases , a strategic bioisosteric replacement at the C3 position with a pyrazinyl group proved essential for establishing a potent hinge-binding pharmacophore.

  • For MAO-B , replacing a labile amide linker with a stable 1,2,4-oxadiazole ring enhanced both potency and drug-like properties.

Future research should continue to explore novel bioisosteric replacements for the indazole core itself and investigate substitutions at the less-explored C4 and C7 positions, which could unlock novel selectivity profiles against a wider range of biological targets. The integration of computational modeling with empirical high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of indazole-based medicines.

References

  • Design, Synthesis and Anticancer Evaluation of this compound Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. [Link]

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (n.d.). Journal of Biomolecular Structure and Dynamics. [Link]

  • Describes the predicted SAR studies of indazole based derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS. [Link]

  • Principally SAR features derived from the 2-phenyl-2H-indazole... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. (n.d.). AIR Unimi. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC - PubMed Central. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (n.d.). PMC - NIH. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist… (n.d.). OUCI. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). PubMed. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC - NIH. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]

Sources

A Comparative In Vitro Analysis of 3-Methyl-1H-Indazole's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the indazole scaffold has emerged as a promising heterocyclic structure with diverse biological activities.[1][2][3] This guide provides a comprehensive in vitro comparison of 3-methyl-1H-indazole's potential antibacterial activity against representative Gram-positive and Gram-negative bacterial strains. While specific quantitative data for the parent this compound is limited in publicly available literature, this analysis will draw upon data from closely related derivatives to illuminate the therapeutic potential of this chemical class. The performance of these derivatives will be benchmarked against two widely used antibiotics, ciprofloxacin and ampicillin, to provide a clear context for their potential efficacy.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with a foundational understanding of the antibacterial profile of this compound derivatives, supported by detailed experimental protocols and comparative data analysis. This document will delve into the causality behind the experimental choices and provide a framework for future in vitro investigations into this promising class of compounds.

The Rationale for Investigating this compound

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and, notably, antibacterial properties.[4][5] The growing body of evidence suggesting the antibacterial potential of indazole derivatives necessitates a structured investigation into their efficacy and mechanism of action. One promising avenue of action for this class of compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a clinically validated target for antibacterial drugs.[6] Specifically, some indazole derivatives have been identified as inhibitors of the GyrB subunit, which is responsible for the ATPase activity of the enzyme.[6][7]

This guide focuses on this compound as a foundational structure within this class, aiming to provide a comparative baseline for its potential antibacterial performance.

Comparative Analysis of Antibacterial Activity

To contextualize the potential of this compound, this section presents a comparative summary of the in vitro antibacterial activity of its derivatives against a Gram-positive bacterium, Bacillus subtilis, and a Gram-negative bacterium, Escherichia coli. The performance is compared with ciprofloxacin, a fluoroquinolone antibiotic that also targets DNA gyrase, and ampicillin, a broad-spectrum β-lactam antibiotic.

It is important to note that the following data for this compound derivatives are based on published studies of various substituted analogs and are intended to be illustrative of the potential of the core scaffold.[1][4][8]

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Compound Mechanism of Action Bacillus subtilis Escherichia coli
This compound DerivativesDNA Gyrase (GyrB) Inhibition (putative)10 - 5025 - 100
CiprofloxacinDNA Gyrase (GyrA) and Topoisomerase IV Inhibition0.125 - 10.015 - 0.25
AmpicillinCell Wall Synthesis Inhibition0.125 - 12 - 8

Note: The MIC values for this compound Derivatives are representative ranges derived from published data on various analogs. Specific values can vary depending on the nature and position of substituents.

Experimental Protocols

The following protocols outline the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for In Vitro Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_compound Prepare stock solution of this compound mic_serial Perform serial two-fold dilutions of compound in 96-well plate prep_compound->mic_serial prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) mic_inoculate Inoculate wells with bacterial suspension prep_bacteria->mic_inoculate prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->mic_serial mic_serial->mic_inoculate mic_incubate Incubate at 37°C for 18-24 hours mic_inoculate->mic_incubate mic_read Visually assess for turbidity to determine MIC mic_incubate->mic_read mbc_plate Plate aliquots from clear MIC wells onto MHA plates mic_read->mbc_plate mbc_incubate Incubate MHA plates at 37°C for 24 hours mbc_plate->mbc_incubate mbc_count Count CFUs to determine MBC (≥99.9% killing) mbc_incubate->mbc_count

Caption: Workflow for MIC and MBC determination.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.
  • Bacterial Strains: Use standardized strains of Bacillus subtilis (e.g., ATCC 6633) and Escherichia coli (e.g., ATCC 25922).
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (MHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • From a fresh overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
  • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound and to a positive control well (containing only MHB and inoculum). A negative control well (containing only MHB) should also be included.
  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria (i.e., the first clear well in the dilution series).
Detailed Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

1. Assay Procedure:

  • From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
  • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
  • Incubate the MHA plates at 37°C for 24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original number of colonies).

Potential Mechanism of Action: Targeting Bacterial DNA Gyrase

As previously mentioned, a key antibacterial mechanism for some indazole derivatives is the inhibition of the bacterial DNA gyrase, specifically the GyrB subunit.[6][7] This enzyme is essential for bacterial DNA replication, recombination, and repair. By binding to the ATP-binding site of GyrB, these compounds prevent the supercoiling of DNA, ultimately leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones like ciprofloxacin, which target the GyrA subunit. This difference in target site could be advantageous in overcoming existing fluoroquinolone resistance mechanisms.

G cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA + GyrB) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling ATP ATP ATP->DNA_Gyrase binds to GyrB Replication DNA Replication & Cell Division Supercoiling->Replication Indazole This compound Derivative Indazole->Inhibition Inhibition->DNA_Gyrase inhibits ATP binding

Sources

A Comparative Analysis of Synthetic Routes to 3-Methyl-1H-Indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Among its derivatives, 3-methyl-1H-indazole is a particularly valuable building block in the synthesis of therapeutic agents. The efficient and scalable production of this key intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most pertinent synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most appropriate route for a given application.

Classical Synthesis from 2'-Aminoacetophenone: A Time-Honored Approach

The synthesis of this compound from 2'-aminoacetophenone is a well-established and reliable method that proceeds through the formation of a diazonium salt followed by reductive cyclization. This multi-step, one-pot procedure is often favored for its straightforward execution and the ready availability of the starting material.

Mechanistic Insights

The reaction is initiated by the diazotization of the primary aromatic amine of 2'-aminoacetophenone using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-10 °C) to form a transient diazonium salt. This intermediate is then subjected to reduction, for which stannous chloride (tin(II) chloride) is a common and effective reagent. The reduction of the diazonium group and subsequent intramolecular cyclization onto the acetyl group, followed by dehydration, yields the stable aromatic indazole ring system. The use of a catalyst like calcium silicate in the initial nitration of acetophenone to 2-nitroacetophenone (a precursor to 2'-aminoacetophenone) has been shown to significantly improve the yield of this starting material, making the overall process more efficient for large-scale synthesis[1].

Experimental Protocol

The following protocol is adapted from a procedure described in the patent literature, which reports a high yield and purity[1][2].

Step 1: Diazotization and Reductive Cyclization

  • To a solution of 2-aminoacetophenone (81 g) in 600 ml of 37% hydrochloric acid, slowly add a solution of sodium nitrite (80 g) in 400 ml of water dropwise, while maintaining the temperature between 0-10 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Slowly add a solution of stannous chloride dihydrate (200 g) in 300 ml of 37% hydrochloric acid dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.

  • Continue stirring the reaction mixture overnight at 0-10 °C.

  • Pour the reaction mixture into ice water and filter.

  • Adjust the pH of the filtrate to 8 with a suitable base, which will cause the product to precipitate.

  • Filter the solid, wash with water, and dry to obtain this compound.

Reported Yield: 90%[1][2]. Purity: 99.8%[1].

Workflow for the Classical Synthesis of this compound

G cluster_0 Classical Synthesis 2_Aminoacetophenone 2'-Aminoacetophenone Diazonium_Salt In situ Diazonium Salt 2_Aminoacetophenone->Diazonium_Salt 1. NaNO2, HCl 2. 0-10 °C 3_Methyl_1H_Indazole This compound Diazonium_Salt->3_Methyl_1H_Indazole 1. SnCl2·2H2O, HCl 2. 0-10 °C, overnight 3. pH adjustment G cluster_1 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone Pyruvaldehyde Pyruvaldehyde Dimethyl Acetal Pyruvaldehyde->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization 3_Methyl_1H_Indazole This compound Cyclization->3_Methyl_1H_Indazole -NH3 G cluster_2 Pd-Catalyzed C-H Activation/Amination Pd_0 Pd(0) Pd_II_complex Pd(II) Hydrazone Complex Pd_0->Pd_II_complex Oxidative Addition Pd(II) Pd(II) C_H_Activation C-H Activation Pd_II_complex->C_H_Activation Reductive_Elimination Reductive Elimination C_H_Activation->Reductive_Elimination Reductive_Elimination->Pd_0 Indazole_Product This compound Reductive_Elimination->Indazole_Product Hydrazone Starting Hydrazone Hydrazone->Pd_II_complex Oxidant Oxidant (e.g., Cu(II))

Sources

A Senior Application Scientist's Guide to 3-Methyl-1H-Indazole: A Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth analysis of 3-methyl-1H-indazole, a key derivative that offers distinct synthetic advantages for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthetic utility, offering objective comparisons with relevant alternatives, supported by experimental data and detailed protocols. This document is designed to serve as a practical and authoritative resource for leveraging the unique properties of this compound in the efficient construction of complex molecular architectures.

The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals.[3] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—is of particular interest.[4] This scaffold is a bioisostere of indole and purines like adenine and guanine, allowing its derivatives to interact effectively with a wide range of biological targets.[1][5] Consequently, indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and antimicrobial properties.[3][6]

While the parent indazole system is versatile, strategic substitution is key to modulating its physicochemical properties and biological activity. The this compound isomer, in particular, serves as a highly valuable and cost-effective starting point for building sophisticated drug candidates, most notably as a key precursor to the angiogenesis inhibitor, Pazopanib.[7]

Core Synthetic Advantages of this compound

The utility of this compound as a synthetic intermediate stems from a combination of its inherent reactivity, the directing effects of the methyl group, and the dual nucleophilicity of its nitrogen atoms. These features provide a robust platform for controlled, regioselective functionalization.

A Platform for Diverse C-H Functionalization and Cross-Coupling

The indazole core is amenable to a wide array of modern synthetic transformations. The presence of the C3-methyl group allows chemists to focus on functionalizing other positions of the ring system without the need for C3-blocking groups. This simplifies synthetic routes and improves atom economy.

Palladium-catalyzed C-H activation is a powerful tool for the direct introduction of new bonds, and the indazole scaffold is a competent substrate for these reactions.[8][9] While many studies focus on the parent indazole, the principles are directly applicable to the 3-methyl derivative, allowing for late-stage diversification. For instance, methods developed for C3-arylation can be adapted for other positions on the this compound ring, providing access to novel chemical space.[10]

More traditionally, halogenated 3-methyl-1H-indazoles are exceptional precursors for cross-coupling reactions. Iodoindazoles, in particular, are versatile building blocks for forming C-C and C-N bonds via powerful reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[11] The methyl group at the C3 position does not sterically hinder reactions at adjacent positions like C4, making substrates such as 4-iodo-3-methyl-1H-indazole highly reactive intermediates.[11]

Workflow for Utilizing this compound in Synthesis

G cluster_0 Core Intermediate cluster_1 Primary Functionalization cluster_2 Diversification via Cross-Coupling cluster_3 Final Product A This compound B N1-Protection/ Alkylation A->B C Ring Halogenation (e.g., C5-Iodination) A->C D Direct C-H Functionalization A->D B->C E Suzuki-Miyaura (C-C Bond) C->E F Buchwald-Hartwig (C-N Bond) C->F G Sonogashira (C-C Triple Bond) C->G H Complex Bioactive Molecule D->H E->H F->H G->H

Caption: General synthetic workflow using this compound.

Controlled Regioselectivity in N-Functionalization

A critical challenge in indazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation. The indazole anion can be attacked at either the N1 or N2 position. The 3-methyl group plays a crucial role in influencing this outcome.

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][12] Consequently, reactions run under conditions that allow for equilibration, such as using a strong base (e.g., NaH) in an aprotic solvent, predominantly yield the N1-functionalized product.[13][14] This is the most common and often desired outcome for many synthetic targets.

  • Kinetic Control (N2-Alkylation): The N2 position is often more sterically accessible and can be the site of initial, kinetically favored attack under specific conditions. Achieving high selectivity for the N2 isomer is synthetically valuable, as this motif is present in drugs like Pazopanib.[13] This often requires carefully selected conditions, such as using specific bases and methylating agents like dimethyl carbonate.[13][15]

This predictable, condition-dependent selectivity is a significant advantage, allowing chemists to target either isomer from the same starting material.

Regioselectivity in the Methylation of this compound

G cluster_0 Reaction Conditions Start This compound Cond1 Thermodynamic Control (e.g., NaH, MeI, THF) Cond2 Kinetic Control (e.g., DABCO, DMC, DMF) N1_Product N1-Methyl Isomer (1,3-Dimethyl-1H-indazole) N2_Product N2-Methyl Isomer (2,3-Dimethyl-2H-indazole) Cond1->N1_Product Favored Product Cond2->N2_Product Favored Product

Caption: Condition-dependent regioselectivity of N-methylation.

Comparative Performance Data

To objectively assess the advantages of this compound, we compare its performance in key synthetic transformations against relevant alternatives.

Comparison of N-Arylation Efficiency

The Buchwald-Hartwig amination is a staple for constructing C-N bonds. The efficiency of this reaction on the indazole core is high. Below is a comparison of conditions for the N-arylation of indazole derivatives.

SubstrateAryl HalideCatalyst SystemBaseTemp (°C)Yield (%)Reference
Indazole4-BromotoluenePd₂(dba)₃ / P(t-Bu)₃NaOt-Bu7095-99[16]
3-Iodo-1H-indazolePhenylboronic AcidPdCl₂(dppf) / BMImBF₄K₂CO₃100~90[17]
This compound 2-ChloropyridineCuI / phenanthrolineKOH12085[18]

This table illustrates that the this compound scaffold is highly compatible with modern cross-coupling methodologies, providing excellent yields under various catalytic systems (Palladium and Copper-catalyzed).

Physicochemical Properties: A Comparison

The introduction of a methyl group at the C3 position subtly alters the physicochemical properties of the indazole core, which can have profound effects on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug molecule.

CompoundMolecular FormulaMolecular WeightXLogP3pKa (strongest acidic)
1H-IndazoleC₇H₆N₂118.141.813.9
This compound C₈H₈N₂132.162.214.3
5-Methyl-1H-indazoleC₈H₈N₂132.162.214.1
3-Amino-1H-indazoleC₇H₇N₃133.150.914.6
3-Methyl-1H-indazol-5-amineC₈H₉N₃147.181.314.7

Data sourced from PubChem.[19][20][21] The methyl group increases lipophilicity (higher XLogP3) compared to the parent indazole, a critical parameter for membrane permeability. This predictable tuning is a key advantage in drug design.

Experimental Protocols

To ensure this guide is of maximal practical value, we provide detailed, self-validating protocols for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of this compound

This robust procedure involves the diazotization of 2-aminoacetophenone followed by reductive cyclization.

Materials:

  • 2-Aminoacetophenone (81 g, 0.6 mol)

  • Hydrochloric acid (37%, 600 mL)

  • Sodium nitrite (NaNO₂, 80 g, 1.16 mol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 200 g in 300 mL 37% HCl)

  • Ice water

  • Base for pH adjustment (e.g., NaOH solution)

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminoacetophenone in 600 mL of 37% hydrochloric acid, and cool the mixture to 0-10 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (80 g in 400 mL water) dropwise, maintaining the internal temperature between 0-10 °C. Stir for 1 hour at this temperature.

  • To the resulting diazonium salt solution, slowly add the stannous chloride solution dropwise, again maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction to stir overnight, letting it slowly warm to room temperature.

  • Pour the reaction mixture into a large volume of ice water and filter to remove any solids.

  • Adjust the pH of the filtrate to ~8 with a suitable base. A large amount of precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as an off-white solid. Expected Yield: ~90%.[22][23]

Protocol 2: Selective N1-Methylation (Thermodynamic Product)

This protocol favors the formation of the thermodynamically more stable 1,3-dimethyl-6-nitro-1H-indazole from a nitro-substituted precursor.

Materials:

  • 3-Methyl-6-nitro-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-6-nitro-1H-indazole and anhydrous THF.

  • Cool the stirred solution to 0 °C. Add sodium hydride portion-wise, ensuring the temperature does not rise significantly.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (MeI or DMS) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the N1-methylated product.[13]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-methyl-1H-indazole

This protocol demonstrates the C-C bond formation capability of a halogenated derivative.

Materials:

  • 4-Iodo-3-methyl-1H-indazole (N-protected if necessary, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or other suitable Palladium catalyst

  • Aqueous Na₂CO₃ solution (2M, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine 4-iodo-3-methyl-1H-indazole, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Add the solvent system followed by the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[11]

Conclusion

This compound is far more than a simple heterocyclic building block; it is a strategic intermediate that offers a compelling combination of synthetic versatility, predictable reactivity, and access to privileged chemical space. Its advantages lie in the ability to direct functionalization, particularly the condition-dependent regioselectivity of N-alkylation/arylation, and its robust performance in modern catalytic cross-coupling reactions. By understanding the causal principles behind its reactivity, as outlined in this guide, researchers can significantly streamline synthetic routes, accelerate lead optimization, and unlock new possibilities in the design of next-generation therapeutics.

References

Biological Evaluation of Novel 3-Methyl-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3] This bicyclic system is a key component in several FDA-approved drugs, particularly in oncology, such as Pazopanib and Axitinib, which function as kinase inhibitors.[2][4] The versatility of the indazole core allows for substitutions that can modulate its biological activity, making it a fertile ground for the development of new therapeutic agents.[2][5] This guide focuses on a specific subclass, the 3-methyl-1H-indazole derivatives, providing a comparative analysis of their biological performance in key therapeutic areas, grounded in experimental data and established protocols.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the evaluation of these novel compounds against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications.

General Workflow for Biological Evaluation

The journey from a synthesized compound to a potential therapeutic lead involves a multi-stage screening process. This workflow ensures that only the most promising candidates advance, saving time and resources. The process begins with broad in vitro screening to determine general activity and cytotoxicity, followed by more specific assays to elucidate the mechanism of action, and finally, in vivo models to assess efficacy and safety in a biological system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation synthesis Compound Synthesis (this compound Core) primary_screen Primary Activity Screening (e.g., Anticancer, Antimicrobial) synthesis->primary_screen synthesis->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cells) primary_screen->cytotoxicity pathway_analysis Mechanism of Action (e.g., Kinase Assay, Apoptosis) primary_screen->pathway_analysis cytotoxicity->pathway_analysis selectivity Selectivity Profiling (e.g., Kinase Panel) pathway_analysis->selectivity animal_model Efficacy in Animal Models (e.g., Xenograft, Paw Edema) selectivity->animal_model selectivity->animal_model toxicity_study Preliminary Toxicology animal_model->toxicity_study end end toxicity_study->end Lead Optimization G drug Indazole Derivative (e.g., Compound 2f) ros Increased ROS Levels drug->ros bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) drug->bcl2 bax Bax (Pro-apoptotic) (Upregulated) drug->bax mito Mitochondria ros->mito bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase-3 Activation cyto_c->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by an indazole derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [6]It is a foundational experiment in anticancer drug screening.

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., K562, 4T1) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. [7]Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [7]Causality: This density ensures cells are in an exponential growth phase during the experiment, providing a reliable measure of proliferation.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Treat the cells with these various concentrations for 48-72 hours. [7] * Self-Validation: Include a vehicle control (e.g., DMSO, the solvent for the compounds) to account for any solvent-induced toxicity and a positive control (e.g., Doxorubicin) to confirm the assay is working correctly. [7]

  • MTT Addition & Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [7] * Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value. [7]

Antimicrobial Activity: Combating Bacterial Resistance

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Heterocyclic compounds, including indazoles, have shown promise in this area. [1][8]

Comparative Performance Data

The antibacterial activity of compounds is often evaluated by measuring the diameter of the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC). [9][10]

Compound ID Bacterial Strain Activity of Indazole Derivative Standard Drug (Ciprofloxacin) Reference
Compound 1d Bacillus subtilis (Gram +) Good antibacterial activity Standard reference [8]
Compound 1d Escherichia coli (Gram -) Good antibacterial activity Standard reference [8]

| Compound 5 | S. aureus / S. epidermidis | MIC: 64-128 µg/mL | Not specified | [11]|

Note: "Good activity" was reported in comparison to the standard drug, ciprofloxacin, at a concentration of 300 µg/ml.[8]

Experimental Protocol: Agar Cup/Disk Diffusion Method

This method is a standard for preliminary antimicrobial susceptibility testing. [9][12]It is a qualitative or semi-quantitative technique that is simple and cost-effective. [12]

  • Media Preparation:

    • Prepare and sterilize a suitable nutrient agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a standardized suspension of the test bacterium (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland turbidity standard.

    • Evenly swab the entire surface of the agar plate with the bacterial suspension to create a lawn of bacteria.

  • Compound Application:

    • Cup Plate Method: Bore wells (cups) of 6-8 mm diameter into the agar using a sterile cork borer. [8]Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. [8] * Disk Diffusion Method: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface. [10]

  • Controls:

    • Self-Validation: Use a negative control (solvent only) to ensure the solvent has no antimicrobial activity and a positive control (a standard antibiotic like ciprofloxacin) to validate the susceptibility of the bacteria and the assay conditions. [8]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours. [12]

  • Data Analysis:

    • Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well or disk in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to many diseases. Indazole derivatives have been shown to possess anti-inflammatory properties, potentially by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines. [13][14][15]

Comparative Performance Data

Anti-inflammatory activity can be assessed in vivo by measuring the reduction of edema in animal models or in vitro by measuring the inhibition of inflammatory cytokines.

CompoundAssay ModelIndazole Derivative PerformanceStandard Drug (Diclofenac/Dexamethasone)Reference
Indazole Carrageenan-induced paw edema (100 mg/kg)61.03% inhibition84.50% inhibition (Diclofenac)[13]
5-Aminoindazole Carrageenan-induced paw edema (100 mg/kg)83.09% inhibition84.50% inhibition (Diclofenac)[13]
6-Nitroindazole In vitro IL-1β inhibitionIC50: 100.75 µMIC50: 102.23 µM (Dexamethasone)[13]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used and well-characterized animal model for evaluating the activity of acute anti-inflammatory agents. [13][16][17]

  • Animal Acclimatization:

    • Use Sprague Dawley or Wistar rats, grouped and housed under standard laboratory conditions for at least one week before the experiment. Provide free access to food and water.

  • Compound Administration:

    • Administer the test this compound derivatives orally or intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg). [13] * Self-Validation: Administer a vehicle (e.g., Carboxy Methyl Cellulose) to the control group and a standard anti-inflammatory drug (e.g., Diclofenac) to the positive control group. [13]

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat. [13][17]Causality: Carrageenan induces a reproducible inflammatory response characterized by edema (swelling), which is mediated by the release of histamine, serotonin, bradykinin, and prostaglandins.

  • Measurement of Edema:

    • Measure the paw volume or diameter immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmograph. [13]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group compared to its baseline.

    • Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Balouiri, M., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases.
  • Kumar, A., et al. (2022). Synthesis and evaluation of antibacterial activity of novel this compound derivatives.
  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Slideshare. (n.d.).
  • Semantic Scholar. (n.d.).
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Springer. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Various Authors. (n.d.).
  • Wolska, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules.
  • ResearchGate. (2019).
  • ResearchGate. (2021). Design, Synthesis and Anticancer Evaluation of this compound Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells.
  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • MDPI. (2023).
  • ResearchGate. (2023).
  • RSC Publishing. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • AIR Unimi. (n.d.).
  • BenchChem. (n.d.). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis.
  • PubMed. (2023).
  • PubMed. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • RSC Publishing. (2021).
  • NIH. (n.d.).
  • NIH. (n.d.).
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
  • ACS Publications. (2023).
  • NIH. (n.d.).
  • SciSpace. (2024). (PDF)
  • ResearchGate. (2023).
  • ResearchGate. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • ResearchGate. (n.d.). (PDF)
  • SpringerLink. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • NIH. (2023).

Sources

A Head-to-Head Comparison of 3-Methyl-1H-Indazole and Pazopanib Precursors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] This guide provides an in-depth, head-to-head comparison of the foundational molecule, 3-methyl-1H-indazole, and its direct derivative, 3-methyl-6-nitro-1H-indazole, a key precursor in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[2] This analysis is designed to offer researchers, scientists, and drug development professionals a clear understanding of the synthetic routes, comparative performance, and experimental nuances of these critical compounds.

The Indazole Core: A Foundation for Kinase Inhibition

Indazole derivatives are integral to the development of targeted cancer therapies due to their ability to mimic the purine core of ATP and interact with the ATP-binding pocket of various kinases.[3] Pazopanib, an FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, exemplifies the successful application of the indazole scaffold.[1] Its synthesis critically relies on a functionalized indazole precursor, highlighting the importance of understanding the chemistry of these foundational molecules.

The core of Pazopanib's structure is an indazolylpyrimidine moiety.[4] The journey to this final active pharmaceutical ingredient (API) often begins with a simple, yet crucial, building block: a substituted this compound.

Synthetic Pathways: From a Simple Scaffold to a Complex Precursor

The efficiency and scalability of synthesizing the indazole core are paramount in drug manufacturing. Below, we compare the synthetic pathways for this compound and a key Pazopanib precursor, 3-methyl-6-nitro-1H-indazole.

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the cyclization of 2-aminoacetophenone. This process is typically a one-pot reaction, making it an attractive route for producing the foundational indazole scaffold.

Experimental Protocol: Synthesis of this compound [5]

  • Diazotization: 2-aminoacetophenone is dissolved in hydrochloric acid and cooled to 0-10°C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The temperature is carefully controlled to prevent the decomposition of the unstable diazonium intermediate.

  • Reduction and Cyclization: A solution of stannous chloride (SnCl₂) in hydrochloric acid is slowly added to the reaction mixture. The SnCl₂ acts as a reducing agent, and the subsequent intramolecular cyclization yields this compound.

  • Work-up and Isolation: The reaction mixture is poured into ice water and the pH is adjusted to 8 with a base, causing the product to precipitate. The solid is then filtered, washed, and dried.

This method is known for its high yield, often exceeding 90%, and produces a high-purity product.[5]

Synthesis of Pazopanib Precursor: 3-Methyl-6-nitro-1H-indazole

The synthesis of Pazopanib necessitates a functionalized indazole, specifically with a nitro group at the 6-position, which is later reduced to an amine for coupling with the pyrimidine ring.[6] The synthesis of this key precursor also starts from an acetophenone derivative, but one that is appropriately substituted. A documented route involves the cyclization of 2-ethyl-5-nitroaniline.[6]

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole [6]

  • Cyclization: 2-ethyl-5-nitroaniline is dissolved in glacial acetic acid. An aqueous solution of sodium nitrite is added to facilitate the cyclization reaction, forming 3-methyl-6-nitro-1H-indazole.

This precursor is then carried forward through several steps, including methylation and reduction, to form the N,2,3-trimethyl-2H-indazol-6-amine intermediate required for the final coupling reaction in the synthesis of Pazopanib.[2][7]

Head-to-Head Comparison: Synthetic Performance and Key Considerations

FeatureThis compound3-Methyl-6-nitro-1H-indazole (Pazopanib Precursor)
Starting Material 2-aminoacetophenone2-ethyl-5-nitroaniline
Key Transformation Reductive CyclizationDiazotization and Cyclization
Typical Yield ~90%[5]Yields can be variable depending on the specific patented process.
Purity High (often >99%)[5]Purity is critical for subsequent steps in Pazopanib synthesis.
Scalability High, due to one-pot natureScalability is a key consideration in commercial Pazopanib production.
Downstream Utility Broad, as a versatile scaffold[8]Specific to Pazopanib and related kinase inhibitor synthesis.[2]

The choice of synthetic route and precursor is dictated by the final target molecule. While the synthesis of the basic this compound is straightforward and high-yielding, the synthesis of the Pazopanib precursor introduces additional complexity due to the need for specific functionalization. The nitro group is strategically placed to allow for its conversion to an amine, a nucleophile that is essential for the subsequent coupling reactions in the Pazopanib synthesis.

Visualizing the Synthetic Workflows

To better illustrate the synthetic logic, the following diagrams outline the core transformations.

G cluster_0 Synthesis of this compound A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B 1. HCl, NaNO2 2. SnCl2, HCl C This compound B->C

Caption: Synthetic workflow for this compound.

G cluster_1 Synthesis of a Key Pazopanib Precursor D 2-Ethyl-5-nitroaniline E 3-Methyl-6-nitro-1H-indazole D->E Glacial Acetic Acid, NaNO2 F N,2,3-trimethyl-2H-indazol-6-amine (Pazopanib Intermediate) E->F Methylation & Reduction

Caption: Synthesis of a key Pazopanib precursor.

The Role of the Indazole Moiety in Pazopanib's Mechanism of Action

Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the signaling pathways involved in tumor growth and angiogenesis.[4][9] The indazole ring is crucial for this activity. It acts as a bioisostere of purine and forms key hydrogen bonds within the ATP-binding pocket of kinases such as VEGFR, PDGFR, and c-Kit.[10] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the pathways that promote cancer cell proliferation and survival.

G Pazopanib Pazopanib (Indazole Core) VEGFR VEGFR/PDGFR/c-Kit (Tyrosine Kinases) Pazopanib->VEGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream Activates ATP ATP ATP->VEGFR Binds Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified signaling pathway inhibited by Pazopanib.

Conclusion and Future Perspectives

The comparison between this compound and its nitro-substituted derivative, a key Pazopanib precursor, highlights a fundamental principle in drug development: the strategic functionalization of a privileged scaffold to achieve a desired pharmacological activity. While the synthesis of the basic indazole is highly efficient, the preparation of the Pazopanib precursor involves more nuanced chemistry to install the necessary functionalities for subsequent coupling reactions.

Understanding the synthetic intricacies and the structure-activity relationships of these indazole-based compounds is crucial for the development of the next generation of kinase inhibitors. Future research will likely focus on developing even more efficient and sustainable synthetic routes to these valuable precursors and exploring further modifications of the indazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.[8]

References

  • BenchChem.
  • BenchChem.
  • BenchChem. A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
  • Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • BenchChem. A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • Elsayed, Z., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Frontiers in Chemistry.
  • BenchChem. Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals.
  • Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Google Patents.
  • Nguyen, V. H., et al. (2021).
  • Google Patents. Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
  • PubMed. Synthesis and characterization of four process impurities in pazopanib.
  • ChemicalBook. This compound synthesis.
  • MedKoo Biosciences. Pazopanib Synthetic Routes.
  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?
  • Shaanxi Bloom Tech Co., Ltd. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?
  • Google Patents. The synthesis technique of 3 methyl 1H indazoles.
  • Chen, G., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)
  • IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib.
  • Kumar, A., et al. (2021).
  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Organic Chemistry Portal. Indazole synthesis.
  • ResearchGate.
  • The Crucial Role of Indazole Deriv
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.

Sources

Safety Operating Guide

Navigating the Disposal of 3-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of compounds like 3-methyl-1H-indazole is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounding procedural steps in the scientific rationale that underpins them.

Understanding the Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1]Avoid ingestion and wash hands thoroughly after handling.
Combustible Solid Can ignite and burn when exposed to a heat source.Store away from ignition sources and oxidizing agents.
Environmental Hazard (Precautionary) Potential for aquatic toxicity and persistence.Prevent release to drains, soil, and waterways.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The handling of this compound, both in its pure form and as waste, necessitates a standard level of laboratory PPE to minimize exposure risks.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or dust.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.

  • Evacuate and Ventilate : If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid solutions, use an inert absorbent material.

  • Collect and Label : Place all contaminated materials, including absorbent and used PPE, into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. On-site treatment or neutralization is not recommended without specific, validated protocols, which are not currently established for this compound.

For Small Quantities (e.g., residual amounts in containers, contaminated materials):
  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization : Place all waste, including contaminated items like gloves, weigh boats, and wipes, into a designated hazardous waste container that is compatible with the chemical, properly sealed, and clearly labeled.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly visible.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.

  • Pickup : Arrange for pick-up and disposal by your institution's licensed hazardous waste management service.

For Larger Quantities (e.g., expired stock, bulk waste from a process):

The disposal of larger quantities follows the same core principles but with heightened attention to regulatory compliance.

  • Consult EHS : Before generating a large volume of waste, consult with your institution's EHS department to ensure you are following all local, state, and federal regulations.

  • Waste Manifest : For off-site disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from its point of generation to its final disposal facility.

  • Professional Disposal : The only recommended method for the disposal of bulk this compound is through a licensed and reputable hazardous waste disposal company. These companies have the expertise and facilities to handle such chemicals, typically through high-temperature incineration.

The rationale for professional incineration lies in the complete destruction of the organic molecule. However, it is important to note that the combustion of nitrogen-containing organic compounds can produce hazardous byproducts such as nitrogen oxides (NOx) and hydrogen cyanide (HCN)[7][8][9][10]. Licensed disposal facilities are equipped with flue gas scrubbers and other technologies to mitigate the release of these pollutants.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal cluster_3 Emergency Procedure Start Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Segregate Segregate from Incompatible Waste Streams Assess->Segregate Spill Spill Occurs Assess->Spill PPE->Assess Container Select a Compatible, Leak-Proof, and Sealable Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' 'this compound' Date Container->Label Storage Store in Designated Satellite Accumulation Area Label->Storage EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Storage->EHS Disposal Disposal by Licensed Hazardous Waste Vendor (Likely Incineration) EHS->Disposal Spill_Response Follow Spill Management Protocol: - Evacuate & Ventilate - Contain - Collect & Label as Waste - Decontaminate Spill->Spill_Response Spill_Response->Container

Caption: Workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its hazard profile, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can ensure the safety of themselves and their colleagues while protecting the environment. The absence of comprehensive environmental data for this specific compound necessitates a conservative approach, treating it with the caution it deserves as a potentially hazardous substance. Ultimately, a commitment to proper chemical waste management is a testament to a laboratory's dedication to scientific excellence and ethical responsibility.

References

  • Kausch, Jr, W J, et al. "Nitrogen-containing polycyclic aromatic compounds in sooting flames." Symp. (Int.) Combust., (Proc.); (United States), Dec. 1980. [Link]

  • ChemSafetyPro. "Aquatic Toxicity." ChemSafetyPro.COM, 23 Mar. 2016, [Link]

  • Brown, Nancy J., and Robert F. Sawyer. "COMBUSTION SOURCES OF NITROGEN COMPOUNDS." eScholarship, University of California, 1 Mar. 1977, [Link]

  • Columbia Environmental Research Center. "Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates." Columbia Environmental Research Center, [Link]

  • "Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study." ScienceDirect, [Link]

  • Wang, Qi, et al. "Chemistry of nitrogen-containing polycyclic aromatic formation under combustion conditions." KAUST Repository, 9 Jan. 2023, [Link]

  • "Why do nitrogen-containing organic compounds give N2 as the combustion product?" Chemistry Stack Exchange, 26 Jan. 2021, [Link]

  • "Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion." National Institutes of Health (NIH), 18 Sep. 2023, [Link]

  • "some current methods for pesticide waste disposal." UC ANR Portal, [Link]

  • Carl ROTH. "Safety Data Sheet." Carl ROTH, [Link]

  • ITRC. "Element 2: Environmental Fate and Transport." ITRC, [Link]

  • "Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization." National Institutes of Health (NIH), 27 Jun. 2023, [Link]

  • Adesital. "Safety data sheet." Adesital, 6 Oct. 2025, [Link]

  • PubChem. "this compound." National Institutes of Health (NIH), [Link]

  • "Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water." National Institutes of Health (NIH), 1 Dec. 2016, [Link]

  • "Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole." National Institutes of Health (NIH), 18 Feb. 2025, [Link]

  • "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." National Institutes of Health (NIH), 27 Jul. 2007, [Link]

  • "Adsorption films based on indazole derivatives for application to protect Cu in sulfuric acid: Experimental and theoretical approaches." ResearchGate, [Link]

  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." National Institutes of Health (NIH), [Link]

  • "H2O2 Based Oxidation Processes for the Treatment of Real High Strength Aqueous Wastes." MDPI, [Link]

  • "Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth." ResearchGate, 7 Aug. 2025, [Link]

  • "Pretreatment Hydrolysis Acidification/Two-Stage AO Combination Process to Treat High-Concentration Resin Production Wastewater." MDPI, [Link]

  • ITRC. "5 Environmental Fate and Transport Processes." ITRC, [Link]

  • US EPA. "Fate, Transport & Persistence Studies." US EPA, 9 Jun. 2025, [Link]

  • "The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates." RSC Publishing, [Link]

  • "Microbiology and Biochemistry of Pesticides Biodegradation." MDPI, [Link]

  • "A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective." National Institutes of Health (NIH), [Link]

  • "Experimental assessment of the environmental fate and effects of triazoles and benzotriazole." National Institutes of Health (NIH), [Link]

  • ChemSrc. "this compound." ChemSrc, 20 May 2025, [Link]

  • "The products of the thermal decomposition of CH3CHO." ResearchGate, 7 Aug. 2025, [Link]

  • PubChem. "methyl 1H-indazole-3-carboxylate." National Institutes of Health (NIH), [Link]

  • ECHA. "2,3-dihydro-6-(2-hydroxy-2-methyl-1-oxopropyl)-1,1,3-trimethyl-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1H-indene; 2,3-dihydro-5-(2-hydroxy-2-methyl-1-oxopropyl)." ECHA, [Link]

  • "Recent Advances in Hydrothermal Oxidation Technology for Sludge Treatment." MDPI, [Link]

  • "Degradation of imazosulfuron in different soils—HPLC determination." Scilit, [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-indazole
Reactant of Route 2
3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.